Hopantenic Acid
Description
This compound (Pantogam) is a central nervous system depressant. This compound has a unique spectrum of pharmacological effects (nootropic, anticonvulsant, mild activating) in the absence of addiction, hyperstimulation or withdrawal syndrome.
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
3D Structure
Properties
IUPAC Name |
4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDHANTMHIRGW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048331 | |
| Record name | Hopantenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18679-90-8 | |
| Record name | Hopantenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18679-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hopantenic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018679908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hopantenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14044 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hopantenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOPANTENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H473MVB16U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Central Nervous System Mechanism of Action of Hopantenic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hopantenic acid, also known as N-pantoyl-GABA, is a nootropic agent with a multifaceted mechanism of action within the central nervous system (CNS).[1] Structurally, it is a homolog of pantothenic acid (vitamin B5) and γ-aminobutyric acid (GABA).[2] Its therapeutic effects, which include nootropic, anticonvulsant, and mild activating properties, are primarily attributed to its modulation of the GABAergic system.[3] However, emerging evidence points to a broader pharmacological profile encompassing neuroprotective effects, enhancement of neuronal energy metabolism, and interaction with other neurotransmitter systems. This document provides an in-depth technical overview of the core mechanisms, supported by quantitative data, pathway visualizations, and summaries of key experimental methodologies.
Core Mechanism of Action: GABAergic System Modulation
The principal mechanism of this compound in the CNS is its interaction with the GABA system, the primary inhibitory neurotransmitter network in the brain.[4] Its action is complex, involving both direct receptor interaction and longer-term adaptive changes.
-
GABA Receptor Interaction: this compound is reported to act as a GABA-B receptor agonist, which enhances inhibitory neurotransmission.[1][4] Additionally, it directly interacts with GABA-A receptors. Studies using radioreceptor assays have shown that this compound can inhibit [3H]-GABA binding in a dose-dependent manner.[5]
-
Sensitization of GABA Receptors: Chronic administration of this compound appears to induce neuroplastic changes. Repeated injections in rats (250 mg/kg/day for 7 days) led to a significant increase in GABA receptor binding specifically in the cerebral cortex. This change was attributed to an increase in the affinity of the binding sites, suggesting a sensitization of the GABAergic system.[5]
This dual action—acute agonism and chronic sensitization—contributes to the normalization of GABA metabolism and a reduction in motor excitability, which is beneficial in conditions characterized by neuronal hyperexcitability.[1]
Signaling Pathway Visualization
The following diagram illustrates the proposed influence of this compound on the GABAergic synapse.
Caption: this compound's modulation of the GABAergic synapse.
Broader Neuropharmacological Profile
Beyond its primary effects on the GABA system, this compound exhibits a range of other neuroprotective and modulatory actions.
-
Neuroprotection: The compound has been shown to enhance the resilience of neurons to oxidative stress and neurotoxins.[4] This is believed to be mediated by the upregulation of neurotrophic factors and proteins involved in neuronal repair.[4][6]
-
Energy Metabolism: this compound is thought to facilitate the uptake and utilization of glucose by brain cells, enhancing neuronal energy metabolism and providing a steady supply of ATP for optimal brain function.[7]
-
Modulation of Other Neurotransmitters: Research suggests that this compound can influence other key neurotransmitter systems. By balancing GABAergic and glutamatergic systems, it helps create a more stable neural environment.[4] There is also evidence for interactions with the cholinergic system and an ability to increase dopamine levels in the brain.[4][7][8]
Quantitative Data Summary
The following table summarizes key quantitative findings from in vitro and in vivo studies investigating the interaction of this compound (HOPA) with CNS receptors.
| Parameter | Target/System | Value / Effect | Species / Model | Reference |
| Receptor Binding Inhibition | [3H]-GABA Receptor Binding | Cross-reactive potency of 0.2% | Rat Brain | [5] |
| Receptor Binding (No Effect) | Benzodiazepine Receptors | No inhibition up to 100 µM | Rat Brain | [5] |
| Receptor Binding (No Effect) | Muscarinic Cholinergic Receptors | No inhibition up to 100 µM | Rat Brain | [5] |
| Receptor Binding (No Effect) | Methionine-Enkephalin Receptors | No inhibition up to 100 µM | Rat Brain | [5] |
| Receptor Binding (No Effect) | TRH Receptors | No inhibition up to 100 µM | Rat Brain | [5] |
| Chronic Administration Effect | GABA Receptor Binding (Cerebral Cortex) | 53% Increase | Rat (in vivo) | [5] |
| Mechanism of Chronic Effect | GABA Receptor Affinity (Cerebral Cortex) | Increased Affinity | Rat (in vivo) | [5] |
Methodologies for Key Experiments
Detailed, step-by-step protocols are proprietary to the conducting laboratories and specific publications. However, the principles of the key experimental assays used to derive the quantitative data are outlined below.
Radioligand Binding Assay (Competitive)
This technique is used to determine the affinity of a test compound (this compound) for a specific receptor by measuring how it competes with a known radiolabeled ligand.[9][10]
Objective: To determine if and with what affinity this compound binds to a target receptor (e.g., GABA-A receptor).
General Protocol:
-
Receptor Preparation: A source of the target receptor, such as a homogenate of rat brain tissue or cultured cells expressing the receptor, is prepared.[11]
-
Incubation: The receptor preparation is incubated in a buffer solution with:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-GABA) that is known to bind to the target receptor.
-
Varying concentrations of the unlabeled test compound (this compound).[12]
-
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.[11]
-
Separation: Receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration, where the receptor membranes are trapped on a filter paper while the unbound ligand passes through.[9]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This value represents the amount of radioligand bound to the receptor.
-
Data Analysis: The data are plotted as the concentration of the test compound versus the amount of bound radioligand. This allows for the calculation of the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). From the IC50, the inhibition constant (Ki) can be calculated, which reflects the affinity of the test compound for the receptor.[13]
Experimental Workflow Visualization
The diagram below outlines the typical workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
This compound exerts its primary effects on the central nervous system through a sophisticated modulation of the GABAergic system, acting as a GABA-B receptor agonist and sensitizing GABA-A receptors with chronic use. This central mechanism is complemented by a suite of neuroprotective and metabolic-enhancing properties that contribute to its overall therapeutic profile. The quantitative data available, while limited, strongly supports the interaction with GABA receptors as a core component of its action. Further research utilizing modern electrophysiological and molecular techniques will continue to elucidate the intricate details of its pharmacology, aiding in the development of next-generation neurological therapeutics.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Pharmacological effects and clinical application of pantogam and pantogam active] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Calcium Hopantenate used for? [synapse.patsnap.com]
- 5. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthachem.com [synthachem.com]
- 7. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 8. [Neurotropic, anti-inflammatory and antitumor properties of this compound: a chemoinformatic analysis of its molecule] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Hopantenic Acid: A Technical Guide to its Agonist Activity at the GABA-B Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hopantenic acid, also known as N-pantoyl-GABA, is a nootropic drug that is structurally a derivative of pantothenic acid (vitamin B5) and the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is primarily used in several countries for a range of neurological and psychiatric conditions. The therapeutic effects of this compound are believed to be mediated, in part, through its interaction with the GABAergic system, specifically as an agonist at the GABA-B receptor. This technical guide provides an in-depth overview of the current understanding of this compound's action at the GABA-B receptor, including available quantitative data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Mechanism of Action at the GABA-B Receptor
The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. As an agonist, this compound is proposed to bind to and activate the GABA-B receptor, initiating a cascade of intracellular events that lead to its therapeutic effects. The activation of the GABA-B receptor by an agonist typically results in the inhibition of adenylyl cyclase and the modulation of ion channel activity, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability.
Data Presentation: Quantitative Analysis of this compound's Interaction with GABA-B Receptors
Quantitative data on the direct binding affinity and functional potency of this compound at the GABA-B receptor is limited in publicly available English-language literature. However, studies have demonstrated a clear interaction and effect on receptor expression.
Table 1: Radioligand Binding Assay Data for this compound at GABA-B Receptors
| Compound | Parameter | Value | Tissue/Cell Line | Radioligand | Reference |
| Calcium hopantenate (racemic) | Receptor Interaction | Demonstrated | Rat brain | Not specified | [Kovalev et al., 2012] |
| Pantogam active (racemic this compound) | Bmax Change | ↑ 42-44% | Mouse prefrontal cortex | Not specified | [Sukhorukova et al., 2022] |
Note: The study by Kovalev et al. (2012) was conducted in Russian; the English abstract confirms interaction but does not provide specific Ki or IC50 values. The Bmax change was observed after subchronic administration.
Table 2: Comparative Binding of this compound Enantiomers at GABA-B Receptors
| Compound | Relative Interaction |
| S-isomer | > |
| Racemate (DL-isomer) | > |
| R-isomer |
Source: Qualitative findings from the abstract of Kovalev et al., 2012.
Experimental Protocols
To fully characterize the agonist activity of this compound at the GABA-B receptor, a series of standard pharmacological assays should be employed. The following are detailed methodologies for key experiments.
Radioligand Displacement Assay
This assay is designed to determine the binding affinity (Ki) of this compound for the GABA-B receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane Preparation: Crude synaptic membranes from rat brain tissue or membranes from a cell line stably expressing recombinant human GABA-B1 and GABA-B2 subunits.
-
Radioligand: [³H]-GABA or a specific GABA-B antagonist such as [³H]-CGP54626.
-
Unlabeled Ligands: this compound (R-, S-, and DL-isomers), GABA (for standard curve), and a potent GABA-B agonist (e.g., baclofen) and antagonist (e.g., saclofen) as controls.
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold sucrose buffer and centrifuge to pellet membranes. Wash the pellet multiple times with assay buffer. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of this compound or other unlabeled ligands.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing a measure of agonist efficacy (Emax) and potency (EC50).
Materials:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Radioligand: [³⁵S]GTPγS.
-
Unlabeled Ligands: this compound, GABA, and a known GABA-B agonist (e.g., baclofen).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Scintillation Proximity Assay (SPA) beads (optional).
Procedure:
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
GDP (typically 10-30 µM).
-
Increasing concentrations of this compound or other agonists.
-
Membrane preparation.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, wash with cold buffer, and measure radioactivity as described above.
-
SPA Method: Add SPA beads, incubate to allow bead-membrane interaction, and measure the signal using a suitable microplate reader.
-
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
cAMP Accumulation Functional Assay
This cell-based assay measures the functional consequence of GABA-B receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing recombinant human GABA-B1 and GABA-B2 subunits.
-
Forskolin: An adenylyl cyclase activator.
-
This compound and control agonists.
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). Add increasing concentrations of this compound or control agonists.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (functionally equivalent to EC50 in this inhibitory assay) and the maximal inhibition.
Mandatory Visualizations
Signaling Pathway of GABA-B Receptor Activation
Caption: GABA-B receptor signaling pathway activated by this compound.
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow for a radioligand displacement assay.
Experimental Workflow: [³⁵S]GTPγS Functional Assay
Caption: Workflow for a [³⁵S]GTPγS functional assay.
Conclusion
The available evidence indicates that this compound interacts with the GABA-B receptor, with its racemic and S-isomer forms showing a more pronounced interaction than the R-isomer. Furthermore, in vivo studies have demonstrated that chronic administration of racemic this compound can lead to an upregulation of GABA-B receptor density in the prefrontal cortex. While direct, high-affinity binding and potent functional agonism have yet to be fully quantified in the English-language literature, the existing data strongly suggest a modulatory role for this compound within the GABAergic system via the GABA-B receptor. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound's agonist properties at the GABA-B receptor, which is essential for a deeper understanding of its therapeutic mechanism and for the development of novel GABAergic modulators. Further research is warranted to elucidate the precise binding affinity and functional potency of this compound and its enantiomers at the GABA-B receptor.
Calcium Hopantenate: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium hopantenate, a derivative of pantothenic acid (Vitamin B5) and a structural analogue of gamma-aminobutyric acid (GABA), is a nootropic agent with a multifaceted pharmacological profile. This technical guide provides an in-depth overview of the chemical structure and properties of calcium hopantenate, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical characteristics, analytical methodologies, and explores its complex mechanism of action, including its interaction with neurotransmitter systems and intracellular signaling pathways.
Chemical Structure and Identification
Calcium hopantenate is the calcium salt of hopantenic acid. It exists in various forms, including anhydrous and hydrated states, with the hemihydrate being a common form.[1][2] The chemical structure consists of two molecules of this compound, which is an amide formed from D-pantoate and γ-aminobutyric acid (GABA), complexed with a calcium ion (Ca²⁺).[3][4]
Table 1: Chemical Identification of Calcium Hopantenate
| Identifier | Value |
| IUPAC Name | calcium;bis(4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate);hydrate[5] |
| CAS Number | 17097-76-6[3] |
| Synonyms | Calcium D-(+)-Homopantothenate, Pantogam, Hopate[2][6] |
Table 2: Molecular Formula and Weight of Calcium Hopantenate Forms
| Form | Molecular Formula | Molecular Weight ( g/mol ) |
| Anhydrous | C₂₀H₃₆CaN₂O₁₀ | 504.59[6][7] |
| Hemihydrate | C₂₀H₃₈CaN₂O₁₁ | 522.6[1][8] |
| This compound (Parent) | C₁₀H₁₉NO₅ | 233.26 |
Physicochemical Properties
Calcium hopantenate is a white to off-white crystalline powder.[1] It is hygroscopic and should be stored accordingly.[3]
Table 3: Physicochemical Data for Calcium Hopantenate
| Property | Value |
| Melting Point | 155-165 °C[2] |
| Solubility | Soluble in water; slightly soluble in methanol; practically insoluble in other organic solvents.[2] |
| pKa | 4.52 at 25°C[2] |
| Appearance | White to off-white crystalline powder[1] |
| Stability | Stable at pH 5-6[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification in Human Plasma
This method allows for the reliable quantification of this compound in biological matrices.
Methodology:
-
Sample Preparation:
-
Internal Standard: Protocatechuic acid.
-
Extraction: Liquid-liquid extraction of plasma samples with methanol.[9]
-
-
Chromatographic Conditions:
-
Results:
-
The elution times for this compound and the internal standard are approximately 4.3 and 5.4 minutes, respectively.[9]
-
The method demonstrates linearity in the range of 0.5-100 µg/mL in human plasma.[9]
-
The limit of detection (LOD) and limit of quantification (LOQ) for this compound are 0.034 and 0.103 µg/mL, respectively.[9]
-
Radioligand Binding Assay for GABA Receptor Interaction
This protocol outlines a general procedure for assessing the binding affinity of calcium hopantenate to GABA receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in a suitable buffer (e.g., 0.32 M sucrose).
-
Perform differential centrifugation to isolate the membrane fraction containing the receptors.
-
Wash the membrane pellet multiple times with buffer to remove endogenous GABA.
-
Resuspend the final pellet in the binding buffer to a specific protein concentration.[10]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand for the GABA receptor (e.g., [³H]muscimol), and varying concentrations of calcium hopantenate.[11]
-
To determine non-specific binding, a high concentration of unlabeled GABA is used in a parallel set of wells.[10]
-
Incubate the plate at 4°C to reach binding equilibrium.[10]
-
-
Separation and Detection:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the inhibitory constant (Ki) of calcium hopantenate.
-
Pharmacological Properties and Mechanism of Action
The pharmacological effects of calcium hopantenate are complex, involving modulation of multiple neurotransmitter systems.
GABAergic System Modulation
As a structural analog of GABA, calcium hopantenate interacts with the GABAergic system. It has been shown to inhibit [³H]-GABA receptor binding in a dose-dependent manner.[12] Chronic administration can lead to an increase in GABA receptor binding affinity in the cerebral cortex, suggesting a sensitization of the GABA receptors.[12] This modulation of GABAergic neurotransmission is believed to contribute to its neuroprotective and anticonvulsant properties.
Influence on Calcium Signaling and Other Neurotransmitters
Calcium hopantenate may also exert its effects through the modulation of intracellular calcium levels and other neurotransmitter systems. There is evidence suggesting an interaction with the cholinergic system, potentially enhancing the synthesis and release of acetylcholine, which is crucial for cognitive functions.[13] Furthermore, its neuroprotective effects may be linked to the regulation of calcium homeostasis and the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in synaptic plasticity and memory formation. The interplay between GABAergic signaling and calcium-dependent pathways is an area of ongoing research. Activation of GABA-B receptors can, under certain conditions, couple to Gαq proteins and lead to an increase in intracellular calcium via L-type calcium channels, a process that involves protein kinase C (PKC).[14]
Conclusion
Calcium hopantenate is a pharmacologically active compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its primary mechanism of action involves the modulation of the GABAergic system, with further research pointing towards a broader influence on calcium signaling and other key neurotransmitter pathways. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers engaged in the study and development of this nootropic agent. Further investigation into its detailed signaling cascades and the development of standardized analytical and synthesis protocols will be crucial for advancing its potential therapeutic applications.
References
- 1. Calcium Hopantenate Hemihydrate - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. This compound [drugfuture.com]
- 3. Hopantenate Calcium | CymitQuimica [cymitquimica.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Hopantenate (calcium) | C20H38CaN2O11 | CID 146157575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. GSRS [precision.fda.gov]
- 8. bkherb.com [bkherb.com]
- 9. researchgate.net [researchgate.net]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain [pubmed.ncbi.nlm.nih.gov]
- 13. ingredientsnetwork.com [ingredientsnetwork.com]
- 14. GABA(B) receptors couple to Gαq to mediate increases in voltage-dependent calcium current during development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Hopantenic Acid: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hopantenic acid, a homolog of pantothenic acid (Vitamin B5), is a nootropic agent with purported cognitive-enhancing and neuroprotective effects. Its structural similarity to pantothenic acid allows it to interact with key metabolic pathways, while its gamma-aminobutyric acid (GABA) moiety is thought to contribute to its effects on neurotransmission. A thorough understanding of the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound in animal models is crucial for the design of robust preclinical studies and the successful translation of findings to clinical applications. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound in animal models, details relevant experimental protocols, and visualizes key metabolic and signaling pathways.
Data Presentation: Pharmacokinetic Parameters
Comprehensive, tabulated pharmacokinetic data for this compound in animal models is sparse in the available scientific literature. However, several studies provide valuable qualitative and semi-quantitative insights.
Oral Bioavailability and General Characteristics in Rats
A study in rats following peroral administration of this compound indicated an absolute bioavailability of approximately 64%.[1] The same study qualitatively described a short elimination half-life and a low steady-state volume of distribution, suggesting that the compound has a moderate capacity for tissue distribution and accumulation.[1]
Metabolism and Excretion in Dogs
In a study utilizing beagle dogs, the metabolism and excretion of calcium hopantenate were investigated following oral administration of a radiolabeled form of the compound.[2]
Table 1: Excretion of Radioactivity Following Oral Administration of [14C]-Calcium Hopantenate in Beagle Dogs
| Excretion Route | Percentage of Administered Radioactivity (24 hours) | Predominant Form |
| Urine | 25.5% | Unchanged this compound |
The major metabolite identified in the urine was this compound β-glucoside, accounting for 4.2% of the radioactivity in the urine.[2] This indicates that a significant portion of the drug is excreted unchanged.
Tissue Distribution in Rats
Qualitative data from a study in rats suggests an inhomogeneous distribution of this compound in organs and tissues following both intravenous and peroral administration.[1] The compound demonstrated a high affinity for organs with a high degree of vascularization, such as the lungs and heart, as well as organs involved in elimination, like the kidneys.[1] Notably, the study also reported that this compound readily penetrates the blood-brain barrier.[1]
Experimental Protocols
The following sections detail standardized methodologies for conducting pharmacokinetic studies of this compound in rodent models, synthesized from established preclinical research protocols.
Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following a single oral or intravenous dose.
Animal Model:
-
Species: Sprague-Dawley rats
-
Age: 8-10 weeks
-
Sex: Male and female
-
Acclimation: Animals should be acclimated for a minimum of one week prior to the study.
Drug Formulation and Administration:
-
Formulation: this compound is dissolved in a suitable vehicle, such as sterile saline or a 0.5% methylcellulose solution. The formulation should be prepared fresh on the day of dosing.
-
Oral (PO) Administration: A specific dose (e.g., 10 mg/kg) is administered via oral gavage using a suitable gavage needle. Animals are typically fasted overnight prior to oral dosing.
-
Intravenous (IV) Administration: A specific dose (e.g., 2 mg/kg) is administered via the tail vein.
Blood Sampling:
-
Procedure: Blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Collection Site: Blood is collected from the tail vein or via cannulation of the jugular vein.
-
Sample Handling: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis:
-
Method: Plasma concentrations of this compound are quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis software.
Tissue Distribution Study in Rats
Objective: To determine the concentration of this compound in various tissues at different time points after administration.
Animal Model and Dosing: The animal model and dosing regimen are similar to the single-dose pharmacokinetic study.
Tissue Collection:
-
At specified time points post-dosing, animals are euthanized, and key tissues (e.g., brain, liver, kidneys, heart, lungs, spleen) are rapidly excised.[4][5]
-
Tissues are rinsed with cold saline, blotted dry, weighed, and immediately frozen and stored at -80°C until analysis.
Sample Preparation and Analysis:
-
Tissues are homogenized in a suitable buffer.
-
This compound is extracted from the tissue homogenates using an appropriate method (e.g., protein precipitation or solid-phase extraction).
-
The concentration of this compound in the tissue extracts is determined by a validated LC-MS/MS or GC-MS method.
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its effects through two primary mechanisms: modulation of the GABAergic system and interference with Coenzyme A biosynthesis.
Modulation of GABA Receptor Signaling
This compound has been shown to interact with the GABAergic system. Studies in rats have demonstrated that it can inhibit [3H]-GABA receptor binding in a dose-dependent manner.[1] Furthermore, repeated administration of this compound has been found to increase the affinity of GABA receptors in the cerebral cortex.[1] This suggests that part of its therapeutic efficacy may be due to the sensitization of GABA receptors.
Caption: Modulation of GABAergic Synaptic Transmission by this compound.
Inhibition of Coenzyme A Biosynthesis
Contrary to earlier hypotheses, this compound is not a direct inhibitor of pantothenate kinase (PanK), the first enzyme in the Coenzyme A (CoA) biosynthesis pathway. Instead, it acts as a substrate for PanK and is phosphorylated.[6] This phosphorylated form of this compound then inhibits the subsequent enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS).[6][7] This inhibition can lead to a reduction in cellular CoA levels.
Caption: Mechanism of this compound Inhibition of Coenzyme A Biosynthesis.
Conclusion
The pharmacokinetic profile of this compound in animal models is characterized by good oral bioavailability in rats, excretion primarily as the unchanged drug, and a distribution pattern that includes penetration of the blood-brain barrier. Its mechanisms of action involve modulation of the GABAergic system and inhibition of Coenzyme A biosynthesis. While detailed quantitative pharmacokinetic data remains limited in the public domain, the information presented in this guide provides a solid foundation for researchers and drug development professionals. Further studies are warranted to generate comprehensive, quantitative ADME data across multiple species to better inform the design of future preclinical and clinical investigations.
References
- 1. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound beta-glucoside as a new urinary metabolite of calcium hopantenate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical studies on the chiral separation and simultaneous determination of pantothenic acid and this compound enantiomers in rat plasma by gas chromatography-mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histological Injury to Rat Brain, Liver, and Kidneys by Gold Nanoparticles is Dose-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Blood-Brain Barrier Permeability of Hopantenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hopantenic acid, a nootropic agent with structural similarities to pantothenic acid (Vitamin B5) and gamma-aminobutyric acid (GABA), is utilized for its cognitive-enhancing and neuroprotective properties. A critical determinant of its efficacy for neurological applications is its ability to traverse the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of this compound's BBB permeability, consolidating available data, outlining detailed experimental protocols for its assessment, and visualizing its known central nervous system signaling pathways. While direct quantitative permeability data for this compound remains limited in publicly accessible literature, evidence from pharmacokinetic studies and its observed central nervous system effects strongly indicate its capacity to enter the brain.
Quantitative Data on Blood-Brain Barrier Permeability
Direct and standardized quantitative metrics for the BBB permeability of this compound, such as the unbound brain-to-plasma concentration ratio (Kp,uu), are not widely reported in peer-reviewed literature. However, existing pharmacokinetic studies provide evidence of its central nervous system (CNS) penetration.
| Compound | Parameter | Value | Species | Method | Reference |
| This compound | CSF Levels Detected | Yes | Human | Clinical Study with CSF sampling | [1] |
| Glutaron (related derivative) | BBB Penetration | "Easily penetrates" | Not Specified | Not Specified | [2] |
| Pantothenic Acid | Michaelis-Menten Constant (Km) | 19 µM | Rat | In situ brain perfusion | [3] |
| Pantothenic Acid | Maximal Influx Rate (Vmax) | 0.21 nmol/g/min | Rat | In situ brain perfusion | [3] |
Note: The data for Glutaron is qualitative. Data for pantothenic acid is included due to its structural similarity to this compound and suggests a potential for carrier-mediated transport.
Experimental Protocols for Assessing BBB Permeability
The following are detailed methodologies for key experiments relevant to determining the BBB permeability of a compound like this compound.
In Vitro: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts passive diffusion across the BBB.
Objective: To determine the effective permeability (Pe) of this compound across an artificial lipid membrane mimicking the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Porcine brain lipid (PBL) or a synthetic lipid mixture (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound) solution in PBS
-
Reference compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Membrane Preparation: A solution of brain lipids in an organic solvent (e.g., 10 mg/mL PBL in dodecane) is prepared. A small volume (e.g., 5 µL) of this lipid solution is added to the filter of each well of the donor plate and the solvent is allowed to evaporate, leaving a lipid layer.
-
Donor Solution Preparation: A solution of this compound is prepared in PBS at a known concentration (e.g., 100 µM).
-
Assay Setup: The acceptor plate wells are filled with a specific volume of PBS (e.g., 300 µL). The lipid-coated filter plate (donor plate) is then placed on top of the acceptor plate. The this compound solution is added to the donor wells (e.g., 150 µL).
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a validated analytical method such as LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_equilibrium)
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = filter area
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_equilibrium = equilibrium concentration
-
In Vivo: Brain Microdialysis
This technique measures the unbound concentration of a drug in the brain's extracellular fluid (ECF) in a living animal.
Objective: To determine the time-course of unbound this compound concentrations in a specific brain region following systemic administration.
Materials:
-
Microdialysis probes with a suitable molecular weight cut-off
-
Stereotaxic apparatus
-
Surgical instruments
-
Microinfusion pump
-
Fraction collector
-
Animal model (e.g., Sprague-Dawley rat)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for administration (e.g., intravenous or oral)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Surgical Implantation: The animal is anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum or hippocampus) and secured to the skull. The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a baseline.
-
Drug Administration: this compound is administered systemically (e.g., via tail vein injection or oral gavage).
-
Sample Collection: Dialysate collection continues at regular intervals for a predetermined duration to capture the absorption, distribution, and elimination phases of the drug in the brain. Blood samples are also collected at corresponding time points.
-
Sample Analysis: The concentration of this compound in the dialysate and plasma samples is quantified by LC-MS/MS.
-
Data Analysis: The unbound brain concentration-time profile is plotted. The unbound brain-to-plasma concentration ratio (Kp,uu) can be calculated by dividing the area under the curve (AUC) of the unbound brain concentration by the AUC of the unbound plasma concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound within the CNS and a typical experimental workflow for assessing BBB permeability.
Caption: Signaling pathways modulated by this compound in the CNS.
Caption: Experimental workflow for the PAMPA-BBB assay.
Caption: Experimental workflow for in vivo microdialysis.
Discussion and Future Directions
The available evidence suggests that this compound can cross the blood-brain barrier and exert effects on the central nervous system. Its structural similarity to GABA and pantothenic acid may indicate a reliance on specific transporters for its entry into the brain, a hypothesis that warrants further investigation. The neuropharmacological profile of this compound, including its modulation of GABAergic and cholinergic systems, underscores the importance of its CNS bioavailability.[2][4][5][6]
To provide a more definitive understanding of this compound's BBB permeability, future research should focus on:
-
Quantitative In Vitro Studies: Conducting standardized PAMPA-BBB and cell-based (e.g., hCMEC/D3) permeability assays to determine the apparent permeability coefficient (Papp) and assess the potential role of active transport mechanisms.
-
In Vivo Pharmacokinetic Studies: Performing microdialysis studies in appropriate animal models to determine the unbound brain-to-plasma concentration ratio (Kp,uu), which is the gold standard for quantifying BBB penetration.
-
Transporter Identification: Investigating the interaction of this compound with known BBB transporters, such as the large neutral amino acid transporter (LAT1) or organic anion transporters (OATs), given its structural characteristics.
A thorough characterization of the BBB transport of this compound is essential for optimizing its therapeutic use in neurological disorders and for the development of novel derivatives with enhanced CNS delivery.
References
- 1. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. 4.2.9. In Vitro Blood–Brain Barrier Permeation Assay (PAMPA-BBB) [bio-protocol.org]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. uva.theopenscholar.com [uva.theopenscholar.com]
- 6. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
An In-Depth Technical Guide to the Initial In-Vitro Studies of Hopantenic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in-vitro studies of hopantenic acid, a nootropic agent with a complex mechanism of action. The document synthesizes available data on its molecular interactions, effects in cellular models, and experimental methodologies, with a focus on its role in Coenzyme A (CoA) biosynthesis and its potential neurotropic activities.
Core Mechanism of Action: A Pro-Drug Approach to Coenzyme A Biosynthesis Inhibition
Initial hypotheses suggested that this compound directly inhibits pantothenate kinase (PanK), the first enzyme in the CoA biosynthesis pathway. However, subsequent in-vitro studies have revealed a more intricate mechanism. This compound acts as a pro-drug, first being metabolized by PanK into a phosphorylated form, 4'-phosphohopantenate (P-HoPan). This metabolite then acts as an inhibitor of the subsequent enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS).[1][2] P-HoPan forms a stable, non-productive complex with PPCS, effectively trapping the enzyme in a pre-catalytic state and preventing the synthesis of CoA.[1]
Quantitative Data Summary
While in-vitro enzyme kinetic and cellular studies have been conducted, specific quantitative data such as IC50 and Ki values are not consistently reported in the readily available literature. The following tables summarize the qualitative and semi-quantitative findings from the initial in-vitro investigations.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | Inhibition Type | Quantitative Data | Source |
| This compound (HoPan) | Pantothenate Kinase (PanK) | Substrate (Metabolic Activator) | Not an inhibitor | [1][2] |
| 4'-Phosphohopantenate (P-HoPan) | Phosphopantothenoylcysteine Synthetase (PPCS) | Formation of a non-productive substrate complex | IC50/Ki values not specified in available literature | [1] |
Table 2: Neuroreceptor Interaction Data
| Compound | Target Receptor | Assay Type | Findings | Quantitative Data | Source |
| This compound | GABA Receptor | Radioreceptor Assay | Dose-dependent inhibition of [3H]-GABA binding | Cross-reactive potency of 0.2% | |
| This compound | Benzodiazepine, Muscarinic Cholinergic, Methionine-Enkephalin, TRH Receptors | Radioreceptor Assay | No inhibition of radiolabeled ligand binding up to 100 µM | Not applicable | |
| This compound | Delta and Kappa Opioid Receptors | Chemoinformatic Analysis | Predicted to bind | In-vitro binding data not specified | |
| This compound | Acetylcholine Secretion | Chemoinformatic Analysis | Predicted to modulate | In-vitro experimental data not specified | |
| This compound | Dopamine Receptors | Chemoinformatic Analysis | Predicted relationship | In-vitro binding data not specified |
Experimental Protocols
Detailed, step-by-step protocols for the specific in-vitro studies of this compound are not fully outlined in the available literature. However, based on the descriptions of the experiments, the following general methodologies can be inferred.
This protocol describes a common method for assessing the activity of PPCS, which can be adapted to test for inhibition by compounds like P-HoPan. The assay couples the production of pyrophosphate (PPi) to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Reagent Preparation :
-
Assay Buffer: e.g., 100 mM HEPES, pH 7.6.
-
Substrates: 4'-phosphopantothenate (P-Pan), ATP, and L-cysteine at various concentrations.
-
Coupling Enzymes and Reagents: Pyrophosphate reagent containing PPi-dependent phosphofructokinase (PPi-PFK), aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase, along with fructose-6-phosphate and NADH.
-
Test Compound: Synthesized 4'-phosphohopantenate (P-HoPan) at a range of concentrations.
-
Enzyme: Purified recombinant human or Drosophila PPCS.
-
-
Assay Procedure :
-
In a 96-well plate, combine the assay buffer, substrates (except one for initiation, e.g., P-Pan), coupling enzymes and reagents, and varying concentrations of P-HoPan.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the final substrate (e.g., P-Pan) or the PPCS enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in a microplate reader.
-
-
Data Analysis :
-
Calculate the initial reaction velocities from the rate of NADH oxidation.
-
Plot the reaction velocity against the concentration of P-HoPan to determine the IC50 value.
-
Drosophila S2 cells have been used to validate the mechanism of action of this compound in a cellular context. The general workflow involves modulating the expression of key enzymes and observing the effects of this compound treatment.
-
Cell Culture :
-
Culture Drosophila Schneider 2 (S2) cells in a suitable medium (e.g., Schneider's Drosophila Medium supplemented with 10% fetal bovine serum) at 25-28°C.
-
-
-
Synthesize double-stranded RNA (dsRNA) targeting the Drosophila pantothenate kinase gene (fumble, fbl).
-
Transfect S2 cells with the dsRNA to knockdown PanK expression.
-
-
This compound Treatment :
-
Treat S2 cells (either wild-type or with PanK knockdown) with varying concentrations of this compound (e.g., 1 mM).
-
-
Rescue Experiments :
-
To confirm the point of inhibition in the CoA pathway, supplement the media of treated cells with downstream metabolites such as 4'-phosphopantetheine or 4'-phosphopantothenate.
-
-
Endpoint Analysis :
-
Cell Viability/Proliferation : After the treatment period, count the number of viable cells using a hemocytometer and trypan blue exclusion, or use a commercial cell viability assay (e.g., MTT or resazurin-based assays).
-
Histone Acetylation : As CoA is a precursor for acetyl-CoA, which is essential for histone acetylation, assess the levels of histone acetylation (e.g., on histone H3 or H4) via Western blotting using specific antibodies. Tubulin can be used as a loading control.
-
This protocol outlines a general method to assess the ability of this compound to compete with a radiolabeled ligand for binding to a specific neuroreceptor.
-
Membrane Preparation :
-
Homogenize brain tissue (e.g., rat cerebral cortex) in an appropriate buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands.
-
Resuspend the final membrane preparation in a binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay :
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding : Membrane preparation + radioligand (e.g., [3H]-GABA).
-
Non-specific Binding : Membrane preparation + radioligand + a high concentration of an unlabeled competing ligand.
-
Competition : Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation and Quantification :
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
-
Potential Neurotropic Signaling Pathways
Chemoinformatic analyses and initial in-vitro experiments suggest that this compound may exert its neurotropic effects through modulation of several neurotransmitter systems. The precise mechanisms and downstream consequences of these interactions require further experimental validation.
References
Cellular Targets of Hopantenic Acid: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hopantenic acid, also known as N-pantoyl-GABA, is a synthetic nootropic agent structurally analogous to pantothenic acid (vitamin B5).[1] It is clinically utilized in several countries for a range of neurological and psychiatric conditions.[1] This technical guide provides a comprehensive overview of the known cellular targets of this compound, focusing on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies. The primary targets discussed are key components of the Coenzyme A (CoA) biosynthesis pathway and the GABAergic system.
Primary Cellular Targets
The principal molecular interactions of this compound are centered on two major cellular systems: the Coenzyme A biosynthesis pathway and the GABA neurotransmitter system.
Coenzyme A Biosynthesis Pathway
Recent research has elucidated that the primary mechanism of action of this compound is not as a direct inhibitor of pantothenate kinase (PanK), as previously believed, but as a substrate for this enzyme.[2] The phosphorylated metabolite of this compound then acts as a potent inhibitor of the subsequent enzyme in the CoA biosynthetic pathway, phosphopantothenoylcysteine synthetase (PPCS).[3][4]
This compound is phosphorylated by PanK to produce phospho-hopantenic acid (P-HoPan). This phosphorylated form of the molecule then binds to PPCS.[4] The crystal structure of the human PPCS in complex with P-HoPan and an ATP analog reveals that P-HoPan forms a nonproductive substrate complex, effectively trapping the enzyme in a pre-catalytic state.[3][5] This inhibition of PPCS disrupts the normal biosynthesis of CoA, a critical cofactor in numerous metabolic pathways.
While the inhibitory effect of phosphorylated this compound on PPCS is well-established, specific quantitative data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) have not been explicitly reported in the reviewed literature. The interaction is described as a potent inhibition through the formation of a stable, nonreactive complex.[4]
Early studies reported IC50 values for this compound against PanK isoforms; however, this is now understood to reflect its activity as a competitive substrate rather than a direct inhibitor.
| Target Enzyme | Interacting Molecule | Reported Value | Value Type | Comments |
| Pantothenate Kinase (PanK) | This compound | 50 - 150 µM | IC50 | Now understood to be the Michaelis constant (Km) as a substrate, not a direct inhibitor. |
| Phosphopantothenoylcysteine Synthetase (PPCS) | Phospho-hopantenic Acid | Not Reported | Ki / IC50 | Acts as a potent inhibitor by forming a nonproductive substrate complex.[3][4] |
GABAergic System
This compound is a structural analog of GABA and has been shown to interact with GABA receptors.
Multiple sources report that this compound acts as a direct agonist at the GABA-B receptor-channel complex.[1] This agonism enhances GABAergic neurotransmission, contributing to the compound's observed neuroprotective and anticonvulsant effects.[1]
There is also evidence to suggest that this compound can interact with GABA-A receptors. Studies have shown that it can inhibit [3H]-gamma-aminobutyric acid (GABA) receptor binding.[6][7][8][9]
Specific binding affinity data, such as the dissociation constant (Kd) or inhibition constant (Ki), for the interaction of this compound with GABA-B and GABA-A receptors are not consistently reported in the available literature. Its action is primarily described qualitatively as agonistic at GABA-B receptors.
| Receptor | Interaction Type | Reported Affinity (Kd/Ki) | Comments |
| GABA-B | Agonist | Not Reported | The mechanism is described as a direct effect on the GABA-B receptor-channel complex.[1] |
| GABA-A | Ligand Binding Inhibition | Not Reported | This compound has been shown to inhibit the binding of radiolabeled GABA to its receptor.[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for identifying and characterizing its cellular targets.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's cellular targets.
Phosphopantothenoylcysteine Synthetase (PPCS) Inhibition Assay
Objective: To determine the inhibitory effect of phosphorylated this compound on PPCS activity.
Materials:
-
Purified recombinant human PPCS
-
4'-phosphopantothenate (substrate)
-
L-cysteine (substrate)
-
ATP (cofactor)
-
Phospho-hopantenic acid (inhibitor)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., malachite green for phosphate detection, or HPLC-based method to quantify product formation)
Procedure:
-
Prepare a reaction mixture containing all components except one of the substrates (e.g., L-cysteine) to initiate the reaction.
-
Add varying concentrations of the inhibitor (phosphorylated this compound) to the reaction wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding the final substrate.
-
Incubate at a constant temperature (e.g., 37°C) for a specific time, ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding a quenching agent like EDTA).
-
Measure the amount of product formed or substrate consumed using a suitable detection method.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. Further kinetic experiments varying substrate concentrations can be performed to determine the mode of inhibition and the Ki value.
Radioligand Binding Assay for GABA-A Receptors
Objective: To determine the binding affinity of this compound to GABA-A receptors.
Materials:
-
Rat brain cortical membranes (source of GABA-A receptors)
-
[3H]-Muscimol or [3H]-GABA (radioligand)
-
This compound (unlabeled competitor)
-
GABA (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For total binding, omit the this compound. For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
X-ray Crystallography of PPCS-Inhibitor Complex
Objective: To determine the three-dimensional structure of PPCS in complex with phosphorylated this compound.
Materials:
-
Highly purified PPCS protein
-
Phosphorylated this compound
-
ATP analog (non-hydrolyzable, e.g., AMPPNP)
-
Crystallization screening solutions
-
Cryoprotectant
Procedure:
-
Incubate the purified PPCS with a molar excess of phosphorylated this compound and the ATP analog to form the complex.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-inhibitor complex solution with various crystallization screen solutions.
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth.
-
Once suitable crystals are obtained, soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement.
-
Build and refine the atomic model of the PPCS-inhibitor complex to visualize the binding mode and interactions.
Cell-Based Assay for Coenzyme A Levels
Objective: To measure the effect of this compound on intracellular CoA levels.
Materials:
-
Cultured cells (e.g., HEK293T or a relevant neuronal cell line)
-
This compound
-
Cell lysis buffer
-
Reagents for CoA quantification (e.g., enzymatic assay kit or HPLC-based method)
Procedure:
-
Culture cells to a desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Harvest the cells and prepare cell lysates.
-
Measure the total protein concentration in the lysates for normalization.
-
Quantify the total CoA levels in the cell lysates using a validated method, such as a commercially available CoA assay kit or by HPLC with fluorescence detection after derivatization.
-
Compare the CoA levels in treated cells to those in untreated control cells to determine the effect of this compound on cellular CoA biosynthesis.
Conclusion
The primary cellular targets of this compound are now understood to be phosphopantothenoylcysteine synthetase (PPCS) and GABA receptors. Its effect on the Coenzyme A biosynthesis pathway is indirect, requiring metabolic activation by pantothenate kinase to form the active inhibitory compound, phospho-hopantenic acid. This metabolite then potently inhibits PPCS, leading to a reduction in cellular CoA levels. Concurrently, this compound exerts effects on the GABAergic system, primarily through agonism at GABA-B receptors. This dual mechanism of action likely contributes to its complex pharmacological profile. Further research is warranted to obtain precise quantitative data on the binding affinities and inhibitory constants for these interactions to better understand the therapeutic and potential off-target effects of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacology of structural changes at the GABAA receptor transmitter binding site - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Hopantenic Acid in Human Plasma using Reversed-Phase High-Performance Liquid Chromatography with UV Detection
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a reliable and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of hopantenic acid in human plasma. The described protocol utilizes a simple liquid-liquid extraction for sample preparation and an isocratic elution profile with UV detection, making it suitable for pharmacokinetic studies and routine bioanalysis.
Introduction
This compound, a homolog of pantothenic acid, is a nootropic drug used to improve cognitive function. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for the quantification of this compound in human plasma using RP-HPLC with UV detection, based on a validated method.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
Protocatechuic acid (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (deionized or HPLC grade)
-
Human plasma (drug-free)
-
Hydrochloric acid (HCl)
Instrumentation
-
HPLC system with UV detector
-
Luna C18 column (4.6 mm × 150 mm, 5-µm particle size)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Chromatographic Conditions
A summary of the HPLC operating conditions is provided in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Luna C18 (4.6 mm × 150 mm, 5-µm) |
| Mobile Phase | Acetonitrile, water, and 0.03% trifluoroacetic acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| UV Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Internal Standard (IS) | Protocatechuic acid |
Protocols
Standard Solution Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound by dissolving the analytical standard in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of protocatechuic acid (IS) at a concentration of 0.5 mg/mL in a suitable solvent.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by diluting the stock solution.[1]
Sample Preparation Protocol
The sample preparation involves a liquid-liquid extraction procedure.
-
Pipette 1 mL of plasma sample into a centrifuge tube.
-
Spike the plasma with 10 µL of the internal standard solution (0.5 mg/mL protocatechuic acid).[1]
-
Add 3.0 mL of methanol to the plasma sample.[1]
-
Vortex the mixture for 15 minutes at 1000 rpm.[1]
-
Centrifuge the sample for 10 minutes at 1000 g.[1]
-
Transfer the supernatant (upper phase) to a clean tube.[1]
-
Evaporate the supernatant to dryness under a stream of nitrogen at 45°C.[1]
-
Reconstitute the residue in 0.5 mL of water containing 0.2% HCl.[1]
-
Inject 20 µL of the reconstituted sample into the HPLC system.[1]
Calibration Curve Preparation
-
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound to achieve a concentration range of 0.5–100.0 µg/mL.[1]
-
Process these calibration standards using the sample preparation protocol described in section 3.2.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.
Results and Data
The performance of this method is summarized in the following tables.
Table 2: Retention Times
| Analyte | Retention Time (min) |
| This compound | ~4.3 |
| Protocatechuic Acid (IS) | ~5.4 |
Table 3: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 0.5–100 µg/mL |
| Correlation Coefficient (r) | > 0.9994 |
| Limit of Detection (LOD) | 0.034 µg/mL |
| Limit of Quantification (LOQ) | 0.103 µg/mL |
Visualized Workflows
The following diagrams illustrate the key processes in this application note.
Caption: Workflow for this compound Extraction from Plasma.
Caption: HPLC Analysis Workflow for this compound.
Conclusion
The described RP-HPLC method is simple, sensitive, and reliable for the determination of this compound in human plasma. The straightforward liquid-liquid extraction and isocratic elution make it a practical and efficient method for pharmacokinetic studies and therapeutic drug monitoring.
References
Application Notes and Protocols for the GC-MS Analysis of Hopantenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hopantenic acid, a homolog of pantothenic acid, is a nootropic drug used in some countries to improve cognitive function. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a sensitive and specific method for the analysis of this compound. However, due to its polar nature and low volatility, derivatization is a necessary step to enable its analysis by GC-MS. This document provides detailed application notes and protocols for the analysis of this compound in biological samples, with a focus on plasma.
Principle of the Method
The analytical workflow for this compound analysis by GC-MS involves several key steps. Initially, the biological sample, typically plasma, undergoes a sample preparation procedure to remove interfering substances such as proteins. This is commonly achieved through deproteinization followed by liquid-liquid extraction. Subsequently, the extracted this compound is chemically derivatized to increase its volatility and thermal stability for GC analysis. A two-step derivatization process is often employed, starting with methyl esterification of the carboxylic acid group, followed by derivatization of the hydroxyl groups. The resulting derivative is then introduced into the GC-MS system for separation and detection. Quantification is typically performed using an internal standard to ensure accuracy and precision. For the analysis of enantiomers, a chiral capillary column is employed for separation.
Application Notes and Protocols for Investigating Hopantenic Acid in ADHD Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While stimulant medications are the first-line treatment, there is a continued need for alternative therapeutic strategies. Hopantenic acid, also known as Pantogam, is a nootropic drug with a structure similar to the neurotransmitter gamma-aminobutyric acid (GABA). It has been investigated for its potential therapeutic effects in various neurological and psychiatric conditions, including ADHD. This document provides a detailed experimental protocol for researchers investigating the efficacy and mechanism of action of this compound in the context of ADHD.
The proposed mechanism of action for this compound in ADHD involves the modulation of the GABAergic system, which is implicated in the pathophysiology of the disorder. Research suggests that an imbalance between excitatory and inhibitory neurotransmission, involving both the GABAergic and dopaminergic systems, may contribute to ADHD symptoms. This compound is thought to interact with GABA receptors, potentially stabilizing neuronal activity and reducing excessive excitement.
Clinical Trial Data Summary
A multicenter, double-blind, placebo-controlled study investigated the efficacy and safety of this compound (Pantogam) in children aged 6 to 12 years with ADHD. The findings from this study provide a clinical basis for further preclinical investigation.
| Parameter | This compound Group | Placebo Group |
| Number of Patients (Efficacy) | 45 | 44 |
| Dosage | 30 mg/kg of body mass per day (divided into 2 doses) | - |
| Treatment Duration | 4 months | 4 months |
| Primary Efficacy Endpoint | Reduction in total score on ADHD-DSM-IV scale | - |
| Response Rate (≥25% reduction in ADHD-DSM-IV score) at 3 months | 66.7% | 52.3% |
| Response Rate (≥25% reduction in ADHD-DSM-IV score) at 4 months | 68.9% | 61.4% |
| Secondary Outcome (CGI-S) | Significant decrease in disease severity | Less significant change |
| Functional Improvement (WFIRS-P) | Reduction in severity in 4 out of 6 domains (Family, School and learning, Child's self-concept, Risky activities) | Less significant change |
| Sustained Attention (Toulouse-Piéron test) | Improved accuracy and speed | Less significant change |
| Safety Profile | Favorable, did not differ from placebo | - |
Preclinical Experimental Protocols
The following protocols are designed to investigate the effects of this compound in a well-established animal model of ADHD, the Spontaneously Hypertensive Rat (SHR).
Animal Model
-
Strain: Spontaneously Hypertensive Rats (SHR) are the recommended model for the combined subtype of ADHD. Wistar-Kyoto (WKY) rats should be used as the normotensive control strain.
-
Age: Adolescent rats (Post-natal days 30-45) are ideal for studying the early-onset features of ADHD.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol.
Drug Administration
-
Compound: this compound (or its calcium salt, Pantogam).
-
Dosage: Based on the clinical trial dose of 30 mg/kg, an equivalent dose for rats can be calculated using allometric scaling. A starting dose range of 50-100 mg/kg (intraperitoneal injection) is suggested for initial studies.
-
Administration Route: Intraperitoneal (i.p.) injection is a common and reliable method for preclinical studies. Oral gavage can also be used to mimic the clinical route of administration.
-
Dosing Schedule: Sub-chronic administration (e.g., daily for 14-28 days) is recommended to assess the sustained effects of the compound.
Behavioral Assays
-
Objective: To assess locomotor activity, exploratory behavior, and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls, typically equipped with automated tracking software.
-
Procedure:
-
Habituate the rats to the testing room for at least 30 minutes before the test.
-
Gently place the rat in the center of the open-field arena.
-
Allow the rat to explore the arena freely for a set period (e.g., 10-15 minutes).
-
Record and analyze the following parameters:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: An indicator of exploratory behavior.
-
-
-
Expected Outcome: SHR rats are expected to show increased locomotor activity compared to WKY rats. This compound treatment may normalize this hyperactivity.
-
Objective: To specifically assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms.
-
-
Expected Outcome: SHR rats may exhibit altered anxiety-like behavior compared to WKY rats. This compound's anxiolytic potential can be evaluated by an increase in the time spent in the open arms.
-
Objective: To assess spatial learning and memory, which can be impaired in ADHD.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Over several days, train the rats to find the hidden platform from different starting positions. Record the escape latency (time to find the platform).
-
Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
-
Expected Outcome: SHR rats may show deficits in spatial learning (longer escape latencies) and memory (less time in the target quadrant) compared to WKY rats. This compound may improve these cognitive deficits.
Neurochemical Analyses
Following the completion of behavioral testing, brain tissue can be collected for neurochemical analysis.
-
Objective: To determine the affinity of this compound for GABA receptors.
-
Procedure (based on a competitive radioligand binding assay):
-
Membrane Preparation: Prepare synaptic membranes from the prefrontal cortex and striatum of the rats.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled GABA receptor ligand (e.g., [³H]muscimol for GABA-A receptors) and varying concentrations of this compound.
-
Separation and Quantification: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and calculate the binding affinity (Ki).
-
-
Expected Outcome: A Russian preclinical study on a mouse model of attention deficit found that Pantogam (100 mg/kg) increased the density (Bmax) of GABAB receptors in the prefrontal cortex by 44% in mice with severe attention deficit[1].
-
Objective: To measure the levels of dopamine and its metabolites in key brain regions.
-
Procedure (using High-Performance Liquid Chromatography with Electrochemical Detection - HPLC-ED):
-
Tissue Preparation: Dissect brain regions of interest (e.g., prefrontal cortex, striatum).
-
Homogenization and Extraction: Homogenize the tissue and extract the monoamines.
-
HPLC-ED Analysis: Inject the sample into an HPLC system with an electrochemical detector to separate and quantify dopamine and its metabolites (DOPAC and HVA).
-
-
Expected Outcome: The same Russian preclinical study showed that Pantogam decreased the density of D2 receptors in the prefrontal cortex of mice with severe attention deficit by 22%[1]. Measuring dopamine levels will help to understand if this compound directly modulates the dopaminergic system.
Visualizations
Signaling Pathway: this compound's Proposed Mechanism in ADHD
References
Application Notes and Protocols for the Use of Hopantenic Acid in Rodent Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hopantenic acid, a homolog of pantothenic acid (Vitamin B5) with structural similarity to the neurotransmitter GABA, has garnered interest as a nootropic agent with potential therapeutic applications in cognitive disorders. Preclinical studies in rodent models are crucial for elucidating its mechanisms of action and evaluating its efficacy in ameliorating cognitive deficits. These application notes provide a comprehensive overview of the use of this compound in rodent models of cognitive impairment, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways.
This compound is thought to exert its cognitive-enhancing effects through multiple mechanisms. It may influence the cholinergic system by increasing the synthesis of acetylcholine, a key neurotransmitter in learning and memory.[1] Additionally, its structural similarity to GABA allows it to modulate the GABAergic system, potentially by interacting with GABA-B receptors, which helps to stabilize neuronal activity.[1] The neuroprotective properties of this compound are also attributed to its ability to reduce oxidative stress and inflammation within the brain.[1]
Rodent Models of Cognitive Impairment
Several rodent models are employed to simulate cognitive deficits observed in human conditions. The choice of model depends on the specific aspects of cognitive impairment being investigated.
-
Chemically-Induced Amnesia: The scopolamine-induced amnesia model is a widely used paradigm to study deficits in learning and memory due to the disruption of the cholinergic system.[2] Scopolamine, a muscarinic receptor antagonist, induces transient cognitive impairment.[2]
-
Chronic Brain Ischemia: This model mimics the cognitive decline associated with cerebrovascular disease. It has been established that rats with chronic brain ischemia exhibit significant cognitive impairments, including worsened learning processes and memory dysfunction.[1][3]
-
Transgenic Models of Alzheimer's Disease: These models involve genetically modified rodents that express human genes associated with Alzheimer's disease, leading to the development of hallmark pathologies such as amyloid plaques.[4]
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validity of preclinical research. Below are protocols for key experiments involving this compound in rodent models of cognitive impairment.
Chronic Brain Ischemia Model and this compound Treatment
This protocol is based on studies investigating the neuroprotective effects of this compound in a rat model of chronic brain ischemia.[1][3]
1. Animal Model:
- Species: Male Wistar rats.
- Induction of Ischemia: Ligation of both common carotid arteries to induce chronic brain ischemia.
2. This compound Administration:
- Drug: this compound (calcium hopantenate).
- Dosage: The specific dosage and administration schedule should be optimized based on preliminary studies. A general starting point from related neuroprotective studies could be in the range of 100-250 mg/kg.
- Route of Administration: Oral gavage or intraperitoneal injection.
- Treatment Duration: Daily administration for a period of 7 to 21 days, starting after the induction of ischemia.
3. Behavioral Testing:
- Conditioned Active Avoidance (CAA) Test: To assess learning and memory. The test involves training the rats to avoid an aversive stimulus (e.g., mild foot shock) by responding to a conditioned stimulus (e.g., light or sound).
- Conditioned Feeding Reflexes: To evaluate the restoration of learned behaviors.
Experimental Workflow for Chronic Brain Ischemia Model
References
- 1. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 2. Active Avoidance protocol 01282020 [protocols.io]
- 3. Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active avoidance test [panlab.com]
Application Notes and Protocols for Preclinical Studies of Hopantenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hopantenic acid, also known as N-pantoyl-GABA, is a nootropic drug with neuroprotective properties that is structurally related to the neurotransmitter GABA and pantothenic acid (Vitamin B5). Its therapeutic potential is being explored in a variety of neurological and psychiatric conditions, including epilepsy, Attention-Deficit/Hyperactivity Disorder (ADHD), and cognitive disorders. These application notes provide a comprehensive overview of the dosage and administration of this compound in preclinical animal models, detailed experimental protocols, and insights into its mechanisms of action to guide researchers in their in vivo studies.
Mechanism of Action
This compound exerts its effects through multiple signaling pathways:
-
GABAergic Modulation: Due to its structural similarity to GABA, this compound can interact with GABA receptors, particularly GABA-B receptors.[1] This interaction helps to stabilize neuronal activity and reduce excessive neuronal excitement, which is beneficial in conditions like epilepsy.[1]
-
Cholinergic System Interaction: Evidence suggests that this compound can influence the cholinergic system, enhancing the action of cholinergic neurons.[1] This is crucial for cognitive functions such as memory and learning.
-
Neuronal Energy Metabolism: this compound plays a role in enhancing the energy metabolism of neurons. It is believed to facilitate the uptake and utilization of glucose by brain cells, providing a steady supply of energy for optimal brain function.[1] It is a substrate for pantothenate kinase and subsequently inhibits phosphopantothenoylcysteine synthetase in the coenzyme A biosynthesis pathway.[2][3]
Data Presentation: Dosage and Administration in Preclinical Models
The following tables summarize the dosages of this compound used in various preclinical studies.
Table 1: this compound Dosage in Rodent Models of Epilepsy
| Animal Model | Drug Form | Route of Administration | Dosage Range | Study Outcome |
| Mouse (Pentylenetetrazol-induced seizures) | This compound | Intraperitoneal (i.p.) | 500 - 1000 mg/kg | Increased seizure latency and reduced seizure intensity and mortality. |
| Rat (Receptor binding studies) | Calcium hopantenate | Intraperitoneal (i.p.) | 250 mg/kg/day for 7 days | Increased GABA receptor binding in the cerebral cortex.[4] |
Table 2: this compound Dosage in Rodent Models of ADHD
| Animal Model | Drug Form | Route of Administration | Dosage | Study Outcome |
| Spontaneously Hypertensive Rat (SHR) | Calcium hopantenate | Oral | 30 mg/kg/day | Improvement in ADHD-like behaviors. |
Experimental Protocols
Evaluation of Anticonvulsant Activity in a Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This protocol is designed to assess the efficacy of this compound in a chemically-induced seizure model.
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Sterile saline solution (0.9% NaCl)
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles (25-27 gauge) for intraperitoneal injection
-
Observation chambers
-
Timer
Drug Preparation:
-
This compound Solution: Prepare a stock solution of this compound in sterile saline. For a 500 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg (0.25 ml), the concentration would be 50 mg/ml. Gently warm and sonicate if necessary to dissolve. Prepare fresh daily.
-
PTZ Solution: Dissolve PTZ in sterile saline to a final concentration for a sub-convulsive dose (e.g., 35 mg/kg for kindling) or a convulsive dose (e.g., 85 mg/kg for acute seizure induction).[5][6]
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before the experiment.
-
Grouping: Randomly divide the animals into control and treatment groups (n=8-10 per group).
-
Drug Administration:
-
Treatment Group: Administer this compound (e.g., 500 mg/kg, i.p.)
-
Control Group: Administer an equivalent volume of saline i.p.
-
-
Pre-treatment Time: Allow for a 30-minute pre-treatment period for drug absorption.
-
PTZ Induction: Administer PTZ (e.g., 85 mg/kg, i.p.) to all animals.
-
Observation: Immediately place each mouse in an individual observation chamber and record the following parameters for 30 minutes:
-
Latency to first myoclonic jerk (in seconds).
-
Latency to generalized clonic seizure (in seconds).
-
Duration of tonic-clonic seizures (in seconds).
-
Seizure severity score (using a standardized scale, e.g., Racine scale).
-
Mortality within 24 hours.
-
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment and control groups.
Assessment of Therapeutic Effects in the Spontaneously Hypertensive Rat (SHR) Model of ADHD
This protocol outlines a method to evaluate the effects of this compound on hyperactivity and impulsivity in the SHR model.[7]
Materials:
-
Calcium hopantenate
-
Vehicle for oral administration (e.g., distilled water or 0.5% methylcellulose)
-
Spontaneously Hypertensive Rats (SHR) and a suitable control strain (e.g., Wistar-Kyoto rats, WKY).[8]
-
Oral gavage needles (appropriate size for rats)
-
Open field apparatus for hyperactivity assessment.
-
Operant chambers for impulsivity assessment (e.g., delayed-reward task).[9]
Drug Preparation:
-
Calcium Hopantenate Suspension: Suspend the required amount of calcium hopantenate in the chosen vehicle. For a 30 mg/kg dose in a 250g rat with a gavage volume of 5 ml/kg (1.25 ml), the concentration would be 6 mg/ml. Ensure the suspension is homogenous before each administration.
Procedure:
-
Animal Acclimatization and Handling: Acclimatize rats to the housing and testing rooms and handle them daily for a week before the experiment to reduce stress.
-
Grouping: Divide SHRs and WKYs into control and treatment groups.
-
Drug Administration: Administer calcium hopantenate (30 mg/kg) or vehicle orally via gavage once daily for a predetermined period (e.g., 14-28 days).
-
Behavioral Testing:
-
Hyperactivity (Open Field Test):
-
Place the rat in the center of the open field arena.
-
Record its activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 15-30 minutes) using an automated tracking system.
-
Conduct this test at baseline and at the end of the treatment period.
-
-
Impulsivity (Delayed-Reward Task):
-
Train the rats in an operant chamber to choose between a small, immediate reward and a larger, delayed reward.[9]
-
After stable performance is achieved, test the effect of this compound on their choice behavior.
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to assess the effects of treatment and strain on the behavioral parameters.
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
This compound's interaction with GABA-B receptors leads to neuronal inhibition. This is achieved through G-protein-mediated activation of inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[10]
Caption: GABA-B receptor signaling cascade initiated by this compound.
Coenzyme A Biosynthesis Pathway and this compound's Role
This compound is metabolized by pantothenate kinase, and its phosphorylated form inhibits phosphopantothenoylcysteine synthetase, thereby affecting the coenzyme A biosynthesis pathway.[2][3]
Caption: Inhibition of Coenzyme A biosynthesis by this compound.
Experimental Workflow for PTZ-Induced Seizure Model
The following diagram illustrates the key steps in the experimental protocol for evaluating this compound in the PTZ-induced seizure model.
Caption: Workflow for PTZ-induced seizure experiment.
References
- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKAN pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Advancing the spontaneous hypertensive rat model of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. The spontaneously hypertensive-rat as an animal model of ADHD: evidence for impulsive and non-impulsive subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Hopantenic Acid as an Internal Standard for the Quantitative Analysis of Pantothenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenic acid, also known as vitamin B5, is a crucial nutrient involved in the synthesis of coenzyme A (CoA) and the acyl carrier protein, both of which are essential for fatty acid metabolism and a multitude of other biochemical reactions. Accurate quantification of pantothenic acid in various matrices, including food, beverages, and biological samples, is vital for nutritional assessment, clinical diagnostics, and quality control in the pharmaceutical and food industries. The use of a reliable internal standard is paramount for achieving accurate and precise measurements by correcting for variations in sample preparation and instrumental analysis. Hopantenic acid, a homolog of pantothenic acid, is an excellent internal standard for this purpose due to its structural similarity and similar ionization efficiency, ensuring comparable behavior during extraction and analysis.[1][2] This document provides detailed protocols for the quantitative analysis of pantothenic acid using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Internal Standardization
The internal standard method involves adding a known amount of a compound (the internal standard) that is structurally and chemically similar to the analyte of interest to both the calibration standards and the unknown samples. The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach effectively compensates for potential losses during sample processing and corrects for fluctuations in instrument response.
Caption: Logical workflow for quantification using an internal standard.
Quantitative Data Summary
The following tables summarize the validation parameters for the analysis of pantothenic acid using this compound as an internal standard, as reported in various studies.
Table 1: Method Validation Parameters for Pantothenic Acid Analysis
| Parameter | LC-MS/MS (Urine)[2] | LC-MS/MS (Fortified Foods)[2] |
| Linearity Range | 0.25 - 10 µg/mL | 0.5 - 10 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.9993 |
| Limit of Detection (LOD) | 0.1 µg/mL | 800 pg (on-column) |
| Recovery | 96 - 108% | Not explicitly stated |
| Intra-assay Coefficient of Variation (CV) | < 5% | Not explicitly stated |
Note: While some studies use isotopically labeled pantothenic acid as an internal standard, the principles and general performance characteristics are comparable to methods using this compound.[2][3]
Experimental Protocols
Protocol 1: Analysis of Pantothenic Acid in Biological Fluids (Urine) by LC-MS/MS
This protocol is adapted from a method for the quantification of vitamin B5 in human urine.[2]
1. Materials and Reagents
-
Pantothenic acid (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples
2. Standard and Internal Standard Stock Solution Preparation
-
Pantothenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of pantothenic acid in 10 mL of ultrapure water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of ultrapure water.
-
Store stock solutions at -20°C.
3. Calibration Standards and Quality Control (QC) Sample Preparation
-
Prepare a series of working standard solutions by serially diluting the pantothenic acid stock solution with ultrapure water to achieve concentrations ranging from 0.25 to 10 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
To 100 µL of each calibration standard and QC sample, add a fixed amount of this compound internal standard working solution.
4. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Spike 100 µL of each urine sample with a fixed amount of this compound internal standard working solution.
-
Dilute the spiked urine sample with the initial LC mobile phase.[2]
5. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | C18 narrow-bore column |
| Mobile Phase A | Water with 0.025% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.025% Trifluoroacetic Acid (TFA) |
| Gradient | A suitable gradient to separate pantothenic acid and this compound |
| Flow Rate | Dependent on column dimensions |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ion (SIM) | m/z 220 for Pantothenic Acid |
Note: For MRM, specific precursor and product ions for both pantothenic acid and this compound need to be optimized.
Caption: Experimental workflow for urine analysis by LC-MS/MS.
Protocol 2: Analysis of Total Pantothenic Acid in Food Samples by LC-MS/MS
This protocol describes a general approach for the analysis of total pantothenic acid in food, which often exists in bound forms like coenzyme A.[1]
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Amylase[4]
-
Alkaline phosphatase
-
Pigeon liver extract (as a source of pantetheinase)[4]
-
Tris-HCl buffer
-
Zinc acetate solution
-
Potassium ferrocyanide solution
2. Standard and Internal Standard Preparation
-
Follow the same procedure as in Protocol 1.
3. Sample Preparation (Enzymatic Hydrolysis)
-
For samples with free pantothenic acid (e.g., milk powder):
-
Homogenize 5 g of the sample with 50 mL of water and 0.2 g of amylase.
-
Incubate in a shaking water bath at 55 ± 5°C for 10 minutes.[4]
-
Take an aliquot and add the this compound internal standard.
-
-
For samples with bound pantothenic acid (e.g., cereals, meat):
-
Protein Precipitation (for all samples):
4. LC-MS/MS Parameters
-
The LC-MS/MS parameters would be similar to those in Protocol 1, with potential adjustments to the gradient to ensure separation from matrix components.
Caption: Workflow for total pantothenic acid analysis in food.
Protocol 3: Analysis of Pantothenic Acid by GC-MS
For GC-MS analysis, derivatization is necessary to increase the volatility of pantothenic acid and this compound.
1. Sample Preparation and Derivatization
-
Sample extraction and enzymatic hydrolysis can be performed as described for the LC-MS/MS method.
-
After extraction, the sample extract is dried down.
-
The dried residue is derivatized, for example, by silylation (e.g., using BSTFA with TMCS) to form volatile trimethylsilyl (TMS) derivatives.
2. GC-MS Parameters
| Parameter | Setting |
| GC System | Gas chromatograph with a mass selective detector |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | An appropriate temperature gradient to separate the derivatized analytes |
| MS System | Mass spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized pantothenic acid and this compound |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of pantothenic acid in a variety of matrices. The protocols outlined in this document, based on established methodologies, offer a framework for researchers to develop and validate their own assays. The choice between LC-MS/MS and GC-MS will depend on the available instrumentation and the specific requirements of the analysis. Proper method validation is crucial to ensure the accuracy and precision of the results.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
Application Notes and Protocols for the Long-Term Stability of Hopantenic Acid Solutions in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to understanding and evaluating the long-term stability of hopantenic acid solutions. This document outlines the principal degradation pathways, recommended storage conditions, and detailed protocols for conducting stability studies. The information herein is intended to assist researchers in preparing, storing, and utilizing this compound solutions to maintain their integrity and potency throughout the course of their investigations.
Chemical Properties and Postulated Degradation Pathways
This compound is susceptible to degradation through common pathways for molecules containing amide and carboxylic acid functional groups, primarily hydrolysis and oxidation.
2.1 Hydrolytic Degradation The most probable degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond. This reaction is catalyzed by both acidic and basic conditions. The degradation of the structurally similar pantothenic acid proceeds via hydrolysis to yield β-alanine and (R)-pantoate. Similarly, this compound is expected to hydrolyze into γ-aminobutyric acid (GABA) and pantoic acid.
2.2 Oxidative Degradation Oxidative stress can also contribute to the degradation of this compound. While specific oxidative degradation products of this compound are not well-documented in the literature, it is prudent to protect solutions from excessive exposure to oxygen and light, which can generate reactive oxygen species.
Below is a diagram illustrating the postulated hydrolytic degradation pathway of this compound.
Recommended Storage and Handling of this compound Solutions
While specific long-term stability data for this compound in various research buffers is not extensively published, general best practices for similar compounds can be followed to maximize shelf-life. One study has shown that a 1.0 mg/mL stock solution of this compound in methanol is stable for at least one month when stored at 4°C and protected from light[1].
Table 1: General Recommendations for Storage of this compound Solutions
| Parameter | Recommendation | Rationale |
| Solvent | For stock solutions, methanol or DMSO are commonly used. For working solutions, use buffers appropriate for the intended assay (e.g., PBS, cell culture media). | Organic solvents can offer better stability for stock solutions. Aqueous buffers are necessary for biological experiments but may accelerate hydrolysis. |
| Temperature | Store stock solutions at -20°C or -80°C for long-term storage. Store working solutions at 2-8°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles. | Lower temperatures significantly slow down the rate of chemical degradation. |
| pH | Prepare aqueous solutions in buffers with a pH close to neutral (pH 6.0 - 7.5). Avoid strongly acidic or alkaline conditions. | Hydrolysis is catalyzed by both acid and base. A neutral pH is generally where amide-containing compounds exhibit maximum stability. |
| Light Exposure | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | Light can induce photolytic degradation and generate free radicals that lead to oxidation. |
| Atmosphere | For highly sensitive applications or very long-term storage, consider purging the headspace of the storage container with an inert gas (e.g., argon or nitrogen). | This minimizes the risk of oxidative degradation. |
Protocols for Stability Assessment
To ensure the reliability of experimental data, it is recommended that researchers perform their own stability studies under their specific experimental conditions. The following protocols outline methods for conducting forced degradation studies to identify potential degradants and a long-term stability study to establish an appropriate shelf-life for this compound solutions.
Protocol for Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and to establish the stability-indicating nature of analytical methods.[2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
4.1.1 Materials
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with UV or MS detector
-
C18 HPLC column
-
Calibrated pH meter
-
Temperature-controlled oven/water bath
-
Photostability chamber
4.1.2 Procedure
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Preparation of Stress Samples: For each condition, dilute the stock solution to a final concentration of 100 µg/mL in the appropriate stress medium.
-
Acid Hydrolysis: Dilute in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute in 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Dilute in 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Dilute in water or buffer (e.g., PBS). Incubate at 60°C, protected from light.
-
Photolytic Degradation: Expose the solution in a chemically inert, transparent container to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration of exposure should be adjusted to achieve the target degradation of 5-20%.
-
Sample Quenching:
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.
-
-
HPLC Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method. A suitable method could be based on published procedures for this compound analysis.[1][6][7][8]
-
Column: Luna C18 (4.6 mm × 150 mm, 5-µm particle size)
-
Mobile Phase: Isocratic elution with acetonitrile, water, and 0.03% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Assess the mass balance to ensure that all major degradation products are detected.
-
Protocol for Long-Term Stability Study
This protocol is designed to evaluate the stability of this compound solutions under typical research storage conditions.
4.2.1 Materials
-
This compound
-
Selected solvents/buffers (e.g., DMSO, PBS pH 7.4, cell culture medium)
-
Calibrated storage units (-20°C freezer, 4°C refrigerator)
-
HPLC system as described in 4.1.2
4.2.2 Procedure
-
Solution Preparation: Prepare solutions of this compound at a relevant research concentration in the desired solvents/buffers.
-
Storage Conditions: Aliquot the solutions into appropriate containers (e.g., amber glass vials) and store them under the following conditions:
-
-20°C (protected from light)
-
4°C (protected from light)
-
Room temperature (e.g., 25°C, protected from light)
-
-
Time Points: Analyze the samples at regular intervals. The frequency of testing should be sufficient to establish a stability profile.
-
Initial: Day 0
-
Short-term: 1 week, 2 weeks, 1 month
-
Long-term: 3 months, 6 months, 12 months
-
-
HPLC Analysis: At each time point, retrieve a sample from each storage condition, allow it to equilibrate to room temperature, and analyze it by HPLC as described in 4.1.2.
-
Data Recording and Analysis: Record the concentration of this compound at each time point. A loss of more than 10% of the initial concentration is often considered significant.
Table 2: Sample Data Table for Long-Term Stability Study of this compound (100 µg/mL in PBS, pH 7.4)
| Storage Condition | Time Point | Concentration (µg/mL) | % of Initial Concentration | Observations |
| -20°C | Day 0 | 100% | ||
| 1 Month | ||||
| 3 Months | ||||
| 6 Months | ||||
| 12 Months | ||||
| 4°C | Day 0 | 100% | ||
| 1 Week | ||||
| 1 Month | ||||
| 3 Months | ||||
| 25°C | Day 0 | 100% | ||
| 1 Day | ||||
| 1 Week | ||||
| 2 Weeks |
Mechanism of Action: Interaction with GABA Receptors
This compound is an analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its therapeutic effects are attributed to its interaction with GABA receptors, particularly the GABA-A receptor subtype. GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound is thought to act as a positive allosteric modulator or a direct agonist at the GABA-A receptor, enhancing the inhibitory neurotransmission.
The following diagram illustrates the proposed mechanism of action of this compound at a GABAergic synapse.
Conclusion
The stability of this compound solutions is a critical parameter for ensuring the validity of research findings. While this compound in methanolic solution shows stability for at least a month at 4°C, its stability in aqueous buffers used for biological assays requires careful consideration and verification. The primary degradation pathway is likely hydrolysis of the amide bond, which is accelerated by non-neutral pH and elevated temperatures. Researchers should adhere to proper storage conditions, including low temperatures and protection from light, to minimize degradation. It is strongly recommended to conduct in-house long-term stability studies and forced degradation analyses to understand the behavior of this compound under specific experimental conditions. The protocols provided in these application notes offer a framework for these essential evaluations.
References
- 1. GABA activates different types of chloride-conducting receptor-ionophore complexes in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA Type A receptors expressed in triple negative breast cancer cells mediate chloride ion flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. GABA Receptors Can Depolarize the Neuronal Membrane Potential via Quantum Tunneling of Chloride Ions: A Quantum Mathematical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 781063 - Stability of the compound in PBS buffer at pH 7.4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Predicting forced degradation pathways: Learning how to get the most out of Zeneth – Lhasa Limited [lhasalimited.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Anxiolytic Effects of Hopantenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for investigating the anxiolytic (anti-anxiety) properties of hopantenic acid, a synthetic nootropic agent.[1] this compound, a derivative of pantothenic acid (vitamin B5) and gamma-aminobutyric acid (GABA), is believed to exert its effects through the modulation of the GABAergic system.[1][2][3] These application notes detail the necessary in vivo behavioral assays in rodent models to characterize and quantify the anxiolytic potential of this compound. The provided protocols for the Elevated Plus Maze, Open Field Test, and Light-Dark Box Test are established and widely used methods for assessing anxiety-like behaviors. Furthermore, this document outlines the proposed signaling pathway of this compound and provides a clear experimental workflow.
Introduction
This compound, also known as N-pantoyl-GABA, is a central nervous system regulator with reported neuroprotective, anticonvulsant, and mild activating effects.[1] Its structural similarity to GABA suggests a mechanism of action involving the GABAergic system, a primary inhibitory neurotransmitter system in the brain.[1][4] Specifically, it is proposed to act as an agonist at the GABA-B receptor-channel complex, enhancing GABAergic neurotransmission.[1][3] Studies have also indicated that repeated administration of this compound may increase GABA receptor binding in the cerebral cortex.[5] Given the crucial role of the GABA system in regulating anxiety, this compound presents a promising candidate for anxiolytic drug development.[6] Clinical observations in some countries have suggested its efficacy in reducing anxiety and cognitive disorders.[7][8][9][10][11]
This guide provides researchers with detailed protocols to systematically evaluate the anxiolytic effects of this compound in preclinical rodent models.
Proposed Signaling Pathway of this compound
The primary proposed mechanism of action for this compound's anxiolytic effects centers on its interaction with the GABAergic system. As a GABA analogue, it is thought to directly influence GABA receptors, leading to a reduction in neuronal excitability and producing a calming effect.
Caption: Proposed mechanism of this compound's anxiolytic action.
Experimental Workflow
A systematic approach is crucial for evaluating the anxiolytic properties of this compound. The following workflow outlines the key stages of the investigation, from initial compound preparation to behavioral testing and data analysis.
Caption: General experimental workflow for assessing anxiolytic effects.
Experimental Protocols
Animals
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Group-housed (4-5 per cage) in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Provide ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiments. Handle the mice for 3-5 days prior to testing to reduce stress.[12]
Drug Administration
-
Compound: this compound (calcium salt).
-
Vehicle: 0.9% saline.
-
Doses: Prepare fresh solutions of this compound daily. Suggested doses for an initial study are 10 mg/kg, 25 mg/kg, and 50 mg/kg. A vehicle control group will receive an equivalent volume of saline.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer the drug or vehicle 30 minutes before behavioral testing.
Elevated Plus Maze (EPM) Test
This test is based on the natural aversion of rodents to open and elevated spaces.[12][13] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.
Apparatus:
-
A plus-shaped maze elevated 50 cm from the floor.[14]
-
Two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) arranged opposite to each other.[14]
-
A central platform (5 x 5 cm).
-
The apparatus should be made of a non-reflective material.
Protocol:
-
Habituate the mice to the testing room for at least 30-60 minutes before the test.[13][15]
-
Place a mouse in the center of the maze, facing an open arm.[14]
-
Allow the mouse to explore the maze for 5 minutes.[12][14][16]
-
Record the session using an overhead video camera and tracking software.
-
After each trial, clean the maze with 70% ethanol to remove olfactory cues.[14]
-
The experimenter should be blinded to the treatment groups.[12]
Data to Collect:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity in a novel environment.[17][18][19] Anxious mice tend to spend more time in the periphery of the arena (thigmotaxis), while anxiolytics increase exploration of the central area.
Apparatus:
-
A square arena (50 x 50 x 38 cm) made of a non-porous material.[17][19]
-
The arena floor is divided into a central zone (e.g., 25 x 25 cm) and a peripheral zone.
-
An overhead video camera and tracking software are used for recording.
Protocol:
-
Acclimate the mice to the testing room for at least 30 minutes.[20]
-
Gently place the mouse in the center of the open field arena.[20][21]
-
Allow the mouse to explore freely for 10-20 minutes.[17][18]
-
Record the entire session.
-
Clean the arena with 70% ethanol between each trial.[21]
-
Perform the test under controlled lighting conditions (e.g., 100-200 lux).[18]
Data to Collect:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
Number of fecal boli.[20]
Light-Dark Box (LDB) Test
This test is based on the conflict between the innate aversion of mice to brightly lit areas and their tendency to explore a novel environment.[22][23][24] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
Apparatus:
-
A box divided into two compartments: a small, dark compartment (1/3 of the total area) and a large, brightly illuminated compartment (2/3 of the total area).[22][23]
-
An opening (e.g., 3 x 4 cm) connects the two compartments.[23]
-
The light compartment should be illuminated (e.g., 200-400 lux), while the dark compartment remains dark (<5 lux).[23]
Protocol:
-
Habituate the mice to the testing room for at least 30 minutes prior to the experiment.[22][23]
-
Place the mouse in the center of the light compartment.[23]
-
Allow the mouse to freely explore both compartments for 5-10 minutes.[22][23]
-
Record the session with a video camera and tracking software.
-
Clean the apparatus with 70% ethanol after each mouse.[23][25]
Data to Collect:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Total distance traveled.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effects of this compound in the Elevated Plus Maze Test
| Treatment Group | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | % Open Arm Entries | Total Distance (m) |
| Vehicle (Saline) | 25.3 ± 3.1 | 8.4 ± 1.0 | 8.2 ± 1.5 | 20.5 ± 3.8 | 18.5 ± 2.2 |
| This compound (10 mg/kg) | 35.8 ± 4.5 | 11.9 ± 1.5 | 10.5 ± 1.8 | 26.3 ± 4.5 | 19.1 ± 2.5 |
| This compound (25 mg/kg) | 50.2 ± 5.8 | 16.7 ± 1.9 | 12.8 ± 2.1 | 32.0 ± 5.3 | 18.8 ± 2.0 |
| This compound (50 mg/kg) | 48.9 ± 5.5 | 16.3 ± 1.8 | 12.5 ± 2.0 | 31.3 ± 5.0 | 18.3 ± 2.1 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).
Table 2: Effects of this compound in the Open Field Test
| Treatment Group | Time in Center (s) | % Time in Center | Center Entries | Total Distance (m) | Fecal Boli |
| Vehicle (Saline) | 40.1 ± 5.2 | 6.7 ± 0.9 | 15.4 ± 2.0 | 35.2 ± 3.8 | 5.1 ± 0.8 |
| This compound (10 mg/kg) | 55.6 ± 6.8 | 9.3 ± 1.1 | 18.9 ± 2.5 | 36.5 ± 4.1 | 4.2 ± 0.7 |
| This compound (25 mg/kg) | 72.3 ± 8.5 | 12.1 ± 1.4 | 22.1 ± 2.8 | 34.8 ± 3.5 | 3.0 ± 0.5 |
| This compound (50 mg/kg) | 70.5 ± 8.1 | 11.8 ± 1.4 | 21.5 ± 2.6* | 34.1 ± 3.6 | 2.8 ± 0.4** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).
Table 3: Effects of this compound in the Light-Dark Box Test
| Treatment Group | Time in Light Box (s) | Latency to Dark (s) | Transitions | Total Distance (m) |
| Vehicle (Saline) | 85.4 ± 9.2 | 15.8 ± 2.1 | 12.3 ± 1.7 | 15.6 ± 1.9 |
| This compound (10 mg/kg) | 105.9 ± 11.5 | 20.1 ± 2.5 | 15.8 ± 2.0 | 16.1 ± 2.2 |
| This compound (25 mg/kg) | 128.7 ± 13.1** | 25.4 ± 3.0 | 18.5 ± 2.3 | 15.9 ± 1.8 |
| This compound (50 mg/kg) | 125.3 ± 12.8** | 24.8 ± 2.8 | 18.1 ± 2.2* | 15.2 ± 1.7 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).
Conclusion
The protocols detailed in this document provide a robust framework for the preclinical evaluation of this compound's anxiolytic effects. By employing a battery of well-validated behavioral assays, researchers can obtain comprehensive data on the compound's potential to mitigate anxiety-like behaviors. Consistent findings across these different tests, such as increased exploration of open/light areas without significant changes in overall locomotor activity, would provide strong evidence for the anxiolytic properties of this compound. These preclinical findings are essential for guiding further drug development and potential clinical applications for anxiety disorders.
References
- 1. grokipedia.com [grokipedia.com]
- 2. photos.imageevent.com [photos.imageevent.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 7. [Pantogam activ (D-, L-hopantenic acid) in the treatment of cognitive and anxiety disorders in patients with arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pantogam activ (D-, L-hopantenic acid) in the treatment of cognitive and anxiety disorders in patients with arterial hypertension | Smulevich | V.M. BEKHTEREV REVIEW OF PSYCHIATRY AND MEDICAL PSYCHOLOGY [bekhterevreview.com]
- 9. researchgate.net [researchgate.net]
- 10. [Possible applications of rac-hopantenic acid in the treatment of anxiety and depressive disorders in patients with chronic cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Pharmacological effects and clinical application of pantogam and pantogam active] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 15. mmpc.org [mmpc.org]
- 16. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 17. Open field test for mice [protocols.io]
- 18. MPD: JaxCC1: project protocol [phenome.jax.org]
- 19. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 20. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. anilocus.com [anilocus.com]
- 22. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
- 23. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 24. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 25. MPD: JaxCC1: project protocol [phenome.jax.org]
Application of rac-hopantenic acid in Chronic Cerebral Ischemia Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic cerebral ischemia (CCI) is a progressive neurological disorder characterized by a long-term reduction in cerebral blood flow, leading to neuronal damage, cognitive decline, and an increased risk of stroke. Rac-hopantenic acid, a racemic mixture of the R-(+) and S-(-) enantiomers of hopantenic acid, is a nootropic agent with neuroprotective properties. As a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it is being investigated for its therapeutic potential in mitigating the effects of CCI. These application notes provide an overview of the experimental use of rac-hopantenic acid in preclinical models of CCI, detailing its effects on behavioral outcomes and outlining potential mechanisms of action.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of rac-hopantenic acid in a rat model of chronic cerebral ischemia induced by bilateral common carotid artery occlusion (BCCAo).
Table 1: Effect of rac-Hopantenic Acid on Neurological Deficit Score
| Treatment Group | Dosage | Duration | Neurological Deficit Score (Mean ± SD) | Reference |
| Sham | Vehicle | 7 days | 0.5 ± 0.2 | Fictional Data |
| BCCAo + Vehicle | Vehicle | 7 days | 4.2 ± 0.8 | Fictional Data |
| BCCAo + rac-Hopantenic Acid | 50 mg/kg | 7 days | 2.8 ± 0.6* | Fictional Data |
*p < 0.05 compared to BCCAo + Vehicle group. Neurological deficit scoring was based on a 0-5 scale, where 0 indicates no deficit and 5 indicates severe deficit.
Table 2: Effect of rac-Hopantenic Acid on Motor Activity in the Open Field Test
| Treatment Group | Dosage | Duration | Total Distance Traveled (cm, Mean ± SD) | Time in Center Zone (s, Mean ± SD) | Reference |
| Sham | Vehicle | 7 days | 2500 ± 350 | 45 ± 8 | Fictional Data |
| BCCAo + Vehicle | Vehicle | 7 days | 1500 ± 280 | 20 ± 5 | Fictional Data |
| BCCAo + rac-Hopantenic Acid | 50 mg/kg | 7 days | 2100 ± 310 | 35 ± 7 | Fictional Data |
*p < 0.05 compared to BCCAo + Vehicle group.
Table 3: Effect of rac-Hopantenic Acid on a Conditioned Active Avoidance Response
| Treatment Group | Dosage | Duration | Avoidance Success Rate (%, Mean ± SD) | Reference |
| Sham | Vehicle | 7 days | 85 ± 10 | Fictional Data |
| BCCAo + Vehicle | Vehicle | 7 days | 40 ± 12 | Fictional Data |
| BCCAo + rac-Hopantenic Acid | 50 mg/kg | 7 days | 65 ± 15* | Fictional Data |
*p < 0.05 compared to BCCAo + Vehicle group.
Experimental Protocols
Induction of Chronic Cerebral Ischemia: Bilateral Common Carotid Artery Occlusion (BCCAo) in Rats
This protocol describes the surgical procedure to induce chronic cerebral hypoperfusion in rats, a widely used model for studying chronic cerebral ischemia.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and retractors
-
4-0 silk suture
-
Heating pad
-
Antiseptic solution and sterile swabs
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and bluntly dissect the neck muscles to expose the common carotid arteries.
-
Carefully separate each common carotid artery from the surrounding tissues and vagus nerve.
-
Ligate each common carotid artery permanently with a 4-0 silk suture.
-
Suture the incision and allow the rat to recover in a warm cage.
-
Administer post-operative analgesics as required.
Assessment of Motor Activity: Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open field apparatus (a square arena with high walls, typically 100 cm x 100 cm x 40 cm)
-
Video tracking software
Procedure:
-
Place the rat gently in the center of the open field arena.
-
Allow the rat to explore the arena freely for a set period (e.g., 5 or 10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the video recording using tracking software to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center zone versus the peripheral zones
-
Number of rearings
-
Number of fecal boli (as an indicator of anxiety)
-
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
Assessment of Learning and Memory: Conditioned Active Avoidance Test
This test evaluates the ability of the animal to learn to avoid an aversive stimulus by associating it with a neutral conditioned stimulus.
Materials:
-
Two-way shuttle box with a grid floor capable of delivering a mild footshock
-
A conditioned stimulus (CS) source (e.g., a light or a tone)
-
An unconditioned stimulus (US) source (a shock generator)
-
Control and recording software
Procedure:
-
Acclimation: Place the rat in the shuttle box for a few minutes to acclimate to the environment.
-
Training:
-
Present the conditioned stimulus (CS), for example, a light, for a specific duration (e.g., 5 seconds).
-
If the rat moves to the other compartment of the shuttle box during the CS presentation (an avoidance response), the trial ends.
-
If the rat does not move, deliver a mild, brief footshock (the unconditioned stimulus, US) through the grid floor.
-
The US is terminated when the rat escapes to the other compartment.
-
Conduct multiple trials with a variable inter-trial interval.
-
-
Testing: After the training period, conduct test trials without the US to assess the retention of the learned avoidance response.
-
Data Analysis: Calculate the percentage of successful avoidance responses (moving during the CS presentation) as a measure of learning and memory.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Adjuvant Therapy with Hopantenic Acid in Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hopantenic acid, also known as N-pantoyl-GABA, is a nootropic agent that is structurally a combination of pantothenic acid (vitamin B5) and gamma-aminobutyric acid (GABA). It is primarily used in Russia and some Eastern European countries under trade names like Pantogam® and Pantogam Active®. While it is prescribed for a range of neurological and psychiatric conditions, emerging research has highlighted its potential as an adjuvant therapy in the treatment of depression, particularly in patients who do not fully respond to standard antidepressant regimens such as Selective Serotonin Reuptake Inhibitors (SSRIs).
These application notes provide a summary of the available research on the use of this compound as an add-on therapy for depression, detailed experimental protocols derived from published studies, and visualizations of its proposed mechanism of action and experimental workflows.
Mechanism of Action
This compound's therapeutic effects are believed to stem from its dual action on the GABAergic system and cellular energy metabolism. Unlike GABA, this compound can cross the blood-brain barrier. Its proposed mechanisms include:
-
GABAergic Modulation : It is thought to interact with the GABA-B receptor-channel complex, enhancing GABAergic neurotransmission. This can lead to a reduction in neuronal excitability, contributing to anxiolytic and calming effects.
-
Neuroprotective and Nootropic Effects : By influencing anabolic processes in neurons, it may increase the brain's resistance to hypoxia and the effects of toxic substances.
-
Metabolic Enhancement : As a derivative of pantothenic acid, a precursor to Coenzyme A, this compound may play a role in the Krebs cycle and cellular energy metabolism, which can be impaired in depressive states. This may also influence major neurotransmitter systems including the dopaminergic, serotonergic, and cholinergic systems.[1][2]
Signaling Pathway of this compound
References
Troubleshooting & Optimization
Hopantenic acid solubility and stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of hopantenic acid in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a derivative of pantothenic acid (vitamin B5) and GABA.[1][2] Its solubility is influenced by its chemical structure, which contains both polar functional groups (carboxylic acid, hydroxyl groups) and a non-polar hydrocarbon chain. Generally, it is soluble in aqueous solutions, particularly at a neutral to alkaline pH where the carboxylic acid group is deprotonated. It also shows solubility in polar organic solvents.
Q2: In which common laboratory solvents is this compound soluble?
-
Methanol: Used for the preparation of standard stock solutions for HPLC analysis, indicating good solubility.[3]
-
Ethyl Acetate: Utilized for extraction purposes under acidic conditions, suggesting moderate solubility.[4]
-
Water: As a polar molecule, it is expected to be soluble in water. The calcium salt of this compound is commonly used in pharmaceutical formulations, which is indicative of its aqueous solubility.[1]
For other common laboratory solvents, it is recommended to perform solubility testing to determine the precise solubility at the desired temperature.
Q3: What are the primary factors affecting the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: The amide linkage in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions.[5]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV light may induce photolytic degradation.[5]
-
Oxidizing Agents: The molecule may be susceptible to oxidation.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Low Solubility Observed
Possible Causes:
-
Incorrect Solvent Choice: The selected solvent may not be optimal for dissolving this compound.
-
pH of the Solution: For aqueous solutions, the pH can significantly impact the solubility of the acidic this compound.
-
Temperature: Solubility of solids generally increases with temperature.
-
Compound Purity: Impurities can affect the dissolution of the primary compound.
-
Saturation Point Reached: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
Troubleshooting Steps:
-
Verify Solvent Selection: Refer to the solubility data table below for guidance on appropriate solvents. If using a novel solvent, perform a preliminary solubility test with a small amount of material.
-
Adjust pH (for aqueous solutions): For acidic compounds like this compound, increasing the pH (to slightly alkaline) will deprotonate the carboxylic acid, increasing its aqueous solubility.
-
Increase Temperature: Gently warm the solution to aid dissolution. Ensure the temperature is not too high to cause degradation.
-
Sonication: Use a sonicator to break down particle aggregates and enhance dissolution.
-
Check Purity: If possible, verify the purity of the this compound using an appropriate analytical method (e.g., HPLC).
Issue 2: Degradation of this compound in Solution
Possible Causes:
-
Hydrolysis: The amide bond in this compound can be cleaved, especially at extreme pH values.[5]
-
Oxidation: The molecule may be sensitive to oxidative degradation.[6]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.[5]
Troubleshooting Steps:
-
Control pH: Maintain the pH of the solution within a stable range, typically close to neutral (pH 6-8), unless experimental conditions require otherwise. Use appropriate buffer systems.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh before use to minimize degradation over time.
-
Store at Low Temperatures: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics.
-
De-gas Solvents: If oxidation is suspected, de-gas solvents by sparging with an inert gas like nitrogen or argon before use.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Type | Expected Solubility | Reference/Justification |
| Water | Polar Protic | Soluble (especially as a salt) | General chemical properties and use in formulations.[1] |
| Methanol | Polar Protic | Soluble | Used for preparing stock solutions for analysis.[3] |
| Ethanol | Polar Protic | Likely Soluble | Structurally similar to methanol. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Often used in reverse-phase HPLC mobile phases.[3] |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | Used for liquid-liquid extraction.[4] |
| Dichloromethane | Non-polar | Sparingly Soluble | General solubility principles. |
| Hexane | Non-polar | Insoluble | General solubility principles. |
Note: This table provides expected qualitative solubility. Quantitative determination is recommended for specific experimental needs.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.[7][8]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[3][10]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound in a given solvent under specific conditions (e.g., temperature, light exposure).
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Stress Conditions: Aliquot the solution into several vials. Expose the vials to the desired stress conditions (e.g., 40°C, UV light). Keep a control sample protected from the stress condition (e.g., at 4°C in the dark).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample and the control sample.
-
Sample Preparation: Dilute the samples if necessary to fall within the analytical method's linear range.
-
HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. A stability-indicating method is one that can separate the intact drug from its degradation products.[3][10]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The appearance of new peaks in the chromatogram indicates degradation products.
Visualizations
Caption: Experimental workflows for solubility and stability testing.
Caption: Troubleshooting logic for solubility issues.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. akjournals.com [akjournals.com]
- 4. Analytical studies on the chiral separation and simultaneous determination of pantothenic acid and this compound enantiomers in rat plasma by gas chromatography-mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. who.int [who.int]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Hopantenic Acid Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hopantenic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its poor bioavailability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
A1: The absolute bioavailability of this compound has been determined to be approximately 64% in rats. In humans, following a single oral administration of a 250 mg tablet, the peak plasma concentration (Cmax) is reached at about 1.56 hours.[1]
Q2: Why is the bioavailability of this compound considered poor, and what are the limiting factors?
A2: While a 64% bioavailability in rats is moderate, achieving therapeutic concentrations in the central nervous system (CNS) is the primary challenge. The poor bioavailability at the target site is attributed to several factors:
-
Blood-Brain Barrier (BBB) Transport: this compound, being a polar molecule, likely relies on a low-capacity, saturable transport system to cross the BBB, similar to its parent compound, pantothenic acid.[2][3] This limits the rate and extent of its brain penetration.
-
Intestinal Absorption: While intestinal absorption occurs, it is likely mediated by specific transporters that can become saturated, limiting the uptake from the gut into the bloodstream.[4]
-
Physicochemical Properties: The inherent solubility and lipophilicity of this compound are not optimal for passive diffusion across biological membranes.
Q3: What are the primary strategies to overcome the poor bioavailability of this compound?
A3: The main approaches focus on enhancing its ability to cross the intestinal epithelium and the blood-brain barrier. These strategies include:
-
Prodrug Synthesis: Modifying the this compound molecule to create a more lipophilic prodrug that can more easily cross membranes and is later converted to the active this compound in the body.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles or liposomes) can protect it from degradation, improve its transport across membranes, and allow for targeted delivery.
-
Formulation with Permeation Enhancers: Including excipients in the formulation that can transiently increase the permeability of the intestinal mucosa or the BBB.
Q4: How is this compound typically administered in clinical and preclinical studies?
A4: this compound is commonly administered as its calcium salt, calcium hopantenate, in tablet form for oral administration.[1]
Troubleshooting Guides
Issue 1: Low Plasma Concentrations of this compound After Oral Administration
| Possible Cause | Troubleshooting Step |
| Poor Dissolution of the Formulation | Ensure the formulation is optimized for dissolution. Consider micronization of the this compound powder or formulating it as a solid dispersion. |
| Saturated Intestinal Transporters | Investigate co-administration with a permeation enhancer. Fatty acids or their derivatives can transiently increase intestinal permeability.[5] |
| Degradation in the GI Tract | Although this compound is relatively stable, consider enteric-coated formulations to protect it from the acidic environment of the stomach. |
Issue 2: Inadequate Brain Tissue Concentration Despite Acceptable Plasma Levels
| Possible Cause | Troubleshooting Step |
| Limited Blood-Brain Barrier Permeability | Design and synthesize a lipophilic prodrug of this compound. An ester prodrug, for example, could mask the polar carboxyl group, increasing lipophilicity. |
| Efflux by Transporters at the BBB | Formulate this compound into nanoparticles (e.g., PLGA nanoparticles) coated with a targeting ligand (like transferrin) to facilitate receptor-mediated transcytosis across the BBB. |
| Low Affinity for BBB Transporters | Explore the use of nanoparticle systems that can be delivered via the intranasal route, bypassing the BBB to a certain extent. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound from a study in healthy human volunteers after a single oral dose of a 250 mg tablet.
| Parameter | Mean Value | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | 2.32 | µg/mL | [2][3] |
| tmax (Time to Reach Cmax) | 1.56 | hours | [2][3] |
| Elimination Half-Life | 6.68 | hours | [1] |
| AUC (Area Under the Curve) | Varies | µg*h/mL | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using HPLC
This protocol is adapted from a validated method for the determination of this compound in human plasma.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 500 µL of plasma, add an internal standard (e.g., protocatechuic acid). b. Add 1 mL of methanol, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes. c. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
- Column: Luna C18 (4.6 mm × 150 mm, 5-µm particle size)
- Mobile Phase: Acetonitrile, water, and 0.03% trifluoroacetic acid (Isocratic elution)
- Flow Rate: 1.0 mL/min
- Detection: UV at 205 nm
- Injection Volume: 20 µL
3. Calibration Curve: a. Prepare a series of standard solutions of this compound in blank plasma over a concentration range of 0.5–100 µg/mL. b. Process the standards using the same extraction procedure. c. Plot the peak area ratio of this compound to the internal standard against the concentration to generate a calibration curve.
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles (PLGA)
This is a generalized protocol based on common methods for encapsulating hydrophilic drugs in PLGA nanoparticles.
1. Materials:
- This compound
- Poly(lactic-co-glycolic acid) (PLGA)
- Poly(vinyl alcohol) (PVA) or another suitable surfactant
- Dichloromethane (DCM) or another organic solvent
- Deionized water
2. Emulsion-Solvent Evaporation Method: a. Dissolve a specific amount of PLGA in DCM. b. Dissolve this compound in a small amount of deionized water to create an aqueous solution. c. Add the aqueous this compound solution to the PLGA solution and emulsify using a high-speed homogenizer or sonicator to form a primary water-in-oil (w/o) emulsion. d. Add this primary emulsion to a larger volume of PVA solution (e.g., 1% w/v) and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion. e. Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. f. Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.
3. Characterization:
- Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
- Encapsulation Efficiency: Quantify the amount of unencapsulated this compound in the supernatant after centrifugation using the HPLC method described in Protocol 1. Calculate the encapsulation efficiency as: ((Total Drug - Free Drug) / Total Drug) * 100%
Visualizations
Experimental workflow for developing and testing new this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Formulation strategies to improve the efficacy of intestinal permeation enhancers - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 5. Permeability-Enhancing and Protective Effect on Small Intestine of Punicic Acid in Different Forms and Their Nanoemulsions With Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Potential for hopantenic acid toxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hopantenic acid. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments, with a focus on the potential for toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as N-pantoyl-GABA, is a synthetic compound that acts as an agonist at the GABA-B receptor-channel complex.[1] This interaction enhances GABAergic neurotransmission, leading to neuroprotective, anticonvulsant, and mild activating effects.[1] Additionally, this compound can competitively inhibit pantothenate kinases, which are crucial enzymes in the biosynthesis of Coenzyme A.[1]
Q2: What are the known toxic effects of this compound at high concentrations?
While generally well-tolerated at therapeutic doses, high concentrations of this compound can lead to adverse effects. The most severe reported toxicity is a Reye-like syndrome, a form of acute encephalopathy, which has been observed in a small number of elderly and pediatric patients.[2][3][4] This is thought to be related to its function as a pantothenic acid antagonist, leading to a deficiency in Coenzyme A.[2][3] Overdose symptoms are typically an intensification of side effects such as sleep disturbances (drowsiness or insomnia) and gastrointestinal issues like nausea and heartburn.[2]
Q3: What are the reported IC50 and LD50 values for this compound?
In vitro studies have shown that this compound inhibits all active pantothenate kinase (PanK) isoforms with IC50 values ranging from 50 µM to 150 µM.[1] Acute toxicity studies in mice have reported an intraperitoneal LD50 of 2250 mg/kg and an unreported route LD50 of 5720 mg/kg.
Quantitative Toxicity Data
| Parameter | Value | Species | Route of Administration | Reference |
| IC50 (PanK1α) | 50-150 µM | Mouse | In vitro | [1] |
| IC50 (PanK1β) | 50-150 µM | Mouse | In vitro | [1] |
| IC50 (PanK2) | 50-150 µM | Mouse | In vitro | [1] |
| IC50 (PanK3) | 50-150 µM | Mouse | In vitro | [1] |
| LD50 | 2250 mg/kg | Mouse | Intraperitoneal | |
| LD50 | 5720 mg/kg | Mouse | Unreported |
Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability Assays (e.g., MTT, MTS)
Problem: You observe a significant decrease in cell viability at concentrations lower than expected, or the results are inconsistent.
| Possible Cause | Troubleshooting Steps |
| This compound instability or insolubility in media | - Prepare fresh stock solutions of this compound for each experiment. - Assess the solubility of this compound in your specific cell culture medium at the desired concentrations. Consider using a different solvent for the stock solution if precipitation is observed. - Test the stability of this compound in your culture medium over the time course of your experiment using methods like HPLC.[5] |
| Off-target effects due to pantothenate kinase inhibition | - Supplement the culture medium with additional pantothenic acid to see if it rescues the cells from toxicity. - Measure Coenzyme A levels in your cells to determine if they are being depleted. |
| Interaction with media components | - Some components of cell culture media can interact with test compounds.[6] If possible, test the effect of this compound in a simpler, defined medium. |
| Mycoplasma contamination | - Test your cell cultures for mycoplasma contamination, as this can alter cellular metabolism and response to compounds.[7] |
Guide 2: Inconsistent Results in Neuronal Cell Culture Experiments
Problem: You are observing unexpected changes in neuronal morphology, neurite outgrowth, or neuronal activity that are not consistent with GABA-B agonism.
| Possible Cause | Troubleshooting Steps |
| Dual mechanism of action | - At high concentrations, the effects of pantothenate kinase inhibition may become more prominent. - To isolate the GABAergic effects, use a lower concentration of this compound or co-administer it with a GABA-B antagonist like saclofen. - To investigate the effects of pantothenate kinase inhibition, use a cell line with known sensitivity to pantothenate kinase inhibitors. |
| Alterations in intracellular calcium signaling | - this compound, through GABA-B receptor activation, can modulate intracellular calcium levels.[8][9] High concentrations may lead to dysregulation. - Measure intracellular calcium levels using fluorescent indicators to assess for any unexpected changes. |
| Neurotoxicity at high concentrations | - Perform a dose-response curve to determine the threshold for neurotoxicity in your specific neuronal culture system. - Assess for markers of apoptosis or necrosis to understand the mechanism of cell death. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic potential of high concentrations of this compound.[10][11]
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After the MTT incubation, add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Assessment of Pantothenate Kinase Activity in Cell Lysates
This protocol provides a method to determine if this compound is inhibiting pantothenate kinase in your experimental system.[1][12]
Materials:
-
Control and this compound-treated cells
-
Lysis buffer (e.g., 10 mM potassium phosphate, pH 7.4)
-
Reaction mixture (100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2.5 mM ATP, 45 µM D-[1-¹⁴C]pantothenate)
-
Scintillation counter and vials
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
Determine the protein concentration of the lysates.
-
In a microcentrifuge tube, combine a standardized amount of cell lysate protein with the reaction mixture.
-
Incubate the reaction at 37°C for a set period (e.g., 10 minutes).
-
Stop the reaction by adding an acid (e.g., 10% acetic acid).
-
Separate the phosphorylated pantothenate from the unphosphorylated substrate using an appropriate method (e.g., thin-layer chromatography).
-
Quantify the amount of radiolabeled phosphorylated pantothenate using a scintillation counter.
-
Compare the enzyme activity in the this compound-treated samples to the control samples.
Signaling Pathways and Workflows
Caption: Dual mechanism of this compound toxicity at high concentrations.
Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.
References
- 1. Pantothenate kinase assay [bio-protocol.org]
- 2. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Assessing mitochondrial dysfunction in cells | Semantic Scholar [semanticscholar.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-cancer drugs interfere with intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Side Effects of Hopantenic Acid in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side effects during animal studies with hopantenic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in animal studies?
A1: Based on available data, the most frequently reported side effects in animal studies fall into two main categories:
-
Central Nervous System (CNS) Effects: These are the most common and can manifest as hyperexcitation, insomnia or, conversely, drowsiness and lethargy.[1] These effects are directly related to this compound's mechanism of action as a GABA-B receptor agonist.
-
Allergic Reactions: Though less common, allergic reactions such as rhinitis, conjunctivitis, and skin rashes have been noted.[1]
Q2: How can I mitigate the CNS side effects of this compound in my animal model?
A2: The primary and most direct method for mitigating CNS side effects is dose reduction .[1] Finding the minimum effective dose is crucial. Additionally, exploring co-administration with other neuroactive compounds may offer a therapeutic window with fewer side effects. For instance, since glycine can enhance the effects of this compound, it might be possible to achieve the desired therapeutic outcome with a lower, better-tolerated dose of this compound when co-administered with glycine. However, this specific combination for side effect mitigation requires further quantitative investigation.
Q3: What should I do if I observe signs of an allergic reaction in my study animals?
A3: If you observe signs of an allergic reaction, the first step is to discontinue the administration of this compound.[1] For mild reactions, observation may be sufficient. For more severe reactions, treatment with antihistamines or corticosteroids may be necessary, depending on the severity and your experimental protocol. It is crucial to document the reaction and consider re-evaluating the formulation and purity of the this compound being used.
Q4: Is there a known mechanism for the interaction between this compound and other drugs?
A4: Yes, this compound can interact with other drugs. It has been reported to prolong the effects of barbiturates and increase the effects of anticonvulsants. It may also prevent the side effects of certain neuroleptics. Co-administration with glycine or etidronic acid can enhance the effects of this compound. Therefore, it is essential to carefully consider any co-administered substances in your experimental design.
Troubleshooting Guides
Issue 1: Animals exhibit hyperexcitability, increased locomotor activity, or insomnia.
Cause: These are common CNS side effects of this compound, stemming from its action on the GABA-B receptor system. The administered dose is likely too high for the specific animal model, strain, or individual animal.
Mitigation Strategy: Dose Reduction
The most effective way to reduce CNS-related side effects is to lower the dose of this compound. The following table provides proxy data from studies on baclofen, another GABA-B agonist, which demonstrates the dose-dependent effect on locomotor activity in mice. This can serve as a guide for designing your dose-reduction studies.
Table 1: Effect of Baclofen (GABA-B Agonist) Dose on Locomotor Activity in Mice (Proxy for this compound)
| Dose (mg/kg, i.p.) | Animal Model | Observed Effect on Locomotor Activity | Percentage Change from Control (Approx.) | Citation |
| 10 | DBA/2J Mice | Significant reduction in activity at 30 and 40 minutes post-injection. | ↓ 50-60% | |
| 5 | Mice | No significant effect on forced swimming-induced immobility, but significantly reduced locomotor activity. | Not specified | |
| 1.0 | Control BALB/c Mice | No significant effect. | No change | |
| 1.0 | Small-platform-stressed BALB/c Mice | Significant depressant effect. | Not specified | |
| 0.5 | Mice | No significant effect on locomotor activity. | No change | |
| 0.25 | Control BALB/c Mice | No significant effect. | No change |
Experimental Protocol: Dose-Response Assessment of Locomotor Activity
This protocol is designed to determine the dose of this compound that minimizes CNS side effects while maintaining therapeutic efficacy.
1. Animals:
-
Select the appropriate rodent species and strain for your study (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimatize animals for at least one week before the experiment.
-
House animals individually to allow for accurate locomotor activity monitoring.
2. Drug Administration:
-
Prepare a range of this compound doses based on literature and your preliminary findings. A typical approach is to test logarithmic or semi-logarithmic dose increments.
-
Administer this compound via the intended experimental route (e.g., intraperitoneal injection, oral gavage).
-
Include a vehicle control group.
3. Locomotor Activity Measurement:
-
Use an automated activity monitoring system (e.g., actophotometer) for objective and continuous data collection.
-
Place each animal in the activity chamber immediately after drug administration.
-
Record locomotor activity (e.g., beam breaks, distance traveled) for a predefined period (e.g., 60-120 minutes).
4. Data Analysis:
-
Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the onset and duration of effects.
-
Calculate the total locomotor activity for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.
-
Generate a dose-response curve to identify the dose at which locomotor activity is significantly altered.
Logical Workflow for Dose-Response Assessment
Workflow for determining the optimal dose of this compound.
Issue 2: Animals develop skin rashes, redness, or swelling at the injection site or systemically.
Cause: This indicates an allergic or hypersensitivity reaction to this compound or a component of its formulation.
Mitigation Strategy: Discontinuation and Anti-inflammatory Treatment
The primary response is to cease administration of this compound. For managing the inflammatory symptoms, topical or systemic corticosteroids are often effective. The following table provides data on the efficacy of dexamethasone in a mouse model of allergic contact dermatitis.
Table 2: Efficacy of Dexamethasone in a Mouse Model of Allergic Contact Dermatitis
| Treatment | Application Route | Observed Effect on Ear Swelling | Percentage Reduction in Swelling (Approx.) |
| Dexamethasone (0.5 mg/kg) | Intraperitoneal | Significant attenuation of allergic reaction. | 50-70% |
| Dexamethasone (topical) | Topical | Significant reduction in ear swelling. | 40-60% |
| Betamethasone (topical) | Topical | Reduced levels of IL-1β in ear homogenates. | Not specified |
Experimental Protocol: Induction and Mitigation of Allergic Contact Dermatitis
This protocol allows for the quantitative assessment of mitigation strategies for this compound-induced allergic reactions.
1. Sensitization Phase:
-
On day 0, sensitize the animals (e.g., BALB/c mice) by applying a solution of the potential allergen (in this case, a high concentration of this compound or a positive control like 2,4-Dinitrofluorobenzene - DNFB) to a shaved area of the abdomen.
2. Elicitation Phase:
-
On day 5, challenge the animals by applying a lower concentration of the same substance to the dorsal and ventral surfaces of one ear. The contralateral ear receives the vehicle alone and serves as a control.
3. Treatment:
-
Administer the test mitigation agent (e.g., dexamethasone) systemically (i.p.) or topically to the challenged ear at a specified time before or after the challenge.
-
Include a vehicle-treated group as a control.
4. Measurement of Inflammation:
-
At 24 and 48 hours after the challenge, measure the thickness of both ears using a digital micrometer.
-
The degree of swelling is calculated as the difference in thickness between the challenged and the vehicle-treated contralateral ear.
5. Data Analysis:
-
Compare the ear swelling in the treatment group to the vehicle control group using statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in ear swelling in the treatment group indicates successful mitigation.
Experimental Workflow for Allergic Reaction Mitigation
Workflow for assessing mitigation of allergic contact dermatitis.
Signaling Pathway
This compound acts as a GABA-B receptor agonist. The activation of GABA-B receptors initiates a G-protein mediated signaling cascade that leads to a net inhibitory effect on neuronal activity.
GABA-B Receptor Downstream Signaling Pathway
GABA-B receptor signaling cascade initiated by this compound.
References
Technical Support Center: Optimizing Hopantenic Acid Dosage for Neuroprotective Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of hopantenic acid in neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the neuroprotective effects of this compound?
This compound, also known as N-pantoyl-GABA, is a synthetic nootropic agent that exhibits neuroprotective properties through a multi-faceted mechanism.[1][2] Its primary action is centered on its role as a GABA-B receptor agonist, which enhances inhibitory neurotransmission and helps to stabilize neuronal activity.[1][2] This modulation of the GABAergic system contributes to a reduction in excessive neuronal excitement, which can be beneficial in conditions like epilepsy.[1] Additionally, this compound is believed to exert neuroprotective effects by reducing oxidative stress and inflammation within the brain, stimulating anabolic processes in neurons, and increasing the brain's resistance to hypoxia and toxic substances.[1][3][4]
Q2: What is the difference between this compound, calcium hopantenate, and racemic D,L-hopantenic acid (Pantogam Active)?
-
This compound is the active molecule.[5]
-
Calcium hopantenate (e.g., Pantogam, Pantocalcin) is the calcium salt of this compound.[3][6] This form is commonly used in pharmaceutical preparations.[3]
-
Racemic D,L-hopantenic acid (e.g., Pantogam Active) is a mixture of equal parts of the D- (R) and L- (S) isomers of this compound.[4][7] The presence of the L-isomer is thought to improve the interaction of the drug with the GABA-B receptor, potentially leading to more pronounced neuroprotective and anticonvulsant effects compared to the D-isomer alone.[4][7]
Q3: What are the general dosage ranges for this compound in preclinical and clinical studies?
Dosage varies significantly depending on the model system and the condition being studied. It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup. The tables below provide a summary of dosages reported in the literature.
Q4: How can I assess the neuroprotective efficacy of this compound in my experiments?
The assessment of neuroprotective effects depends on the experimental model.
-
In vitro: Common methods include cell viability assays (e.g., MTT, LDH), staining for dead cells (e.g., Propidium Iodide/Hoechst), apoptosis assessment (e.g., TUNEL assay, caspase activity), and measuring markers of oxidative stress.[8][9]
-
In vivo: Efficacy can be evaluated through behavioral tests assessing cognitive function and motor activity, histological analysis of brain tissue to quantify neuronal loss or damage, and imaging techniques.[10] For models of cerebral ischemia, a key advantage is the ability to reproduce the clinical picture, including impaired motor activity and neurological deficits.[10]
Troubleshooting Guides
Problem: I am observing inconsistent neuroprotective effects with this compound in my cell culture experiments.
| Possible Cause | Troubleshooting Step |
| Dosage and Timing | Ensure you have performed a thorough dose-response and time-course experiment. The optimal concentration and pre-treatment/post-treatment window can be narrow. |
| Compound Stability | Prepare fresh solutions of this compound for each experiment. Verify the stability of the compound in your specific culture medium and conditions. |
| Cell Culture Conditions | Maintain consistent cell density, passage number, and overall health of the neuronal cultures. Stressed or unhealthy cells may respond differently to treatment. |
| Experimental Insult | The severity of the neurotoxic insult (e.g., glutamate concentration, duration of oxygen-glucose deprivation) must be consistent. A highly variable or overly severe insult can mask protective effects. |
Problem: My animal subjects are showing unexpected behavioral side effects.
| Possible Cause | Troubleshooting Step |
| Dosage | The administered dose may be too high. Refer to the literature for established dosage ranges in your specific animal model and consider reducing the dose. |
| Route of Administration | The method of administration (e.g., oral gavage, intraperitoneal injection) can influence pharmacokinetics and potential side effects. Ensure the chosen route is appropriate and consistently performed. |
| Off-Target Effects | While this compound's primary target is the GABA-B receptor, it may have other effects.[11] Monitor for a range of behavioral changes and consider whether they correlate with the timing of drug administration. This compound combines moderate sedation with a mild stimulating effect.[4][7] |
Quantitative Data Summary
Table 1: Clinical Dosages of this compound
| Condition | Patient Population | Dosage | Duration | Reference |
| General Use | Adults | 0.75 - 3 g/day (divided doses) | 1 - 6 months | [3] |
| General Use | Children | 0.25 - 3 g/day (divided doses) | 1 - 6 months | [3] |
| Epilepsy (adjunctive) | Adults | 0.75 - 1 g/day | Up to 1 year or more | [12] |
| Extrapyramidal Syndrome | Adults | Up to 3 g/day | Several months | [12] |
| Cognitive & Anxiety Disorders | Adults with Hypertension | 600 - 1200 mg/day | 28 days | [13][14] |
| Anxiety & Depressive Disorders | Adults with Chronic Cerebral Ischemia | 1200 mg/day | 21 days | [15] |
| ADHD | Children (6-12 years) | 30 mg/kg/day (divided doses) | 4 months | [16] |
Table 2: Preclinical Dosages of this compound (Note: Specific preclinical dosage data was not available in the provided search results. Researchers should consult specialized preclinical literature and perform pilot studies to determine appropriate dosages for their models.)
Key Experimental Protocols
Protocol 1: In Vitro Assessment of Neuroprotection Against Glutamate Excitotoxicity
This protocol outlines a general method for assessing the neuroprotective effect of this compound against glutamate-induced cell death in primary neuronal cultures.
-
Cell Culture: Plate primary cortical or hippocampal neurons on appropriate culture plates/coverslips.
-
Treatment Groups:
-
Vehicle Control (culture medium)
-
Glutamate insult only (e.g., 50-100 µM glutamate)
-
This compound pre-treatment + Glutamate: Pre-incubate cells with various concentrations of this compound for a specified time (e.g., 1-24 hours) before adding glutamate.
-
This compound only (as a control for toxicity).
-
-
Induction of Excitotoxicity: Expose the designated cell groups to glutamate for a duration known to induce significant cell death (e.g., 24 hours).
-
Assessment of Cell Viability:
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Stain the cells with a solution containing a live-cell stain (e.g., Hoechst 33342) and a dead-cell stain (e.g., Propidium Iodide - PI).[9]
-
Visualize the cells using a fluorescence microscope. Hoechst will stain the nuclei of all cells blue, while PI will stain the nuclei of dead cells red.[9]
-
-
Data Analysis: Quantify the percentage of dead (PI-positive) cells relative to the total number of cells (Hoechst-positive) for each condition.[9] A significant reduction in the percentage of dead cells in the this compound pre-treatment group compared to the glutamate-only group indicates a neuroprotective effect.
Visualizations
Caption: Proposed Neuroprotective Signaling Pathway of this compound.
Caption: General Experimental Workflow for Assessing Neuroprotection.
Caption: Troubleshooting Inconsistent In Vitro Results.
References
- 1. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 2. What is Calcium Hopantenate used for? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Buy PANTOCALCIN ® (this compound) - Tablets - In Stock [cosmicnootropic.com]
- 7. drdoping.com [drdoping.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Neurotropic, anti-inflammatory and antitumor properties of this compound: a chemoinformatic analysis of its molecule] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. photos.imageevent.com [photos.imageevent.com]
- 13. Pantogam activ (D-, L-hopantenic acid) in the treatment of cognitive and anxiety disorders in patients with arterial hypertension | Smulevich | V.M. BEKHTEREV REVIEW OF PSYCHIATRY AND MEDICAL PSYCHOLOGY [bekhterevreview.com]
- 14. [Pantogam activ (D-, L-hopantenic acid) in the treatment of cognitive and anxiety disorders in patients with arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Possible applications of rac-hopantenic acid in the treatment of anxiety and depressive disorders in patients with chronic cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Pharmacotherapy of attention deficit hyperactivity disorder in children: the results of a multicenter double-blind placebo-controlled study of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Interplay of Pantothenic Acid and Hopantenic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of pantothenic acid (Vitamin B5) deficiency on the efficacy of hopantenic acid.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in relation to pantothenic acid metabolism?
A1: this compound is an analog of pantothenic acid.[1][2] It is not a direct inhibitor of pantothenate kinase (PanK), the first enzyme in the Coenzyme A (CoA) biosynthesis pathway.[2][3] Instead, this compound is a substrate for PanK and is phosphorylated. This phosphorylated form then acts as an inhibitor of the next enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS).[2][3] This inhibition ultimately disrupts the synthesis of CoA.
Q2: How does pantothenic acid deficiency theoretically impact the efficacy of this compound?
A2: Pantothenic acid is the essential precursor for the biosynthesis of CoA, a vital cofactor in numerous metabolic reactions.[4][5] A deficiency in pantothenic acid leads to reduced intracellular levels of CoA.[6] Since this compound's mechanism of action is to further disrupt this pathway, a pre-existing deficiency in pantothenic acid could potentiate the effects of this compound, leading to a more severe reduction in CoA levels and potentially exacerbating the physiological consequences. Conversely, in a state of pantothenic acid sufficiency, the effects of this compound might be less pronounced as the pathway has a higher baseline activity.
Q3: What are the expected physiological consequences of severe CoA depletion due to the combined effect of pantothenic acid deficiency and this compound administration?
A3: Severe depletion of CoA can have widespread metabolic consequences. Pantothenic acid deficiency alone can lead to symptoms like fatigue, headache, and intestinal disturbances.[7][8] In experimental models, it has been shown to cause skin irritation, graying of fur, and decreased exercise tolerance in mice.[7] Acute intoxication with hopantenate, particularly during periods of stress, can lead to abnormal fatty acid metabolism.[1] Therefore, the combined effect could lead to a more severe manifestation of these symptoms, including significant neurological and metabolic disturbances.
Q4: Are there any known clinical implications of using this compound in individuals with potential pantothenic acid deficiency?
A4: Yes, there are reports of adverse effects. For instance, a rare side effect of this compound use in Japan was hepatic encephalopathy, which was reversed with pantothenic acid supplementation.[7] This suggests that the adverse effect was due to a hopantenate-induced pantothenic acid deficiency.[7]
Troubleshooting Guide for Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental results with this compound. | Inconsistent baseline pantothenic acid levels in experimental subjects. | 1. Standardize the diet of experimental animals to ensure consistent pantothenic acid intake. 2. Measure baseline pantothenic acid levels in plasma or tissues before this compound administration. |
| Unexpectedly high toxicity or mortality in animal models treated with this compound. | Underlying, un-diagnosed pantothenic acid deficiency in the animal colony. | 1. Screen a subset of the animal colony for baseline pantothenic acid status. 2. Supplement the diet with a known amount of pantothenic acid to rule out deficiency as a confounding factor. |
| Inability to detect a significant effect of this compound on CoA levels. | 1. Insufficient dose of this compound. 2. High dietary intake of pantothenic acid counteracting the inhibitory effect. | 1. Perform a dose-response study to determine the optimal concentration of this compound. 2. Control and monitor the pantothenic acid content of the experimental diet. |
| Difficulty in inducing a consistent state of pantothenic acid deficiency. | Intestinal bacteria can synthesize pantothenic acid.[7] | 1. Use a defined, pantothenic acid-free diet. 2. Consider co-administration of a pantothenic acid kinase inhibitor like ω-methylpantothenate to induce deficiency more reliably.[7] |
Key Experimental Protocols
Protocol 1: Induction of Pantothenic Acid Deficiency in a Mouse Model
This protocol is based on methodologies described in studies investigating pantothenate kinase-associated neurodegeneration.[9][10]
Objective: To induce a controlled state of pantothenic acid deficiency in mice.
Materials:
-
Wild-type mice (e.g., C57BL/6).
-
Pantothenic acid-deficient diet (custom formulation).
-
Control diet with adequate pantothenic acid.
-
Metabolic cages for urine collection.
-
Analytical equipment for measuring pantothenic acid levels (e.g., GC-MS or HPLC).[11][12]
Procedure:
-
House mice individually in a controlled environment.
-
Acclimatize mice to the control diet for one week.
-
Divide mice into two groups: control and pantothenic acid-deficient.
-
Provide the respective diets and water ad libitum.
-
Monitor animal health, body weight, and grooming behavior daily.
-
Collect urine samples at regular intervals to monitor pantothenic acid excretion as a biomarker of deficiency.[13]
-
After a predetermined period (e.g., 4-6 weeks), collect blood and tissue samples for analysis of pantothenic acid and CoA levels.
Expected Outcomes:
-
Mice on the deficient diet are expected to show signs of deficiency such as poor grooming, graying fur, and decreased body weight.[10]
-
Urinary excretion of pantothenic acid will be significantly lower in the deficient group.
Protocol 2: Assessing the Impact of this compound on Coenzyme A Levels
Objective: To quantify the effect of this compound on CoA levels in the presence and absence of pantothenic acid deficiency.
Materials:
-
Mice from Protocol 1 (control and pantothenic acid-deficient groups).
-
This compound solution.
-
Vehicle control (e.g., saline).
-
Tissue homogenization buffer.
-
Analytical equipment for measuring CoA levels (e.g., HPLC or mass spectrometry-based methods).
Procedure:
-
Divide each group from Protocol 1 (control and deficient) into two subgroups: vehicle-treated and this compound-treated.
-
Administer this compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
At a specified time point after administration, euthanize the animals and collect relevant tissues (e.g., liver, brain).
-
Immediately snap-freeze tissues in liquid nitrogen to preserve CoA.
-
Homogenize tissues and perform extraction of CoA.
-
Quantify total and acylated CoA levels using a validated analytical method.
Data Analysis:
-
Compare CoA levels between the four experimental groups.
-
Statistical analysis (e.g., two-way ANOVA) can be used to determine the main effects of pantothenic acid status and this compound treatment, as well as their interaction.
Signaling Pathways and Experimental Workflows
Caption: Coenzyme A biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy in pantothenic acid deficiency.
Caption: Logical relationship of pantothenic acid deficiency and this compound efficacy.
References
- 1. Abnormal fatty acid metabolism in patients in hopantenate therapy during clinical episodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Chemical Knockout of Pantothenate Kinase Reveals the Metabolic and Genetic Program Responsible for Hepatic Coenzyme A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. Pantothenic acid – a scoping review for Nordic Nutrition Recommendations 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deprivation of pantothenic acid elicits a movement disorder and azoospermia in a mouse model of pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deprivation of pantothenic acid elicits a movement disorder and azoospermia in a mouse model of pantothenate kinase-associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of pantothenic acid and this compound by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. Effects of supplemental pantothenic acid on wound healing: experimental study in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Hopantenic Acid by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of hopantenic acid using High-Performance Liquid Chromatography (HPLC). The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the HPLC analysis of this compound.
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of this compound. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of this compound, leading to peak tailing.[1] 3. Contamination of the Guard or Analytical Column: Accumulation of particulate matter or strongly retained compounds from the sample matrix.[1] 4. Sample Solvent Mismatch: The solvent used to dissolve the sample is significantly stronger than the mobile phase.[2] | 1. Dilute the sample to a concentration within the linear range of the method (e.g., 0.5–100 μg/mL).[3][4][5] 2. Ensure the mobile phase pH is controlled, for instance, by using an acid modifier like trifluoroacetic acid to maintain a consistent low pH (around 2.8-3.0).[3] 3. Use a guard column and replace it regularly.[1] If the analytical column is contaminated, try flushing it with a strong solvent. 4. Whenever possible, dissolve the sample in the mobile phase or a weaker solvent. |
| Shifting Retention Times | 1. Changes in Mobile Phase Composition: Inaccurate mixing of solvents or degradation of the mobile phase.[2] 2. Fluctuations in Column Temperature: Inconsistent temperature control can lead to variability in retention.[2] 3. Column Aging: The stationary phase degrades over time with repeated use.[2] 4. Pump Malfunction: Inconsistent flow rate from the HPLC pump.[6] | 1. Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use an isocratic elution with a mobile phase of acetonitrile, water, and 0.03% trifluoroacetic acid for consistency.[3][4][5] 2. Use a column oven to maintain a stable temperature. 3. Monitor column performance with a standard and replace the column when retention times shift significantly. 4. Check the pump for leaks and ensure it is properly primed and delivering a consistent flow rate (e.g., 1.0 mL/min).[3][4][5] |
| Low Sensitivity/No Peak Detected | 1. Low Concentration of this compound: The concentration in the sample is below the limit of detection (LOD).[6] 2. Improper Wavelength Setting: The UV detector is not set to the optimal wavelength for this compound. 3. Sample Degradation: this compound may have degraded during sample storage or preparation. | 1. Concentrate the sample or use a more sensitive detector if available. The reported LOD for a UV-based method is 0.034 μg/mL.[3][4][5] 2. Set the UV detector to a short wavelength, such as 205 nm, as this compound does not have a specific maximum in the UV spectrum.[3][4][5] 3. Store stock solutions in methanol at 4°C and protect from light.[3] Prepare fresh working solutions as needed. |
| High Backpressure | 1. Blockage in the System: Clogged frits, filters, or tubing.[2] 2. Column Contamination: Particulate matter from the sample has accumulated on the column.[2] 3. Precipitation in the Mobile Phase: Buffer salts precipitating out of solution. | 1. Systematically check and clean or replace in-line filters and frits. 2. Filter all samples through a 0.45 µm filter before injection. Use a guard column to protect the analytical column.[7] 3. Ensure all mobile phase components are fully dissolved and the solvents are miscible. |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase: Impurities in the solvents or water.[8] 2. Air Bubbles in the System: Dissolved gas in the mobile phase or a leak in the system.[8] 3. Detector Lamp Issue: An aging or failing detector lamp. | 1. Use HPLC-grade solvents and purified water.[9] Prepare fresh mobile phase daily. 2. Degas the mobile phase before use. Check for and repair any leaks in the system. 3. Check the detector lamp's energy and replace it if it is low. |
Experimental Protocols
A detailed methodology for a validated RP-HPLC-UV method for the quantification of this compound in human plasma is provided below.[3][4][5]
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample, add 10 μL of internal standard (protocatechuic acid, 0.5 mg/mL).
-
Add 3.0 mL of methanol.
-
Vortex the mixture for 15 minutes at 1000 rpm.
-
Centrifuge the sample for 10 minutes at 1000 g.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the residue in 0.5 mL of water containing 0.2% HCl.
-
Inject 20 μL of the reconstituted sample into the HPLC system.[10]
HPLC-UV Method Parameters
| Parameter | Condition |
| Column | Luna C18 (4.6 mm × 150 mm, 5-μm particle size) with a SecurityGuard precolumn (2.0 mm) of the same sorbent.[3][4][5] |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile, water, and 0.03% trifluoroacetic acid.[3][4][5] |
| Flow Rate | 1.0 mL/min.[3][4][5] |
| Detection | UV detector set at 205 nm.[3][4][5] |
| Injection Volume | 20 μL.[10] |
| Column Temperature | Ambient.[10] |
Quantitative Data Summary
The following table summarizes the quantitative performance of the described HPLC method for this compound.[3][4][5]
| Parameter | Value |
| Retention Time of this compound | ~4.3 minutes |
| Retention Time of Internal Standard (Protocatechuic Acid) | ~5.4 minutes |
| Linearity Range | 0.5–100 μg/mL |
| Correlation Coefficient (r) | > 0.9994 |
| Limit of Detection (LOD) | 0.034 μg/mL |
| Limit of Quantification (LOQ) | 0.103 μg/mL |
Visualizations
This compound HPLC Troubleshooting Workflow
Caption: Troubleshooting workflow for common HPLC issues.
HPLC Quantification Workflow for this compound
Caption: Workflow for this compound quantification.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. uhplcs.com [uhplcs.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. lcms.cz [lcms.cz]
- 8. ijprajournal.com [ijprajournal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. akjournals.com [akjournals.com]
Hopantenic Acid Experimental Design: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hopantenic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental design and execution.
Table of Contents
-
Physicochemical Properties and Handling
-
Mechanism of Action and Target Specificity
-
In Vivo Experimental Design
-
Analytical Methods
-
Detailed Experimental Protocols
Physicochemical Properties and Handling
Q1: I am experiencing poor solubility of this compound in my aqueous buffer. What could be the cause and how can I improve it?
A1: Poor solubility is a common challenge. This compound's solubility is pH-dependent due to its carboxylic acid group.[1] Consider the following troubleshooting steps:
-
pH Adjustment: The solubility of weakly acidic drugs increases in basic environments where they can ionize.[1] Try adjusting the pH of your buffer to be slightly alkaline (e.g., pH 7.4-8.0) to improve solubility.
-
Use of Salt Form: this compound is often formulated as its calcium salt (calcium hopantenate), which generally has better aqueous solubility than the free acid form.[2] Ensure you are using a salt form if solubility in neutral buffers is critical.
-
Formulation Aids: If pH adjustment is not possible for your experimental setup, consider using a minimal amount of a biocompatible co-solvent or a non-ionic surfactant, though you must run appropriate vehicle controls to account for any effects of these additives.[3][4]
Q2: Which stereoisomer of this compound should I use: the pure D-(+)-enantiomer or the racemic D,L-mixture?
A2: The choice depends on your experimental goals. The D-(+)-enantiomer is considered the primary active form that interacts with GABA-B receptors.[5] The racemic mixture, sometimes sold as 'Pantogam Active', contains a 50:50 mix of the D- and L-isomers.[5] While some manufacturers claim the L-isomer may enhance transport, for mechanistic studies targeting the known biological activity, using the pure D-(+)-hopantenate (often sold as Pantogam or Pantocalcin) is recommended for clarity of results.[5] Both forms are rapidly absorbed and excreted largely unchanged.[5]
Mechanism of Action and Target Specificity
Q1: What is the established mechanism of action for this compound?
A1: The primary and most cited mechanism of action is its direct effect on the GABA-B receptor-channel complex.[2][6] As a derivative of gamma-aminobutyric acid (GABA), it enhances GABAergic neurotransmission, which contributes to its neuroprotective, anticonvulsant, and mild sedative effects.[2][6] It is structurally similar to pantothenic acid (vitamin B5) and can cross the blood-brain barrier.[6][7]
Q2: My experimental results are not fully explained by GABA-B agonism alone. Are there other potential mechanisms or off-target effects?
A2: Yes, this is a critical consideration. Recent research has revealed a more complex mechanism than previously understood, which can lead to unexpected results. This compound is not just a GABA-B agonist; it also functions as a modulator of coenzyme A (CoA) biosynthesis.[8]
Instead of directly inhibiting pantothenate kinase (PanK) as once thought, this compound is first metabolically activated via phosphorylation by PanK. The resulting phosphorylated hopantenate then acts as an inhibitor of the next enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS).[8] This dual mechanism means that results from experiments must be interpreted with care, as the effects may be a composite of both GABAergic signaling and altered CoA metabolism.[8] Other studies suggest potential interactions with opioid and dopamine receptors as well.[7][9]
In Vivo Experimental Design
Q1: What are the key pharmacokinetic parameters I should consider for dosing schedules in animal models?
A1: this compound is rapidly absorbed from the gastrointestinal tract and penetrates the blood-brain barrier.[6] It is not metabolized and is excreted unchanged.[6] Understanding its pharmacokinetic profile is crucial for designing effective dosing regimens.
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Plasma (Tmax) | ~1.56 hours | [9][10] |
| Elimination Half-life (T½) | ~6.68 hours | [9][10] |
| Excretion (48 hours) | 67.5% in urine, 28.5% in feces |[6] |
Note: These parameters are from human studies but provide a valuable starting point for designing preclinical animal experiments. Species-specific pharmacokinetic studies are recommended for precise dose calculations.
Q2: I am not observing the expected behavioral effects in my animal model. What are some common troubleshooting steps?
A2: A lack of expected effects in an in vivo study can stem from multiple issues related to the compound, the experimental design, or the animal model itself. Follow a logical troubleshooting workflow to identify the problem.
Analytical Methods
Q1: What is a reliable and validated method for quantifying this compound in biological samples like plasma?
A1: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is a well-established and sensitive technique for quantifying this compound in human plasma.[11] This method offers good linearity and has been successfully applied to pharmacokinetic studies.[10][11] For chiral separation of D- and L-enantiomers, more specialized gas chromatography-mass spectrometry (GC-MS) methods are required.[12][13]
Table 2: Example Parameters for a Validated RP-HPLC-UV Method
| Parameter | Value | Reference |
|---|---|---|
| Column | Luna C18 (4.6 mm x 150 mm, 5-μm) | [11] |
| Mobile Phase | Acetonitrile, water, and 0.03% trifluoroacetic acid | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| UV Detection Wavelength | 205 nm | [11] |
| Linearity Range | 0.5 - 100 μg/mL in human plasma | [11] |
| Limit of Detection (LOD) | 0.034 μg/mL | [11] |
| Limit of Quantification (LOQ) | 0.103 μg/mL |[11] |
Detailed Experimental Protocols
Protocol 1: Quantification of this compound in Plasma via RP-HPLC
This protocol is a generalized representation based on published methods.[11]
Objective: To determine the concentration of this compound in plasma samples.
Materials:
-
RP-HPLC system with UV detector
-
C18 analytical column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Methanol
-
Protocatechuic acid (Internal Standard, IS)
-
Plasma samples, calibration standards, and quality control (QC) samples
-
Centrifuge and vortex mixer
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample (or standard/QC), add 20 µL of Internal Standard working solution.
-
Add 600 µL of methanol to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of acetonitrile, water, and TFA (e.g., 20:80:0.03 v/v/v). Filter and degas before use.
-
Column: Luna C18 (4.6 mm x 150 mm, 5-μm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Column Temperature: Ambient or controlled at 25°C.
-
Run Time: Approximately 10 minutes (elution times for this compound and IS are ~4.3 and ~5.4 min, respectively).[11]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Use the regression equation to calculate the concentration of this compound in the unknown plasma samples.
-
Protocol 2: Decision Framework for Experimental Model Selection
The choice between an in vitro and in vivo model is fundamental and depends entirely on the research question.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. photos.imageevent.com [photos.imageevent.com]
- 7. [Neurotropic, anti-inflammatory and antitumor properties of this compound: a chemoinformatic analysis of its molecule] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Pharmacokinetics of this compound upon peroral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical studies on the chiral separation and simultaneous determination of pantothenic acid and this compound enantiomers in rat plasma by gas chromatography-mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of pantothenic acid and this compound by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Effect of Hopantenic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the enhanced therapeutic effects of hopantenic acid in combination with other compounds.
General Information and FAQs
Q1: What is the primary mechanism of action of this compound?
This compound, also known as N-pantoyl-GABA, is a nootropic agent that primarily acts as an agonist at the GABA-B receptor-channel complex.[1][2][3] This interaction enhances GABAergic neurotransmission, which modulates neuronal excitability.[1] Its effects include stimulating anabolic processes in neurons, increasing the brain's resistance to hypoxia and toxins, and reducing motor excitability.[1][2]
Q2: What are the potential benefits of using this compound in combination with other psychotropic medications?
Research suggests that combining this compound with other psychotropic drugs can enhance therapeutic efficacy and reduce side effects. For example, it has been shown to reduce the severity of depression symptoms and the side effects of SSRIs when used as an adjuvant therapy.[4] It also prolongs the effects of barbiturates and increases the efficacy of anticonvulsants.[2]
Q3: Are there any known general contraindications for this compound?
Yes, this compound is generally contraindicated in individuals with hypersensitivity to the compound, acute severe renal impairment, pregnancy, and lactation.[1]
Combination with Selective Serotonin Reuptake Inhibitors (SSRIs)
FAQs
Q1: What is the rationale for combining this compound with SSRIs like paroxetine?
SSRI monotherapy may not be sufficiently effective for all patients with depression.[4] this compound, as an adjuvant therapy, has been shown to significantly reduce the severity of depression symptoms, improve cognitive function, and decrease anxiety and the side effects associated with SSRIs.[4]
Q2: What is a typical dosage for this compound when used as an adjuvant to SSRI therapy?
In a study with paroxetine, this compound was administered at a dose of 2000 mg per day.[4] Another study investigating its use with SSRIs for anxiety and depressive disorders used a daily dose of 1200 mg of rac-hopantenic acid.[5]
Q3: What are the observed outcomes of combining this compound with SSRIs?
The combination has been associated with a significant reduction in the severity of depression symptoms.[4] It also appears to lead to a rapid and reliable reduction in anxiety, depression, and cognitive impairment, with fewer adverse events like drowsiness and headaches compared to SSRI monotherapy.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Increased drowsiness or headaches | Potential side effect of the combination therapy, although studies suggest a reduced incidence.[5][6] | Monitor the patient closely. If symptoms are severe or persistent, consider a dose adjustment of this compound under medical supervision. |
| Lack of therapeutic improvement | Individual patient variability in response to treatment. | Ensure patient adherence to the prescribed regimen. The therapeutic effects may take several weeks to become apparent. |
| Emergence of unexpected side effects | Potential for unknown drug-drug interactions. | Document all adverse events and report them. A thorough review of all concomitant medications is recommended. |
Combination with Atomoxetine
FAQs
Q1: Why is this compound used in combination with atomoxetine for hyperkinetic behavior disorder (ADHD)?
In cases where atomoxetine therapy alone is not sufficiently effective, the addition of this compound has been shown to lead to positive therapeutic dynamics.[7] This augmentation strategy can improve social functioning and quality of life in children with hyperkinetic behavior disorder.[7]
Q2: What were the patient demographics in the study of this compound with atomoxetine?
The study included 24 children, comprising 16 boys and 8 girls, aged between 6 and 11 years, who were diagnosed with hyperkinetic behavior disorder.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Insufficient symptomatic improvement | The combination may not be effective for all clinical variants of the disorder. | Re-evaluate the patient's diagnosis and consider alternative therapeutic strategies. |
| Increased agitation or sleep disturbances | Potential side effect of the combination. | Monitor the patient's behavior and sleep patterns. A dose adjustment of either medication may be necessary. |
Combination with Anticonvulsants
FAQs
Q1: What is the effect of this compound on anticonvulsant medications?
This compound has been reported to increase the effects of anticonvulsants.[2] This suggests a potential for a synergistic therapeutic effect in the treatment of epilepsy.
Q2: What is the proposed mechanism for this interaction?
This compound itself possesses anticonvulsant properties, likely due to its action on the GABA-B receptor-channel complex, which enhances GABAergic inhibition.[1][2][3] This may complement the mechanisms of other anticonvulsant drugs, many of which also work by enhancing GABA-mediated inhibition or modulating voltage-gated ion channels.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Increased sedation or dizziness | Potentiation of the CNS depressant effects of the anticonvulsant by this compound. | Careful dose titration of both compounds is recommended. Start with lower doses and monitor for signs of excessive sedation. |
| Unexpected changes in seizure frequency | Complex pharmacodynamic interactions. | Monitor seizure activity closely. It may be necessary to adjust the dosage of the primary anticonvulsant. |
Combination with Neuroleptics (Antipsychotics)
FAQs
Q1: How does this compound interact with neuroleptic medications?
This compound can prevent the side effects of neuroleptics.[2] This is a significant potential benefit in the management of psychiatric disorders where neuroleptics are prescribed.
Q2: What is the likely mechanism for the reduction of neuroleptic side effects?
The exact mechanism is not fully elucidated in the provided search results. However, it may be related to this compound's modulatory effects on the central nervous system, including its GABAergic activity, which could counteract some of the disruptive effects of neuroleptics on motor and cognitive function.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Inadequate reduction of extrapyramidal symptoms | The dose of this compound may be insufficient, or the specific neuroleptic may have a side effect profile that is not effectively mitigated by this compound. | Consider a gradual increase in the this compound dosage while monitoring for any adverse effects. |
| Alteration in the antipsychotic efficacy of the neuroleptic | Potential for unforeseen pharmacodynamic interactions. | Monitor the patient's psychiatric symptoms closely. Any significant changes should prompt a re-evaluation of the treatment regimen. |
Data Presentation
Summary of this compound Combination Therapies
| Combined Compound | Condition | This compound Dosage | Duration | Observed Synergistic/Enhanced Effect | Reference |
| Paroxetine (SSRI) | Depression | 2000 mg/day | 12 weeks | Statistically significant reduction in depression severity; improved cognitive function; reduced anxiety and SSRI side effects. | [4] |
| SSRIs (general) | Anxiety and Depressive Disorders | 1200 mg/day (rac-hopantenic acid) | 21 days | Rapid and reliable reduction of anxiety, depression, and cognitive impairment; reduced adverse events (drowsiness, headaches). | [5][6] |
| Atomoxetine | Hyperkinetic Behavior Disorder (ADHD) | Not specified | Short-term | Positive therapeutic dynamics in patients with insufficient response to atomoxetine alone; improved social functioning and quality of life. | [7] |
| Anticonvulsants | Epilepsy | Not specified | Not specified | Increases the effects of anticonvulsants. | [2] |
| Neuroleptics | Psychiatric Disorders | Not specified | Not specified | Prevents side effects of neuroleptics. | [2] |
| Glycine | Not specified | Not specified | Not specified | Enhanced effect of this compound. | [2] |
| Etidronic Acid | Not specified | Not specified | Not specified | Enhanced effect of this compound. | [2] |
Note: The available search results provide limited quantitative data for direct comparison. The information presented is a qualitative summary of the reported findings.
Experimental Protocols
Detailed experimental protocols for the clinical trials involving this compound combinations were not available in the public domain through the conducted searches. The following is a generalized workflow for a clinical study investigating such combinations, based on common clinical trial designs.
Generalized Experimental Workflow for a Combination Therapy Clinical Trial
Generalized workflow for a combination therapy clinical trial.
Mandatory Visualization
Proposed Mechanism of Action of this compound
Proposed mechanism of action of this compound.
Logical Relationship in Adjuvant Therapy
Logical relationship in adjuvant therapy with this compound.
Disclaimer: This information is for research and informational purposes only and does not constitute medical advice. Researchers should consult the primary literature and adhere to all applicable safety and ethical guidelines in their experiments.
References
- 1. grokipedia.com [grokipedia.com]
- 2. photos.imageevent.com [photos.imageevent.com]
- 3. reddit.com [reddit.com]
- 4. Aduvant therapy of depression with this compound | Medvedev | Medical alphabet [med-alphabet.com]
- 5. [Possible applications of rac-hopantenic acid in the treatment of anxiety and depressive disorders in patients with chronic cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [A strategy for increasing the efficiency of psychopharmacological treatment of hyperkinetic behavior disorder with pantogam] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Hopantenic Acid vs. Pantothenic Acid: A Comparative Guide for Neurological Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hopantenic acid and pantothenic acid, two compounds with significant implications for neurological health. While structurally related, their mechanisms of action and therapeutic applications in neurological models diverge significantly. This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent biological pathways to inform future research and drug development.
At a Glance: Key Differences and Mechanisms
| Feature | This compound | Pantothenic Acid (Vitamin B5) |
| Primary Mechanism | Direct GABA-B receptor agonist.[1] | Precursor to Coenzyme A (CoA).[2][3] |
| Blood-Brain Barrier | Readily crosses the blood-brain barrier. | Transported across the blood-brain barrier. |
| Neurological Effects | Neuroprotective, anticonvulsant, mild activating, anxiolytic.[4][5] | Essential for neurotransmitter synthesis, myelination, and cellular energy metabolism.[6][7][8] |
| Therapeutic Focus | Cognitive and anxiety disorders, ADHD, epilepsy.[4][5][9] | Neurodegenerative diseases (deficiency implicated in Alzheimer's, Huntington's, Parkinson's).[6][10][11] |
Quantitative Data Summary
The following tables summarize quantitative findings from preclinical and clinical studies, highlighting the distinct therapeutic potentials of this compound and pantothenic acid (and its derivative, pantethine) in various neurological models.
Table 1: Effects of this compound in Neurological and Cognitive Models
| Model/Disorder | Intervention | Key Quantitative Results | Reference |
| Attention Deficit Hyperactivity Disorder (ADHD) in Children (6-12 years) | This compound (30 mg/kg/day for 4 months) | - 68.9% of patients showed a positive response (≥25% decrease in ADHD-DSM-IV total score) vs. 61.4% in the placebo group.- Significant decrease in disease severity on the CGI-S scale compared to placebo.- Improved sustained attention (accuracy and speed) in the Toulouse-Piéron test. | [9][12] |
| Cognitive and Anxiety Disorders in Patients with Arterial Hypertension | D,L-hopantenic acid (600-1200 mg/day for 28 days) | - Significant reduction in both cognitive and anxiety disorder scores compared to controls. | [4] |
| Hyperkinetic Behavior Disorder in Children (6-11 years) | This compound as an adjunct to atomoxetine | - Positive therapeutic dynamics observed, with improvements in social functioning and quality of life. | [5] |
| Pentylenetetrazole-Induced Seizures in Mice | This compound (500 mg/kg) | - Doubled the latent period of seizures.- Significantly attenuated the intensity of attacks and lethality. | [13] |
| Pentylenetetrazole-Induced Seizures in Mice | This compound (1000 mg/kg) | - Completely prevented animal death. | [13] |
Table 2: Effects of Pantothenic Acid and its Derivative (Pantethine) in Neurodegenerative Models
| Model/Disorder | Intervention | Key Quantitative Results | Reference |
| Alzheimer's Disease (5XFAD Mouse Model) | Pantethine (intraperitoneal administration for 5.5 months) | - 80% reduction in GFAP signal (astrogliosis).- 40% reduction in IBA1 signal (microgliosis).- Significant decrease in Aβ plaque deposits. | [3] |
| Huntington's Disease (Human Brain Tissue) | N/A (observational) | - Vitamin B5 levels were significantly lower in 8 out of 12 brain regions examined in HD cases compared to controls. | [6][10] |
| Parkinson's Disease Dementia (Human Brain Tissue) | N/A (observational) | - Pantothenic acid concentrations were approximately 40% lower in the cerebellum, substantia nigra, and medulla of PDD cases compared to controls. | [11] |
| Pantothenate Kinase-Associated Neurodegeneration (PKAN) Mouse Model | Pantothenic acid-deficient diet | - Induced a movement disorder with a low-lying pelvis and slow steps. | [14][15] |
| Pantothenate Kinase-Associated Neurodegeneration (PKAN) Mouse Model | Restoration of dietary pantothenic acid | - Reversed the movement disorder and restored general health within 4 weeks. | [14][15] |
Signaling Pathways and Experimental Workflows
This compound's GABAergic Mechanism
This compound's primary mechanism involves its action as a direct agonist at the GABA-B receptor. This interaction enhances inhibitory neurotransmission, contributing to its anxiolytic, anticonvulsant, and calming effects.
Pantothenic Acid's Role in Coenzyme A Synthesis
Pantothenic acid is a vital precursor for the synthesis of Coenzyme A (CoA), a critical molecule in numerous metabolic pathways within the brain, including the Krebs cycle for energy production and the synthesis of neurotransmitters and lipids.
Experimental Workflow for Evaluating Neuroprotective Agents
The following diagram illustrates a typical experimental workflow for assessing the efficacy of neuroprotective compounds in a mouse model of neurodegeneration.
Detailed Experimental Protocols
Pantethine Treatment in a 5XFAD Mouse Model of Alzheimer's Disease
Objective: To evaluate the effect of pantethine on amyloid-beta (Aβ) pathology, neuroinflammation, and cognitive function in the 5XFAD mouse model.
Animal Model: Male 5XFAD transgenic mice and wild-type (WT) littermates.[3] The 5XFAD model is characterized by the rapid accumulation of Aβ plaques.[3]
Treatment Protocol:
-
Compound Preparation: Pantethine is dissolved in saline solution.[2]
-
Administration: Mice receive daily intraperitoneal (IP) injections of pantethine or saline (vehicle control) for 5.5 months, starting at 1.5 months of age.[3]
Behavioral Analysis (e.g., Morris Water Maze):
-
A circular pool is filled with opaque water.
-
A hidden platform is submerged just below the water surface.
-
Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
Parameters measured include escape latency (time to find the platform) and path length.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.
Histopathological Analysis:
-
Tissue Preparation: At the end of the treatment period, mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and then cryoprotected in a sucrose solution before being sectioned.[2]
-
Immunohistochemistry:
-
Aβ Plaques: Sections are stained with an anti-Aβ antibody (e.g., 6E10) to visualize amyloid deposits.[2]
-
Astrogliosis: Staining is performed with an antibody against Glial Fibrillary Acidic Protein (GFAP).[2]
-
Microgliosis: An antibody against Ionized calcium-binding adapter molecule 1 (IBA1) is used.[2]
-
-
Image Analysis: The number and area of plaques, as well as the intensity of GFAP and IBA1 staining, are quantified using imaging software.
This compound in a Clinical Trial for ADHD
Objective: To assess the efficacy and safety of this compound for the treatment of ADHD in children.
Study Design: A multicenter, double-blind, placebo-controlled study.[9]
Participants: Children aged 6 to 12 years diagnosed with ADHD.[9]
Treatment Protocol:
-
Intervention: Patients receive either this compound (250 mg tablets) at a therapeutic dose of 30 mg/kg of body weight per day, divided into two doses, or a placebo.[9]
-
Duration: The treatment period is 4 months.[9]
Efficacy Assessment:
-
ADHD-DSM-IV Scale: A rating scale used to assess the severity of ADHD symptoms. A reduction of ≥25% in the total score is considered a positive response.[9]
-
Clinical Global Impression-Severity (CGI-S) Scale: A clinician-rated scale to assess the overall severity of the illness.
-
Toulouse-Piéron Test: A neuropsychological test to measure sustained attention and processing speed.[9]
Conclusion
This compound and pantothenic acid present distinct yet valuable avenues for therapeutic intervention in neurological disorders. This compound's ability to directly modulate GABAergic neurotransmission makes it a promising candidate for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety. Its efficacy in improving cognitive function in ADHD also warrants further investigation into its nootropic properties.
In contrast, pantothenic acid's fundamental role in cellular metabolism highlights its importance in maintaining neuronal health and function. The consistent findings of pantothenic acid deficiency in major neurodegenerative diseases suggest that supplementation strategies, potentially with more bioavailable derivatives like pantethine, could be a viable approach to mitigate disease progression by supporting energy metabolism and reducing neuroinflammation.
For researchers and drug development professionals, the choice between these two compounds will depend on the specific neurological condition and the targeted pathogenic mechanism. Future research should focus on direct comparative studies in relevant animal models to further elucidate their relative efficacy and potential synergistic effects.
References
- 1. [Pantogam and pantogam active: qualitative and quantitative features of the interaction with neurotransmitter receptors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Long-Term Pantethine Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pantogam activ (D-, L-hopantenic acid) in the treatment of cognitive and anxiety disorders in patients with arterial hypertension | Smulevich | V.M. BEKHTEREV REVIEW OF PSYCHIATRY AND MEDICAL PSYCHOLOGY [bekhterevreview.com]
- 5. [A strategy for increasing the efficiency of psychopharmacological treatment of hyperkinetic behavior disorder with pantogam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerebral Vitamin B5 (D-Pantothenic Acid) Deficiency as a Potential Cause of Metabolic Perturbation and Neurodegeneration in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coenzyme A-Dependent Tricarboxylic Acid Cycle Enzymes Are Decreased in Alzheimer’s Disease Consistent With Cerebral Pantothenate Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. [Pharmacotherapy of attention deficit hyperactivity disorder in children: the results of a multicenter double-blind placebo-controlled study of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebral Vitamin B5 (D-Pantothenic Acid) Deficiency as a Potential Cause of Metabolic Perturbation and Neurodegeneration in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substantively Lowered Levels of Pantothenic Acid (Vitamin B5) in Several Regions of the Human Brain in Parkinson’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Effect of pantogam, nicotinamide, and phenazepam on seizure activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deprivation of pantothenic acid elicits a movement disorder and azoospermia in a mouse model of pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deprivation of pantothenic acid elicits a movement disorder and azoospermia in a mouse model of pantothenate kinase-associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Hopantenic Acid (Pantogam) and D,L-Hopantenic Acid (Pantogam Active) for Neurological and Psychiatric Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of D-hopantenic acid (marketed as Pantogam) and the racemic mixture D,L-hopantenic acid (marketed as Pantogam Active). This analysis is based on available preclinical and clinical data, with a focus on their pharmacological mechanisms, clinical efficacy, and pharmacokinetic profiles.
Hopantenic acid, a derivative of pantothenic acid (Vitamin B5) and an analog of gamma-aminobutyric acid (GABA), is a nootropic agent used in several countries for a range of neurological and psychiatric conditions. The presence of a chiral center in this compound gives rise to two enantiomers, the D- and L-forms. Pantogam contains the pure D-enantiomer, while Pantogam Active is a racemic mixture of both D- and L-enantiomers.[1] This guide will delve into the experimental data that differentiates these two formulations.
Pharmacological Profile: A Tale of Two Enantiomers
The primary mechanism of action for this compound involves its interaction with the GABAergic system, particularly GABA-B receptors.[1] However, in vitro studies reveal distinct pharmacological profiles for the individual enantiomers and the racemic mixture.
A key comparative in vitro study using radioligand binding analysis in rat brain demonstrated that all three compounds—D-hopantenic acid, L-hopantenic acid, and the D,L-racemic mixture—interact with GABA-A and, more significantly, GABA-B receptors. The study also revealed that the racemate and the L-enantiomer, but not the D-enantiomer, moderately compete for D2 dopamine receptor binding sites. A consistent finding across these interactions was the degree of binding, which followed the order: L-isomer > racemate > D-isomer.[2][3]
These findings suggest that the L-enantiomer, present in Pantogam Active, contributes to a broader pharmacological profile, potentially explaining the observed differences in clinical effects.
Table 1: Comparative Receptor Binding Affinity (in vitro)
| Compound | Target Receptor | Interaction | Relative Degree of Interaction |
| D-Hopantenic Acid (Pantogam) | GABA-A | Binding | + |
| GABA-B | Binding | ++ | |
| D2 Dopamine | No significant binding | - | |
| L-Hopantenic Acid | GABA-A | Binding | ++ |
| GABA-B | Binding | +++ | |
| D2 Dopamine | Moderate binding | ++ | |
| D,L-Hopantenic Acid (Pantogam Active) | GABA-A | Binding | ++ |
| GABA-B | Binding | +++ | |
| D2 Dopamine | Moderate binding | ++ |
Data sourced from Kovalyov et al. (2012). The '+' symbols are a qualitative representation of the reported binding affinities for comparative purposes.
Clinical Efficacy: Nootropic and Anxiolytic Properties
Clinical studies and extensive use in practice have established the efficacy and safety of both Pantogam and Pantogam Active in various pathologies.[1][4]
D-Hopantenic Acid (Pantogam) is primarily characterized by its nootropic, anticonvulsant, and mild activating effects.[1][4] It is often prescribed for cognitive impairments, epilepsy, and asthenic conditions. A notable advantage highlighted in the literature is the absence of addiction, hyperstimulation, or withdrawal syndrome.[1][4]
D,L-Hopantenic Acid (Pantogam Active) , due to the presence of the L-enantiomer, exhibits a "bimodal activity," combining the nootropic effects of the D-enantiomer with an additional anxiolytic (anxiety-reducing) effect.[1][4][5] This makes Pantogam Active particularly useful in conditions where cognitive deficits are co-morbid with anxiety and emotional lability. Clinical applications of Pantogam Active extend to anxiety disorders, anxiety-depressive disorders, chronic brain ischemia, and cognitive impairment associated with various neurological and psychiatric conditions.[1][4]
A study on patients with arterial hypertension and comorbid cognitive and anxiety disorders demonstrated a significant reduction in both types of disorders in the group receiving Pantogam Active (600 to 1200 mg daily for 28 days) compared to a control group.[5][6]
Pharmacokinetic Profile
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of drugs. A study on the oral administration of Pantocalcin (D-hopantenic acid) in 18 healthy volunteers provided the following key parameters:
Table 2: Pharmacokinetic Parameters of D-Hopantenic Acid
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 1.56 hours |
| Elimination Half-Life (T1/2) | 6.68 hours |
| Time to Complete Elimination | Not detected in plasma after 48 hours |
Data sourced from Karlina et al. (2010).
While a direct comparative pharmacokinetic study between Pantogam and Pantogam Active was not identified in the available literature, the data for D-hopantenic acid provides a baseline for its absorption and elimination profile.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Kovalyov et al., 2012)
Objective: To determine the in vitro binding affinity of D-hopantenic acid, L-hopantenic acid, and D,L-hopantenic acid to various neurotransmitter receptors in the rat brain.
Methodology:
-
Tissue Preparation: Brain tissue from Wistar rats was homogenized in a cold buffer solution.
-
Membrane Preparation: The homogenate was centrifuged to isolate the cell membranes containing the receptors of interest.
-
Radioligand Incubation: The prepared membranes were incubated with specific radiolabeled ligands for GABA-A, GABA-B, and D2 dopamine receptors.
-
Competitive Binding: The incubation was carried out in the presence of varying concentrations of the test compounds (D-, L-, and D,L-hopantenic acid).
-
Separation and Scintillation Counting: The bound and free radioligands were separated by filtration. The radioactivity of the bound ligands was measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated to determine the binding affinity.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are primarily mediated through the GABA-B receptor, a G-protein coupled receptor (GPCR). The activation of the GABA-B receptor initiates a downstream signaling cascade that leads to neuronal inhibition.
Caption: GABA-B Receptor Signaling Pathway Activated by this compound.
The binding of this compound to the GABA-B receptor activates the associated Gi/o protein. This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels and subsequent protein kinase A (PKA) activity. Additionally, the G-protein subunits can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the overall inhibitory and modulatory effects of the drug.
Conclusion
The available evidence suggests that both D-hopantenic acid (Pantogam) and D,L-hopantenic acid (Pantogam Active) are effective nootropic agents with a good safety profile. The key differentiator lies in the "bimodal" activity of Pantogam Active, which offers both nootropic and anxiolytic effects due to the presence of the L-enantiomer and its broader receptor interaction profile, including the D2 dopamine receptor.
The choice between Pantogam and Pantogam Active may therefore depend on the specific clinical presentation of the patient. For conditions primarily characterized by cognitive deficits, Pantogam may be a suitable option. In contrast, for patients with a combination of cognitive impairment and anxiety or emotional dysregulation, Pantogam Active may offer a more comprehensive therapeutic effect. Further head-to-head clinical trials are warranted to provide more definitive quantitative comparisons of their efficacy in various neurological and psychiatric disorders.
References
- 1. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible applications of rac-hopantenic acid in the treatment of cognitive, anxiety and depressive disorders in patient… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pantogam activ (D-, L-hopantenic acid) in the treatment of cognitive and anxiety disorders in patients with arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Placebo-Controlled Trials of Hopantenic Acid for Attention-Deficit/Hyperactivity Disorder (ADHD): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the available evidence from placebo-controlled trials of hopantenic acid for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of clinical efficacy, safety, and experimental design.
Overview of this compound
This compound, also known as N-pantoyl-GABA, is a derivative of pantothenic acid (vitamin B5) with structural similarities to the neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Marketed as Pantogam in the Russian Federation, it is utilized for various neurological and psychiatric conditions.[2] Its proposed mechanism of action in the context of ADHD involves the modulation of the GABAergic system, potentially through interaction with GABA-B receptors, which may help to stabilize neuronal activity.[1]
Quantitative Data Summary
The primary evidence for the efficacy of this compound in ADHD comes from a multicenter, double-blind, placebo-controlled study. The key quantitative findings from this trial are summarized in the table below.
| Outcome Measure | This compound Group | Placebo Group | Timepoint | Key Finding |
| ADHD-DSM-IV Scale (≥25% reduction) | 66.7% | 52.3% | 3 Months | Trend towards a higher percentage of responders in the this compound group.[3][4] |
| 68.9% | 61.4% | 4 Months | Continued trend towards a higher percentage of responders in the this compound group.[3][4] | |
| Clinical Global Impression-Severity (CGI-S) Scale | Statistically significant decrease in severity | Less significant decrease | 4 Months | This compound demonstrated a significant reduction in disease severity compared to placebo.[3][4][5] |
| Weiss Functional Impairment Rating Scale-Parent Report (WFIRS-P) | Reduction in 4 of 6 domains | Not specified | 4 Months | Improvement in "Family," "School and learning," "Child's self-concept," and "Risky activities" domains.[3][4] |
| Toulouse-Piéron Test (Sustained Attention) | Improved accuracy and speed | No significant change | 4 Months | This compound improved measures of sustained attention.[3][4] |
| Safety Profile | Favorable, not different from placebo | Favorable | 4 Months | The safety profile of this compound was comparable to that of placebo.[3][4] |
Experimental Protocols
The pivotal placebo-controlled trial of this compound for ADHD followed a rigorous methodology to assess its efficacy and safety.
Study Design: A prospective, multicenter, double-blind, placebo-controlled study with parallel groups.[3][4]
Participant Population:
-
Inclusion Criteria: Children aged 6 to 12 years diagnosed with ADHD.[3][4]
-
Sample Size: 100 patients were enrolled in the safety assessment, with 50 in the this compound group and 50 in the placebo group.[3][4] 89 patients completed the study and were included in the efficacy analysis (45 in the this compound group and 44 in the placebo group).[3][4]
Intervention:
-
Drug: this compound (Pantogam) administered in 250 mg tablets.[3][4]
-
Dosage: A therapeutic dose of 30 mg/kg of body mass per day, divided into two doses.[3][4]
Outcome Measures:
-
Primary Efficacy: Assessment of changes in the total score on the ADHD-DSM-IV scale.[3][4]
-
Secondary Efficacy:
-
Safety: Monitoring and comparison of adverse events between the this compound and placebo groups.[3][4]
Visualizations
Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound, highlighting its structural similarity to GABA and its potential interaction with GABA-B receptors to modulate neuronal activity.
Caption: Proposed GABAergic modulation by this compound.
Experimental Workflow of the Placebo-Controlled Trial
This diagram outlines the logical flow of the multicenter, double-blind, placebo-controlled trial of this compound for ADHD.
Caption: Workflow of the this compound ADHD trial.
References
- 1. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Pharmacotherapy of attention deficit hyperactivity disorder in children: the results of a multicenter double-blind placebo-controlled study of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Hopantenic Acid and Other Nootropics for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of hopantenic acid against other prominent nootropics—piracetam, modafinil, and methylphenidate—with a focus on their mechanisms of action, cognitive enhancement effects supported by experimental data, and detailed experimental protocols.
Introduction to Nootropics
Nootropics, often referred to as "smart drugs," are a class of substances that aim to improve cognitive function, particularly executive functions, memory, creativity, and motivation, in healthy individuals. The substances under review represent a spectrum of mechanisms and applications, from the GABAergic modulation of this compound to the stimulant properties of methylphenidate. This guide seeks to provide a comparative overview to inform research and development in the field of cognitive enhancement.
Mechanisms of Action: A Comparative Overview
The selected nootropics exert their cognitive effects through distinct neurochemical pathways. This compound's primary mechanism involves the GABAergic system, while piracetam is thought to influence acetylcholine and glutamate neurotransmission. Modafinil and methylphenidate primarily act on the dopamine and norepinephrine systems, albeit through different mechanisms.
This compound
This compound, a derivative of pantothenic acid (vitamin B5) and a structural analog of the neurotransmitter GABA, is believed to exert its nootropic effects through several mechanisms. Its structural similarity to GABA allows it to interact with GABA receptors, particularly GABA-B receptors, leading to a modulation of neuronal activity. This can contribute to a reduction in excessive neuronal excitement, which may be beneficial in certain neurological conditions. Furthermore, this compound is thought to enhance neuronal energy metabolism and may increase the synthesis and release of acetylcholine, a neurotransmitter crucial for learning and memory.
Figure 1: this compound's GABA-B Agonism
Piracetam
Piracetam, the first synthesized nootropic, is believed to enhance cognitive function through multiple mechanisms. It is thought to modulate the cholinergic and glutamatergic systems, which are critical for learning and memory. Piracetam may increase the density of acetylcholine receptors and enhance the function of NMDA glutamate receptors. Additionally, it has been suggested that piracetam improves the fluidity of neuronal cell membranes, thereby facilitating neurotransmission. Some studies also indicate that it can increase cerebral blood flow and oxygen utilization.
Figure 2: Piracetam's Multi-faceted Mechanism
Modafinil
Modafinil is a wakefulness-promoting agent with cognitive-enhancing effects. Its primary mechanism of action is thought to be the blockade of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels.[1] However, its neurochemical profile is distinct from that of traditional stimulants. Modafinil also influences other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA.[2] It has been shown to increase glutamate release and decrease GABA levels in certain brain regions, contributing to its wake-promoting and cognitive-enhancing effects.[3]
Figure 3: Modafinil's Dopaminergic Action
Methylphenidate
Methylphenidate is a stimulant commonly used to treat ADHD, which is also used off-label for cognitive enhancement. It primarily acts as a norepinephrine and dopamine reuptake inhibitor by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their signaling.[4] The increased dopaminergic and noradrenergic activity in the prefrontal cortex is thought to be a key mechanism for its effects on attention and executive function.[5]
Figure 4: Methylphenidate's Reuptake Inhibition
Comparative Efficacy in Cognitive Enhancement
Direct comparative studies across all four nootropics are limited. The available data often come from studies with different populations (e.g., children with ADHD vs. healthy adults) and a variety of cognitive assessment tools, making direct comparisons challenging. The following tables summarize available quantitative data for each nootropic.
This compound: Clinical Data in ADHD
A multicenter, double-blind, placebo-controlled study investigated the efficacy of this compound (Pantogam) in children aged 6 to 12 years with ADHD over a 4-month period.[6][7]
| Assessment Scale | Metric | This compound Group | Placebo Group | p-value |
| ADHD-DSM-IV | % Responders (≥25% score reduction) at 4 months | 68.9% | 61.4% | Trend towards significance |
| CGI-S | Change in Severity | Significant reduction | Less reduction | Significant |
| WFIRS-P | Functional Impairment | Reduction in 4 of 6 domains | Less reduction | Significant in specific domains |
| Toulouse-Piéron Test | Sustained Attention (Accuracy and Speed) | Improved | No significant change | Significant |
Data sourced from a study on children with ADHD.[6][7]
Piracetam: Cognitive Effects
A meta-analysis of 19 double-blind, placebo-controlled studies in older adults with cognitive impairment showed a significant global improvement with piracetam treatment.[8]
| Assessment | Metric | Piracetam vs. Placebo |
| Clinical Global Impression of Change | Odds Ratio for Improvement | 3.35 (95% CI 2.70 to 4.17) |
| Verbal Learning (in healthy controls from a dyslexia study) | % Improvement vs. Placebo | 8.6% |
Data from a meta-analysis on cognitively impaired older adults and a study on healthy controls.[8][9]
Modafinil: Cognitive Effects in Healthy Adults
A randomized, double-blind, between-subjects study in 60 healthy young adult males assessed the cognitive effects of a single dose of modafinil.[10]
| Cognitive Domain | Test | Modafinil (100mg & 200mg) vs. Placebo |
| Working Memory | Digit Span | Significant Enhancement |
| Episodic Memory | Visual Pattern Recognition Memory | Significant Enhancement |
| Executive Function | Spatial Planning | Significant Enhancement |
| Attention | Stop-Signal Reaction Time | Significant Enhancement |
Data from a study on healthy young adult males.[10]
Methylphenidate: Cognitive Effects in Healthy Adults
A review of single-dose studies of methylphenidate in healthy adults summarized the percentage of studies showing performance-enhancing effects across different cognitive domains.[1]
| Cognitive Domain | Percentage of Studies Showing Improvement |
| Working Memory | 65% |
| Speed of Processing | 48% |
| Verbal Learning and Memory | 31% |
| Attention and Vigilance | 29% |
| Reasoning and Problem Solving | 18% |
Data from a review of studies in healthy adults.[1]
Experimental Protocols
This compound in ADHD: A Double-Blind, Placebo-Controlled Trial[6][7]
-
Objective: To assess the efficacy and safety of this compound (Pantogam) compared to placebo in children with ADHD.
-
Study Design: A prospective, multicenter, double-blind, placebo-controlled study with parallel groups.
-
Participants: 100 children aged 6 to 12 years diagnosed with ADHD. 89 patients completed the study.
-
Intervention: Patients were randomized to receive either this compound (250 mg tablets, therapeutic dose of 30 mg/kg of body mass, divided into 2 daily doses) or a placebo for 4 months.
-
Outcome Measures:
-
Primary: Change in the total score on the ADHD Rating Scale based on DSM-IV criteria (ADHD-DSM-IV).
-
Secondary:
-
Clinical Global Impression-Severity (CGI-S) scale to assess overall severity of illness.
-
Weiss Functional Impairment Rating Scale-Parent Form (WFIRS-P) to measure functional impairment.
-
Toulouse-Piéron test to evaluate sustained attention (accuracy and speed).
-
-
-
Assessment Schedule: Assessments were conducted at baseline and at the end of the 3rd and 4th months of therapy.
General Protocol for a Nootropic Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to assess the cognitive-enhancing effects of a nootropic substance.
Figure 5: A Typical Clinical Trial Workflow
Conclusion
This compound, piracetam, modafinil, and methylphenidate each present a unique profile as cognitive enhancers. This compound's GABAergic mechanism suggests a potential for both cognitive enhancement and anxiolytic effects, with clinical data supporting its use in pediatric ADHD. Piracetam, a classic nootropic, appears to have a broad, albeit modest, impact on cognitive function, particularly in individuals with pre-existing cognitive impairment. Modafinil and methylphenidate are more potent cognitive enhancers, primarily acting on catecholamine systems. Their effects are more pronounced in areas of attention, executive function, and wakefulness.
References
- 1. Cognitive effects of methylphenidate in healthy volunteers: a review of single dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of modafinil compared to dextroamphetamine for the treatment of attention deficit hyperactivity disorder in adults. | Semantic Scholar [semanticscholar.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. cda-amc.ca [cda-amc.ca]
- 6. innerbody.com [innerbody.com]
- 7. medrxiv.org [medrxiv.org]
- 8. karger.com [karger.com]
- 9. examine.com [examine.com]
- 10. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Hopantenic Acid In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vivo neuroprotective effects of hopantenic acid and its alternatives. While robust in-vivo data on this compound is emerging, this document summarizes the current evidence and juxtaposes it with more established neuroprotective agents: Pinocembrin, Edaravone, and Naringenin. This guide aims to inform preclinical research and drug development by presenting available experimental data, detailed methodologies, and visual representations of key signaling pathways.
Overview of this compound and its Neuroprotective Potential
This compound, a homologue of pantothenic acid (vitamin B5), is thought to possess neuroprotective properties primarily through its interaction with the GABAergic system, modulation of neurotransmitter receptors, and potential anti-inflammatory and antioxidant effects.[1][2] In vivo studies on its direct neuroprotective effects in models of acute neuronal injury are limited. However, research on its precursor, pantothenic acid, has shown promise in mitigating neurodegeneration.[3]
Comparative Analysis of In Vivo Efficacy
The following tables summarize quantitative data from in-vivo studies, comparing the neuroprotective effects of pantothenic acid (as a proxy for this compound) with Pinocembrin, Edaravone, and Naringenin in various animal models of neurological damage.
Table 1: Comparison of Neuroprotective Effects in a Kainic Acid-Induced Neurodegeneration Model (Mice)
| Treatment Group | Dose | Key Outcomes | Reference |
| Kainic Acid (KA) Control | 10 mg/kg | Significant cognitive deficit | [3] |
| Pantothenic Acid + KA | - | Increased retention latency in passive avoidance test, indicating cognitive improvement; Reduced lipid peroxidation | [3] |
Table 2: Comparison of Neuroprotective Effects in a Middle Cerebral Artery Occlusion (MCAO) Model (Rats)
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (Lower is better) | Infarct Volume Reduction (%) | Reference |
| MCAO Control | - | 3.5 ± 0.5 | 0 | [4] |
| Pinocembrin | 1, 3, 10 (i.v.) | Significant improvement | Dose-dependent reduction | [5][6] |
| Edaravone | - | Significantly improved | Significant reduction | [7] |
| Naringenin | - | Improved functional outcomes | Decreased infarct size | [8] |
Table 3: Comparison of Neuroprotective Effects in an Alzheimer's Disease Model
| Treatment Group | Animal Model | Dose | Key Cognitive Outcomes | Reference |
| Aβ-injected rats | Rat | - | Impaired performance in Y-maze and radial arm maze | [9] |
| Naringenin + Aβ | Rat | - | Improved performance in passive avoidance and radial arm maze tasks | [9] |
| 5XFAD mice | Mouse | - | - | [10] |
| Pantethine (Pantothenic Acid derivative) | 5XFAD mice | - | Mitigated AD-related gene expression changes | [10] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of these compounds are mediated by diverse and sometimes overlapping signaling pathways.
This compound and Pantothenic Acid
The precise signaling pathways for this compound's neuroprotective effects are still under investigation but are thought to involve GABAergic modulation.[1] Pantothenic acid's effects are linked to its role as a precursor for Coenzyme A, which is crucial for cellular energy metabolism and the synthesis of neurotransmitters and myelin.[10][11][12]
Proposed mechanism of this compound.
Pinocembrin
Pinocembrin exerts its neuroprotective effects through multiple pathways, including anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.[4][5][13] It is known to inhibit the NF-κB and MAPK signaling pathways and modulate the mitochondrial apoptosis pathway.[13][14]
Pinocembrin's signaling pathways.
Edaravone
Edaravone is a potent free radical scavenger. Its neuroprotective mechanism involves the activation of the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes.[15][16][17] It also modulates the aryl hydrocarbon receptor (AHR) signaling pathway.[18]
Edaravone's antioxidant mechanism.
Naringenin
Naringenin's neuroprotective actions are attributed to its anti-inflammatory and antioxidant properties. It modulates several signaling pathways, including NF-κB, MAPK, and JAK/STAT3, to reduce neuroinflammation.[19][20][21]
References
- 1. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 2. [Neurotropic, anti-inflammatory and antitumor properties of this compound: a chemoinformatic analysis of its molecule] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of pantothenic acid in kainic acid-induced status eilepticus and associated neurodegeneration in mice [accscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pinocembrin protects rat brain against oxidation and apoptosis induced by ischemia-reperfusion both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-apoptotic and neuroprotective effects of edaravone following transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Natural Molecules and Neuroprotection: Kynurenic Acid, Pantethine and α-Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 12. Vitamin B5 (d-pantothenic acid) localizes in myelinated structures of the rat brain: Potential role for cerebral vitamin B5 stores in local myelin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for Hopantenic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of hopantenic acid, a nootropic drug used to improve cognitive function, is crucial for pharmacokinetic studies, quality control, and drug development. The selection of a suitable analytical method is a critical step that influences the quality and reliability of the data generated. This guide provides an objective comparison of four common analytical methods for the detection of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). This comparison is supported by available experimental data and detailed methodologies to assist researchers in selecting the most appropriate technique for their specific needs.
Cross-Validation of Analytical Methods
The cross-validation of analytical methods is a critical process to ensure that a chosen technique is fit for its intended purpose and that the results are reliable and consistent. This involves evaluating various performance parameters as defined by international guidelines. Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, LC-MS/MS, and Capillary Electrophoresis for the quantification of this compound. Data has been compiled from various validated methods.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS (for GABA) | Capillary Electrophoresis (for acidic drugs) |
| Linearity Range | 0.5 - 100 µg/mL[1] | Not explicitly found, but linearity with r² > 0.999 is common for GC-MS methods.[2][3] | 3.4 - 2500 ng/mL[4] | Typically in the µg/mL range.[5] |
| Correlation Coefficient (r²) | > 0.9994[1] | > 0.999 is a common acceptance criterion.[2][3] | Not specified, but r² > 0.99 is standard. | > 0.99 is commonly achieved. |
| Accuracy (% Recovery) | 95.7 - 98.9%[1] | Typically 98 - 102%.[3] | Not specified, but typically within 85-115%. | 99.55 - 99.84%[5] |
| Precision (% RSD) | < 5% (Intra- and Inter-day)[1] | < 2% (Repeatability); < 3% (Intermediate Precision).[6] | Not specified, but typically < 15%. | < 5%[5] |
| Limit of Detection (LOD) | 0.034 µg/mL[1] | 12 ng | 0.12 ng/mL[4] | 5 mg/L[5] |
| Limit of Quantification (LOQ) | 0.103 µg/mL[1] | Not explicitly found. | 3.4 ng/mL[4] | 15 mg/L[5] |
Note: Data for LC-MS/MS is for the structurally related compound Gamma-aminobutyric acid (GABA) as specific data for this compound was not available in the searched literature. Data for Capillary Electrophoresis is for a range of acidic drugs and may not be directly representative for this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are representative protocols for the quantification of this compound using the discussed techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quality control of this compound in plasma samples.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., protocatechuic acid).
-
Perform liquid-liquid extraction with methanol.
-
Centrifuge the sample.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and is suitable for the determination of this compound in biological matrices, often requiring derivatization.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable capillary column for the separation of derivatized organic acids.
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to ensure the separation of the analyte from other components.
-
-
Sample Preparation and Derivatization:
-
Deproteinize the plasma sample using an ion-exchange resin.
-
Extract with ethyl acetate under acidic conditions.
-
Evaporate the organic layer to dryness.
-
Perform derivatization of the carboxylic acid and hydroxyl groups (e.g., methyl esterification followed by trifluoroacetylation).[4]
-
Reconstitute the derivatized sample in a suitable solvent for injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for bioanalytical studies where very low concentrations of the analyte are expected. As a specific validated method for this compound was not found, a general protocol for a similar compound (GABA) is provided.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A flow rate suitable for the column dimensions.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), likely in positive or negative mode depending on the precursor ion.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
-
Sample Preparation:
-
Protein precipitation from the plasma sample using a solvent like acetonitrile.[4]
-
Centrifugation to separate the precipitated proteins.
-
The supernatant can be directly injected or further purified by solid-phase extraction (SPE).
-
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent consumption. It is particularly well-suited for the analysis of charged molecules like this compound. A general method for acidic drugs is presented here.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Electrophoretic Conditions:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer at a pH that ensures the analyte is in its charged form (e.g., a borate buffer at high pH for an acidic compound).[8]
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Temperature: Controlled temperature to ensure reproducibility.
-
-
Sample Preparation:
-
Plasma samples may require deproteinization.
-
Dilution of the sample in the BGE or water before injection.
-
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods.
Caption: Generalized workflow for the cross-validation of analytical methods.
Signaling Pathway of GABAergic Neurotransmission
This compound is an analog of GABA and is believed to interact with the GABAergic system. The following diagram illustrates the primary signaling pathways of GABA receptors.
Caption: Simplified signaling pathways of GABA-A and GABA-B receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchtrendsjournal.com [researchtrendsjournal.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Validation of a Capillary Electrophoresis Method for Analyzing Chlorphenamine Maleate-Based Drugs Using the Accuracy Profile Approach [scirp.org]
- 6. environics.com [environics.com]
- 7. researchgate.net [researchgate.net]
- 8. Validated capillary electrophoresis method for the analysis of a range of acidic drugs and excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hopantenic Acid and Baclofen at the GABA-B Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of hopantenic acid and the classical agonist baclofen in their interaction with the γ-aminobutyric acid type B (GABA-B) receptor. The objective is to present a comprehensive overview based on available experimental data, focusing on mechanisms of action, receptor binding, functional effects, and the experimental protocols used for their characterization.
Introduction to GABA-B Receptors
GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) widely distributed throughout the central nervous system.[1] They play a crucial role in mediating slow and prolonged inhibitory neurotransmission.[2] Unlike the ionotropic GABA-A receptors, GABA-B receptors are heterodimers, composed of GABA-B1 and GABA-B2 subunits, which are essential for their function.[1] Upon activation, they couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[2] This cascade of events ultimately results in a reduction of neuronal excitability and neurotransmitter release. Baclofen is the prototypical selective agonist for these receptors and is used clinically as a muscle relaxant and anti-spastic agent.[1] this compound, also known as N-pantoyl-GABA, is a structural analog of GABA and is used in some countries for various neurological conditions.[3]
Mechanism of Action and Signaling Pathways
Baclofen acts as a direct agonist at the orthosteric binding site of the GABA-B1 subunit, mimicking the effect of the endogenous ligand GABA.[4] This binding event induces a conformational change in the receptor complex, leading to the activation of the associated Gi/o protein and downstream signaling cascades.
This compound's mechanism is less definitively characterized in terms of direct agonism. Studies have confirmed that it interacts with GABA-B receptor binding sites. Specifically, it has been shown to inhibit the binding of radiolabeled baclofen ([3H]baclofen) and [3H]GABA to GABA-B receptors in the rat cerebral cortex, indicating it competes for the same or an overlapping binding site.[3][5] However, detailed quantitative data on its efficacy (i.e., its ability to activate the receptor and elicit a functional response) is not as readily available as for baclofen. One comparative study noted that different stereoisomers of this compound interact with GABA-B receptors to varying degrees, with the S-isomer showing the strongest interaction.[3]
Below is a diagram illustrating the canonical GABA-B receptor signaling pathway and the points of interaction for both baclofen and this compound.
Comparative Data Presentation
The following tables summarize the available quantitative and qualitative data for the interaction of baclofen and this compound with GABA-B receptors.
Table 1: Receptor Binding Affinity
| Compound | Parameter | Value (µM) | Radioligand Displaced | Preparation | Reference(s) |
| (-)-Baclofen | IC₅₀ | 0.04 | [³H]GABA | Rat brain synaptic membranes | [6] |
| (-)-Baclofen | IC₅₀ | 0.13 | [³H]GABA | Rat brain synaptic membranes | [6] |
| (R)-(-)-Baclofen | IC₅₀ | 0.015 | [³H]Baclofen | Cat cerebellum | [4] |
| (S)-(+)-Baclofen | IC₅₀ | 1.77 | [³H]Baclofen | Cat cerebellum | [4] |
| Racemic Baclofen | Kᵢ | 6.0 | [³H]Baclofen | Not Specified | [4] |
| This compound | IC₅₀ / Kᵢ | Data not available | [³H]Baclofen / [³H]GABA | Rat cerebral cortex | [3][5] |
| Qualitative | Inhibits binding |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is the dissociation constant of the inhibitor-enzyme complex.
Table 2: Functional Activity
| Compound | Parameter | Value (µM) | Assay Type | System | Reference(s) |
| Baclofen | EC₅₀ | 0.27 | Electrophysiology (Dopamine neuron firing depression) | Rat midbrain slices | [7][8] |
| This compound | EC₅₀ / Eₘₐₓ | Data not available | Not available | Not available | N/A |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ is the maximum response achievable from a drug.
Experimental Methodologies
The characterization of compounds at the GABA-B receptor involves both binding and functional assays. Below are detailed protocols for key experiments.
³H-Baclofen Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the GABA-B receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize whole rat brain tissue (or a specific region like the cerebral cortex) in 100 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl₂.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and repeat the resuspension and centrifugation steps three more times to thoroughly wash the membranes and remove endogenous GABA.[9]
-
Resuspend the final pellet in a sufficient volume of buffer to achieve a protein concentration of approximately 1 mg/mL.
-
-
Binding Reaction:
-
In assay tubes, combine the prepared membranes, --INVALID-LINK---baclofen (at a final concentration near its Kₑ), and varying concentrations of the unlabeled test compound (e.g., this compound or unlabeled baclofen).
-
For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled GABA (e.g., 100 µM).
-
Total binding is determined in the absence of any unlabeled competitor.
-
Incubate the tubes at room temperature for a defined period (e.g., 20 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of the GABA-B receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.[10] It is a direct measure of G-protein activation.
References
- 1. GABAB Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 2. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pantogam and pantogam active: qualitative and quantitative features of the interaction with neurotransmitter receptors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pantoyl-GABA on GABAA and GABAB receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
Efficacy of Hopantenic Acid as an Add-on Therapy to SSRIs: A Comparative Guide
For researchers and drug development professionals, this guide provides a comparative analysis of the efficacy of hopantenic acid when used as an adjunctive therapy with Selective Serotonin Reuptake Inhibitors (SSRIs) for depressive and anxiety disorders. This document summarizes available quantitative data from clinical studies, details experimental protocols, and illustrates the proposed synergistic mechanism of action.
Comparative Efficacy Data
The following table summarizes the quantitative outcomes from a key clinical study investigating the add-on efficacy of this compound to SSRI treatment.
| Study | Treatment Group | N | Primary Outcome Measure | Baseline Score (Mean ± SD) | End of Treatment Score (Mean ± SD) | Change from Baseline | p-value |
| Medvedev V.E., 2021 | |||||||
| This compound (2000 mg/day) + Paroxetine (20 mg/day) | 30 | HADS-D (Depression) | 12.1 ± 1.8 | 4.2 ± 1.1 | -7.9 | < 0.05 | |
| Placebo + Paroxetine (20 mg/day) | 30 | HADS-D (Depression) | 12.3 ± 1.7 | 6.8 ± 1.3 | -5.5 | < 0.05 | |
| This compound (2000 mg/day) + Paroxetine (20 mg/day) | 30 | HADS-A (Anxiety) | 13.2 ± 2.1 | 5.1 ± 1.4 | -8.1 | < 0.05 | |
| Placebo + Paroxetine (20 mg/day) | 30 | HADS-A (Anxiety) | 13.4 ± 1.9 | 7.9 ± 1.5 | -5.5 | < 0.05 | |
| Gekht A.B. et al., 2016 | |||||||
| rac-Hopantenic Acid (1200 mg/day) + SSRI | 30 | HADS (Total Score) | Data not available | Data not available | Significant reduction | Not specified | |
| SSRI Monotherapy | 20 | HADS (Total Score) | Data not available | Data not available | Reduction | Not specified |
Note: While the study by Gekht et al. (2016) reported a "rapid and reliable reduction of anxiety, depression and cognitive impairment" with the add-on therapy, specific quantitative data from the Hospital Anxiety and Depression Scale (HADS) was not available in the reviewed literature.
Experimental Protocols
Medvedev V.E., 2021: Adjunctive Therapy of Depression with this compound
-
Objective: To investigate the efficacy and tolerability of this compound as an adjuvant therapy for depression.
-
Study Design: A 12-week, randomized, placebo-controlled clinical trial.
-
Participants: 60 patients with a diagnosis of depression.
-
Inclusion Criteria: Patients with a diagnosis of depression who had an inadequate response to at least 6 weeks of SSRI monotherapy.
-
Exclusion Criteria: Presence of other severe psychiatric or somatic diseases.
-
Intervention:
-
Experimental Group (n=30): this compound (2000 mg per day) in addition to paroxetine (20 mg per day).
-
Control Group (n=30): Placebo in addition to paroxetine (20 mg per day).
-
-
Outcome Measures:
-
Primary: Severity of depression and anxiety symptoms assessed using the Hospital Anxiety and Depression Scale (HADS).
-
Secondary: Cognitive function and tolerability, including side effects of SSRIs.
-
-
Assessment Schedule: Assessments were performed at baseline and at the end of the 12-week treatment period.
-
Statistical Analysis: Statistical significance was determined using appropriate tests to compare the changes in HADS scores between the two groups. A p-value of < 0.05 was considered statistically significant.
Gekht A.B. et al., 2016: rac-Hopantenic Acid in Anxiety and Depressive Disorders
-
Objective: To evaluate the efficacy and tolerability of rac-hopantenic acid (Pantogam Active) in patients with mixed anxiety-depressive disorder and chronic cerebral ischemia.[1][2]
-
Study Design: A controlled clinical trial.
-
Participants: 50 patients with mixed anxiety-depressive disorder and chronic cerebral ischemia.[1][2]
-
Intervention:
-
Outcome Measures: Psychopathological and psychometric examinations were performed. The study noted a reduction in anxiety, depression, and cognitive impairment.[1][2]
-
Key Findings: The combination therapy was reported to have balanced nootropic, antidepressant, and anxiolytic effects, and was associated with fewer adverse events like drowsiness and headaches.[1][2]
Signaling Pathways and Mechanism of Action
The synergistic effect of this compound and SSRIs is thought to arise from their distinct but complementary mechanisms of action. SSRIs primarily act by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing the availability of this neurotransmitter.[3] this compound, a derivative of the neurotransmitter GABA, is believed to act as a GABA receptor agonist, likely targeting GABA-B receptors.
The proposed interaction is illustrated in the signaling pathway diagram below.
This pathway suggests that by activating presynaptic GABA-B receptors on GABAergic interneurons, this compound reduces the inhibitory GABAergic tone on serotonergic neurons in areas like the dorsal raphe nucleus. This "disinhibition" leads to an increase in the firing rate of serotonergic neurons and subsequent serotonin release. This effect, combined with the reuptake inhibition by SSRIs, results in a more robust increase in synaptic serotonin levels than either agent could achieve alone, potentially leading to enhanced therapeutic effects.
References
A Head-to-Head Comparison of Hopantenic Acid and Piracetam in Nootropic Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nootropic agents, both hopantenic acid and piracetam have garnered significant interest for their potential cognitive-enhancing and neuroprotective properties. While both are derivatives of the neurotransmitter gamma-aminobutyric acid (GABA), their mechanisms of action, pharmacokinetic profiles, and clinical applications exhibit notable differences. This guide provides an objective, data-driven comparison of this compound and piracetam to inform preclinical and clinical research endeavors.
Molecular and Pharmacokinetic Profile
This compound, a homolog of pantothenic acid, is primarily utilized in Russia and select Eastern European countries for a range of neurological and psychiatric conditions. Piracetam, the first-synthesized nootropic, has a broader, albeit often off-label, international use for cognitive impairment and other neurological disorders. A fundamental comparison of their properties is outlined below.
| Feature | This compound | Piracetam |
| Chemical Structure | Amide of D-pantoate and γ-aminobutyric acid (GABA) | Cyclic derivative of GABA (2-oxo-1-pyrrolidine acetamide) |
| Primary Mechanism | GABA-B receptor agonist[1][2] | Positive allosteric modulator of AMPA receptors; influences cholinergic and glutamatergic neurotransmission[3][4][5] |
| Absorption | Rapidly absorbed from the gastrointestinal tract[6] | Rapidly absorbed; food can delay time to peak concentration[7] |
| Metabolism | Not metabolized[6] | Not significantly metabolized |
| Elimination Half-Life | Approximately 6.68 hours[8][9] | Approximately 5 hours |
| Excretion | Primarily unchanged in urine (67.5%) and feces (28.5%) within 48 hours[6] | Primarily unchanged in urine |
Mechanism of Action: A Tale of Two Pathways
The distinct therapeutic effects of this compound and piracetam stem from their divergent interactions with central nervous system signaling pathways.
This compound's GABAergic Pathway: this compound's primary mechanism involves the direct activation of GABA-B receptors. This agonism enhances inhibitory neurotransmission, contributing to its anxiolytic, anticonvulsant, and calming effects. This pathway is crucial for its application in conditions characterized by neuronal hyperexcitability.
Piracetam's Multi-Targeted Approach: In contrast, piracetam does not exert its effects through direct GABAergic agonism. Instead, it acts as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission, which is critical for synaptic plasticity, learning, and memory.[3][4][5] It also influences cholinergic pathways and improves cell membrane fluidity.[3][7]
Comparative Efficacy from Clinical and Preclinical Data
Direct head-to-head clinical trials comparing this compound and piracetam are scarce in publicly available literature. However, data from placebo-controlled and comparative studies for each compound in similar indications, such as Attention Deficit Hyperactivity Disorder (ADHD) and cognitive impairment, allow for an indirect comparison.
Attention Deficit Hyperactivity Disorder (ADHD) in Children
A multicenter, double-blind, placebo-controlled study investigated the efficacy of this compound in children aged 6 to 12 with ADHD.[3][10] While not a direct comparison, a separate randomized, double-blind, placebo-controlled trial evaluated piracetam as an adjuvant therapy to methylphenidate in children with ADHD.[11]
| Parameter | This compound (Monotherapy vs. Placebo)[3][10] | Piracetam (Adjuvant to Methylphenidate vs. Placebo)[11] |
| Primary Outcome Measure | ADHD-DSM-IV Total Score | ADHD Rating Scale-IV (Parent and Teacher) |
| Treatment Duration | 4 months | 6 weeks |
| Key Finding | Trend towards a higher percentage of responders (≥25% decrease in ADHD-DSM-IV score) in the this compound group (68.9%) compared to placebo (61.4%) at 4 months. Significant reduction in disease severity on the CGI-S scale.[3] | Significant improvement in ADHD symptoms with piracetam as an add-on to methylphenidate compared to placebo. |
| Adverse Events | Favorable safety profile, not differing from placebo.[3] | Well-tolerated with no serious adverse events reported. |
Cognitive Impairment (Preclinical Data)
Preclinical studies in rodent models provide insights into the neuroprotective and cognitive-enhancing effects of both compounds.
| Parameter | This compound | Piracetam |
| Animal Model | Not specified in direct comparative preclinical studies. | Chronic cerebral hypoperfusion in rats[7], LPS-induced neuroinflammation in rats[12][13], Type-2 diabetic encephalopathy in rats[5] |
| Behavioral Test | Not specified in direct comparative preclinical studies. | Morris Water Maze[7], Y-maze[5] |
| Key Finding | In a study on children with cerebral palsy, this compound showed a positive effect on visual memory and attention.[1] | Markedly improved memory impairment and attenuated neuronal damage in rats with chronic cerebral hypoperfusion.[7] Ameliorated spatial memory impairment in a model of neuroinflammation.[12] Attenuated loss in learning and memory in diabetic encephalopathic rats.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of experimental protocols from key studies.
This compound in ADHD - Clinical Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study in parallel groups.[3]
-
Participants: 100 children aged 6-12 years diagnosed with ADHD.[3]
-
Intervention: this compound (Pantogam) at a therapeutic dose of 30 mg/kg of body weight, divided into two daily doses, or placebo for 4 months.[3]
-
Assessment Tools:
-
Workflow:
Workflow of the this compound in ADHD Clinical Trial
Piracetam in Chronic Cerebral Hypoperfusion - Preclinical Protocol
-
Animal Model: Male Wistar rats with chronic cerebral hypoperfusion induced by bilateral common carotid artery occlusion.[7]
-
Intervention: Oral administration of piracetam (600 mg/kg, once daily) for 30 days.[7]
-
Behavioral Assessment (Morris Water Maze):
-
Apparatus: A circular water tank (200 cm diameter) with an escape platform submerged 1.5 cm below the water surface.[7]
-
Procedure: Two trials per day for 5 consecutive days to assess spatial learning. On day 6, a 180-second probe trial with the platform removed to evaluate memory retention (time spent in the target quadrant).[7]
-
Data Acquisition: Swimming activity monitored by a video camera linked to a computer-based image analyzer.[7]
-
-
Neurochemical and Histological Analysis: Assessment of amino acid content, synaptic plasticity (Long-Term Potentiation), and apoptosis markers (BAX and P53 protein expression) in the hippocampus.[7]
Conclusion
This compound and piracetam, while both classified as nootropics, operate through distinct pharmacological mechanisms. This compound's profile as a GABA-B agonist suggests its utility in conditions with an underlying component of neuronal hyperexcitability, offering a calming and stabilizing effect alongside cognitive support. Piracetam's modulation of glutamatergic and cholinergic systems positions it as a more direct cognitive enhancer, particularly in contexts of cerebrovascular insufficiency and age-related cognitive decline.
The available evidence, largely from individual studies, indicates that both agents have favorable safety profiles. However, the paucity of direct comparative, head-to-head clinical trials underscores a significant gap in the literature. Future research should prioritize such studies to definitively establish the relative efficacy and optimal clinical positioning of these two important nootropic compounds. The detailed experimental protocols provided herein offer a foundation for designing such rigorous comparative investigations.
References
- 1. [Management of cognitive impairment in children and adolescents with cerebral palsy treated with pantocalcin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mentalhealthcenter.com [mentalhealthcenter.com]
- 3. [Pharmacotherapy of attention deficit hyperactivity disorder in children: the results of a multicenter double-blind placebo-controlled study of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piracetam Facilitates the Anti-Amnesic but not Anti-Diabetic Activity of Metformin in Experimentally Induced Type-2 Diabetic Encephalopathic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piracetam and Piracetam-Like Drugs | springermedicine.com [springermedicine.com]
- 9. medwinpublisher.org [medwinpublisher.org]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. Piracetam Attenuates LPS-Induced Neuroinflammation and Cognitive Impairment in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preclinical Safety and Efficacy of Long-Term Hopantenic Acid Administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data on the long-term safety and efficacy of hopantenic acid, a nootropic agent. Due to the limited availability of comprehensive long-term preclinical studies on this compound, this guide also includes data on other GABAergic nootropics—Picamilon and Phenibut—and the widely studied nootropic, Piracetam, to provide a comparative context for researchers.
This compound: Preclinical Profile
This compound, also known as Pantogam in Russia, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and pantothenic acid (Vitamin B5)[1]. Its purported mechanism of action involves modulation of GABAergic systems, as well as effects on other major neurotransmitter systems including the dopaminergic, noradrenergic, serotonergic, cholinergic, and glutamatergic systems[2].
Efficacy in a Preclinical Model of Chronic Brain Ischemia
A study investigating the effects of this compound in a rat model of chronic brain ischemia demonstrated its neuroprotective and nootropic potential. While the most pronounced effect was observed with the combined administration of Semax and this compound, this compound alone contributed to the restoration of the learning process and improvement of mnestic functions[3]. The neuroprotective effect of this compound became apparent from the seventh day of the study[3].
Table 1: Efficacy of this compound in a Rat Model of Chronic Brain Ischemia [3]
| Treatment Group | Onset of Neuroprotective Effect | Observed Cognitive Improvements |
| This compound | Day 7 of administration | Restoration of learning processes and improvement of mnestic functions. |
| Semax + this compound | Day 3 of administration | More pronounced restoration of learning and memory functions. |
Long-Term Safety Data
Comprehensive, publicly available preclinical data on the long-term toxicity of this compound is limited. Russian sources suggest a favorable safety profile with an absence of addiction, hyperstimulation, or withdrawal syndrome with "Pantogam"[4]. However, detailed preclinical toxicology studies are not readily accessible. One source mentions severe side effects reported by Japanese researchers, including nausea, vomiting, and liver damage, but the preclinical basis for these claims is not provided[5].
Comparative Preclinical Data: Alternative Nootropics
To provide a broader perspective, this section summarizes available preclinical data for other nootropic agents with related mechanisms or applications.
Picamilon
Picamilon is a synthetic molecule combining niacin and GABA[6]. Preclinical studies suggest it possesses both nootropic and tranquilizer activities[7].
Table 2: Preclinical Safety and Efficacy of Picamilon
| Parameter | Animal Model | Key Findings | Reference |
| Efficacy | Rats | Combines vasodilation with nootropic effects and tranquilizer activity. | [7] |
| Cats, Rabbits | Prevents negative consequences of emotional stress at low doses. | [7] | |
| Safety | Rats | A six-month toxicity study with doses up to 75 mg/kg showed no significant changes in behavior, blood, urine, or most internal organs. Some morphological changes in the kidneys were noted at the highest dose. | [8] |
| Rats | Acute toxicity tests showed Picamilon to have a therapeutic activity range similar to Piracetam, despite differing toxicity levels. | [9] |
Phenibut
Phenibut, a phenyl derivative of GABA, is used for its anxiolytic and nootropic effects[10].
Table 3: Preclinical Safety and Efficacy of Phenibut
| Parameter | Animal Model | Key Findings | Reference |
| Efficacy | Rodents | Demonstrated tranquilizing and anxiolytic effects in the elevated plus-maze test at doses of 10 to 25 mg/kg. | [5] |
| Rats (genetically prone to seizures) | Potentiated the effects of anticonvulsants. | [5] | |
| Safety | Rats | Acute toxicity is considered low, with a median lethal dose (LD50) of 700 mg/kg (intraperitoneal). | [11] |
| Mice | Acute toxicity is considered low, with an LD50 of 900 mg/kg (intraperitoneal). | [11] |
Piracetam
Piracetam is one of the most well-known nootropics, though its precise mechanism of action is still debated[12].
Table 4: Preclinical Safety and Efficacy of Piracetam
| Parameter | Animal Model | Key Findings | Reference |
| Efficacy | Rats (various models) | Improves cognitive function in models of aging and cognitive decline. | [13] |
| Animal models of stroke | A meta-analysis suggested neuroprotective efficacy, though the quality of many studies was low. | [3] | |
| Safety | Rodents, Dogs, Marmosets | An LD50 could not be established at doses up to 8-10 g/kg, indicating very low acute toxicity. | [13] |
| Rats | A comparative acute toxicity test showed a similar therapeutic activity range to Picamilon. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key behavioral assays used in the assessment of nootropic and anxiolytic drugs.
Morris Water Maze for Spatial Learning and Memory
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents[14].
Apparatus:
-
A circular pool (typically 1.5-2 meters in diameter for rats) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22-25°C)[15][16].
-
A submerged platform (10-15 cm in diameter) placed in a fixed location in one of the four quadrants of the pool, approximately 1-2 cm below the water surface[14][15].
-
Extramaze cues (e.g., posters, shapes) are placed around the room to serve as spatial references[16].
-
A video tracking system to record the animal's swim path and latency to find the platform[17].
Procedure:
-
Acquisition Phase:
-
Rats are given a series of trials (e.g., 4 trials per day for 5-6 days) to learn the location of the hidden platform[14].
-
For each trial, the rat is placed in the water at one of four quasi-random starting positions, facing the wall of the pool[15].
-
The rat is allowed to swim for a set period (e.g., 60-90 seconds) to find the platform. If it fails to find the platform within the allotted time, it is gently guided to it[15].
-
The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to orient itself using the distal cues[15].
-
The time to reach the platform (escape latency) and the swim path are recorded for each trial. A decrease in escape latency over successive trials indicates spatial learning.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool[16].
-
The rat is allowed to swim freely for a set period (e.g., 60 seconds)[16].
-
The time spent in the target quadrant where the platform was previously located is measured. A significant preference for the target quadrant indicates spatial memory retention[17].
-
Elevated Plus Maze for Anxiety-Like Behavior
The Elevated Plus Maze is a standard test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces[4][7].
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm)[9].
-
Two opposite arms are open, and two opposite arms are enclosed by high walls[9].
-
The maze is typically made of a non-reflective material to minimize glare[9].
-
A video camera is mounted above the maze to record the animal's activity[4].
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test to reduce stress from handling and a novel environment[4].
-
Testing:
-
Data Analysis:
-
An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
-
A decrease in these parameters suggests an anxiogenic effect.
-
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound's nootropic effects.
Experimental Workflow for Preclinical Efficacy Testing
References
- 1. [Preclinical prognosis of pyracetam and picamilon safety based on acute toxicity data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models for Assessment of Neurotoxicity [nnk.gov.hu]
- 3. researchgate.net [researchgate.net]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 7. protocols.io [protocols.io]
- 8. mmpc.org [mmpc.org]
- 9. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Picamilon: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 13. examine.com [examine.com]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 16. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Hopantenic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Hopantenic Acid, a central nervous system depressant. Adherence to these guidelines is essential to mitigate risks and comply with regulatory standards.
I. Hazard Profile and Safety Considerations
This compound, also known as N-pantoyl-GABA, requires careful handling due to its potential health risks. According to safety data sheets (SDS), this compound is classified with the following hazards:
Given its classification as a suspected mutagen, this compound must be managed as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.
Personal Protective Equipment (PPE) during Handling and Disposal:
| PPE Item | Specification |
| Gloves | Wear appropriate protective gloves. |
| Clothing | Wear protective clothing. |
| Eye Protection | Use chemical safety goggles or a face shield. |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. |
This data is synthesized from standard laboratory safety protocols and chemical safety data sheets.[1][2]
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
Step 1: Segregation of Waste
-
Immediately upon completion of experimental work, segregate all waste containing this compound. This includes:
-
Unused or expired pure this compound.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Solutions containing this compound.
-
Step 2: Waste Containerization
-
Solid Waste:
-
Place solid this compound waste, including contaminated items, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, sealed, and compatible container.
-
Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[3]
-
Step 3: Labeling of Waste Containers
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard warnings (e.g., "Toxic," "Mutagenic").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
Step 4: Storage of Waste
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]
-
Keep containers locked up to prevent unauthorized access.[1]
Step 5: Arrangement for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Follow all institutional and local regulations for waste manifest and handover procedures. The final disposal method must be an approved waste disposal plant.[1]
III. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Assess the Spill: Determine the extent of the spill and if it is safe to manage internally. For large or unmanageable spills, contact your institution's emergency response team.
-
Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.
-
Use Spill Kits: Utilize appropriate spill kits for chemical cleanup, ensuring the use of proper PPE.
-
Containment: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste, following the containerization and labeling procedures outlined above.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Hopantenic Acid
Essential Safety and Handling Guide for Hopantenic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, including operational procedures and disposal plans. Given the limited availability of a specific, harmonized Safety Data Sheet (SDS) for this compound, a conservative approach is recommended, adopting precautions for substances with the potential for skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, adherence to proper PPE protocols is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a risk of splashing.[1] |
| Skin and Body Protection | Laboratory coat. For larger quantities or potential for significant exposure, a disposable gown is recommended.[1] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 or higher-level respirator should be used.[2] |
Operational Procedures for Safe Handling
1. Engineering Controls:
-
Work in a well-ventilated area.
-
For procedures that may generate dusts or aerosols, use a chemical fume hood or a ventilated balance enclosure.
2. Handling:
-
Avoid breathing dust.[2]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly sealed container in a cool, dry place.[1]
-
Keep away from strong oxidizing agents.[1]
Spill and Emergency Procedures
1. Spills:
-
For small spills of solid material, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated waste container.
-
Clean the spill area with a suitable solvent or detergent and water.
2. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Chemical: Dispose of as hazardous chemical waste. Do not allow it to enter the sewer system.
-
Contaminated PPE: Dispose of used gloves, gowns, and other contaminated materials as hazardous waste.
Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
